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  • Product: (2S)-2-amino(1,2-13C2)propanoic acid

Core Science & Biosynthesis

Foundational

chemical properties of (2S)-2-amino(1,2-13C2)propanoic acid

Technical Whitepaper: (2S)-2-Amino(1,2-13C2)Propanoic Acid Subtitle: Physicochemical Profiling, Spectroscopic Signatures, and Applications in Metabolic Flux Analysis & Hyperpolarized MRI Abstract This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (2S)-2-Amino(1,2-13C2)Propanoic Acid Subtitle: Physicochemical Profiling, Spectroscopic Signatures, and Applications in Metabolic Flux Analysis & Hyperpolarized MRI

Abstract

This technical guide provides a comprehensive analysis of (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2), a stable isotope-labeled isotopologue of L-alanine.[1][2] Unlike singly labeled variants, the dual 13C-labeling at the carboxyl (C1) and alpha-carbon (C2) positions creates a unique scalar coupling environment (


), enabling advanced nuclear magnetic resonance (NMR) applications such as singlet-state storage and precise metabolic flux analysis (MFA).[1][2] This document details its chemical properties, spectroscopic behavior, synthesis pathways, and critical roles in drug development and structural biology.[2][3]

Physicochemical Characterization

While the chemical reactivity of (2S)-2-amino(1,2-13C2)propanoic acid mirrors that of natural L-alanine, its physical mass and nuclear spin properties are distinct.[1][2] These differences are the basis for its utility as a tracer.

Table 1: Physicochemical & Isotopic Profile

PropertyDataNotes
Chemical Formula

C

C

H

NO

Dual 13C enrichment at C1, C2
Molecular Weight 91.09 g/mol +2.01 Da vs. natural L-Ala (89.[1][2]09)
Isotopic Enrichment Typically ≥ 99%Critical for minimizing isotopomer noise in NMR
Chirality L-Isomer (2S)Biologically active enantiomer
pKa Values

-COOH: 2.35

-NH

: 9.69
Negligible isotope effect on acidity
Solubility Water: ~166 g/L (25°C)Highly soluble; zwitterionic at neutral pH
Appearance White crystalline powderHygroscopic; store desiccated

Spectroscopic Signatures (NMR & MS)

The defining feature of this molecule is the magnetic interaction between the adjacent


C nuclei.
A. Nuclear Magnetic Resonance (NMR)

In natural abundance alanine, C1 and C2 are rarely both


C (probability ~0.01%).[3] In the 1,2-13C2 isotopologue, the 100% abundance of the C1-C2 spin pair results in strong scalar coupling (J-coupling).[2]
  • Chemical Shifts (Typical in D

    
    O, pH 7): 
    
    • C1 (Carboxyl): ~176.5 ppm[2][3]

    • C2 (Alpha): ~51.5 ppm[2][3]

    • C3 (Methyl): ~17.0 ppm (Appears as a doublet due to coupling with C2, but not C1 directly).[3]

  • Scalar Coupling Constants (

    
    ): 
    
    • 
      : 53–55 Hz .[2][3] This large coupling splits the C1 and C2 signals into doublets. This is the primary verification metric for isotopic integrity.
      
    • 
      :  ~145 Hz (C2 coupled to directly attached proton).[3]
      
  • Relaxation Dynamics (

    
    ): 
    
    • C1 (

      
      ):  Long (~25–40 s at 3T).[1][3] Lack of directly attached protons minimizes dipolar relaxation.[1]
      
    • C2 (

      
      ):  Short (~2–5 s). The directly attached H
      
      
      
      provides a dominant dipolar relaxation pathway.
    • Implication: In hyperpolarized experiments, C1 retains signal significantly longer than C2.[2][3][4]

B. Mass Spectrometry (MS)
  • Parent Ion (

    
    ):  92.09 m/z (vs. 90.09 for unlabeled).[1][2][3]
    
  • Fragmentation: Fragmentation patterns allow differentiation from [2,3-13C2]alanine.[1][2][3] Loss of the carboxyl group (COOH) results in a fragment mass shift of -46 Da (labeled) vs -45 Da (unlabeled), confirming the label position.

Synthesis & Purity Standards

High-fidelity synthesis is required to ensure enantiomeric purity (>99% ee) and isotopic enrichment.[1][2]

Primary Route: Chemo-Enzymatic Resolution

To avoid racemic mixtures common in Strecker synthesis, enzymatic routes are preferred for research-grade materials.[1][2]

  • Precursor Synthesis: Reaction of [1,2-13C2]acetaldehyde with cyanide and ammonia (Strecker) yields racemic [1,2-13C2]alanine.[1][2][3]

  • Enzymatic Resolution:

    • Acylase Method: Acetylation of the racemate followed by varying Aspergillus acylase hydrolysis selectively yields L-Alanine-1,2-13C2.[1][2]

    • Amino Acid Oxidase: D-amino acid oxidase converts the D-isomer to keto-acid, leaving pure L-isomer.[1][2]

Quality Control Metrics:

  • Chiral HPLC: Must confirm <0.5% D-isomer to prevent metabolic data artifacts (mammalian cells do not metabolize D-Ala efficiently).

  • Isotopomer Analysis: qNMR must confirm the absence of [1-13C] or [2-13C] singly labeled impurities, which complicate flux modeling.

Advanced Applications

A. Metabolic Flux Analysis (MFA)

(2S)-2-amino(1,2-13C2)propanoic acid is a precision probe for pyruvate metabolism.[1][2] Once transported into the cell, it is converted to [1,2-13C2]pyruvate by Alanine Transaminase (ALT).[2][3] The fate of the C1-C2 bond distinguishes between oxidative decarboxylation and carboxylation.

  • Pathway 1: Pyruvate Dehydrogenase (PDH): Cleaves the C1-C2 bond.[1][2] C1 is released as

    
    CO
    
    
    
    .[1][3] The acetyl-CoA formed retains only the C2 label ([1-13C]Acetyl-CoA).[1][2]
  • Pathway 2: Pyruvate Carboxylase (PC): The C1-C2 bond remains intact.[1][2] Pyruvate is carboxylated to oxaloacetate, retaining both labels.[2][3]

MetabolicFlux cluster_Mito Mitochondria Ala [1,2-13C2]L-Alanine (Extracellular) Pyr [1,2-13C2]Pyruvate (Cytosol) Ala->Pyr Transport & ALT AcetylCoA [1-13C]Acetyl-CoA (C1 lost as CO2) Pyr->AcetylCoA PDH Complex (Decarboxylation) OAA [1,2-13C2]Oxaloacetate (Bond Intact) Pyr->OAA Pyruvate Carboxylase (Anaplerosis) Citrate [1,2-13C2]Citrate (TCA Entry) AcetylCoA->Citrate Citrate Synthase OAA->Citrate Condensation Legend Blue: Input | Red: Bond Cleavage | Green: Bond Intact

Figure 1: Metabolic fate of [1,2-13C2]Alanine.[2][3] The preservation or cleavage of the C1-C2 bond differentiates flux through PC (anaplerosis) vs. PDH (oxidation).

B. Hyperpolarized 13C MRI

While [1-13C]pyruvate is the standard for hyperpolarization, [1,2-13C2]alanine (and its pyruvate precursor) offers unique "Singlet State" properties.[1][2][3]

  • Mechanism: Dynamic Nuclear Polarization (DNP) enhances signal by >10,000x.[1][3][4]

  • The Singlet Advantage: The coupled C1-C2 system can form a Long-Lived State (LLS) where nuclear spin order is "stored" in a singlet configuration (spin 0), which is immune to dipolar relaxation.[1][2] This can extend the observable lifetime of the tracer significantly beyond the standard

    
     decay, allowing imaging of slower metabolic processes.[4]
    

DNP_Workflow Step1 1. Sample Prep [1,2-13C2]Ala + Radical Step2 2. Hyperpolarization (0.8K, 3-5T, µ-waves) Step1->Step2 Vitrifcation Step3 3. Dissolution (Superheated Buffer) Step2->Step3 Rapid Melt Step4 4. Pulse Sequence (LLS Conversion) Step3->Step4 Injection Step5 5. MRI Acquisition (Metabolic Map) Step4->Step5 Signal Readout

Figure 2: Workflow for Hyperpolarized 13C MRI using [1,2-13C2]Alanine.[1][2] Step 4 is critical for accessing Singlet States (LLS) to extend signal lifetime.[2][3]

Handling & Storage Protocol

To maintain isotopic integrity and prevent chemical degradation:

  • Storage: Store at room temperature (20-25°C). For long-term storage (>1 year), 4°C is recommended to prevent slow oxidation or microbial growth.[1][2][3]

  • Hygroscopicity: The compound is moderately hygroscopic.[1] Always equilibrate the container to room temperature before opening to prevent condensation, which can lead to hydrolysis or caking.[3]

  • Solution Stability: Aqueous solutions are stable at pH 6-8 for 24 hours at 4°C. For metabolic studies, prepare fresh solutions to ensure precise concentration.

References

  • Cambridge Isotope Laboratories. (2024).[1][3] Stable Isotope-Labeled Amino Acids Product Listing.Link[2][3]

  • Milshteyn, E., et al. (2018).[2][3] "Development of High Resolution 3D Hyperpolarized Carbon-13 MR Molecular Imaging Techniques." Magnetic Resonance Imaging.[1][4]Link[2][3]

  • Cunningham, C. H., et al. (2013).[2][3] "Hyperpolarized singlet lifetimes of pyruvate in human blood and in the mouse."[4] NMR in Biomedicine.[1][4]Link[2][3]

  • Antoniewicz, M. R. (2015).[3] "13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism." MDPI Fermentation.[1]Link[2][3]

  • Wishart, D. S., et al. (1995).[2][3] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.[1]Link[2][3]

Sources

Exploratory

molecular weight and isotopic mass of 1,2-13C2-L-alanine

Topic: Molecular Weight and Isotopic Mass of 1,2-13C2-L-Alanine Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Mass Spectrometry, NMR Characteristics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Isotopic Mass of 1,2-13C2-L-Alanine Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Mass Spectrometry, NMR Characteristics, and Metabolic Applications

Executive Summary

1,2-13C2-L-Alanine is a stable isotope-labeled isotopologue of L-alanine where the carboxyl carbon (C1) and the


-carbon (C2) are substituted with Carbon-13 (

C). This specific labeling pattern renders the molecule indispensable for metabolic flux analysis (MFA) and biomolecular NMR, as it preserves the C1-C2 bond connectivity during transamination, allowing researchers to trace the integrity of the pyruvate-alanine axis.

This guide provides a rigorous breakdown of its physicochemical properties, mass spectral fragmentation shifts, and NMR coupling behaviors, serving as a reference for experimental design and data validation.

Physicochemical Profile & Exact Mass Calculation

Unlike "Molecular Weight" which often refers to an average based on natural abundance, the Monoisotopic Mass is the critical metric for high-resolution mass spectrometry (HRMS) of labeled compounds.

2.1 Structural Definition
  • Chemical Formula:

    
    
    
  • Systematic Name: (2S)-2-aminopropanoic acid-1,2-

    
    C2
    
  • Label Position: Carboxyl (C1) and Alpha-carbon (C2). The methyl group (C3) remains at natural abundance (

    
    C).
    
2.2 Exact Mass Derivation

The following calculation uses IUPAC standard atomic masses for the specific isotopes involved.

Element / IsotopeCountExact Mass (Da)Total Mass Contribution (Da)
Carbon-13 (

C)
213.00335526.006710
Carbon-12 (

C)
112.00000012.000000
Hydrogen-1 (

H)
71.0078257.054775
Nitrogen-14 (

N)
114.00307414.003074
Oxygen-16 (

O)
215.99491531.989830
Total Monoisotopic Mass 91.054389
  • Unlabeled L-Alanine Mass: ~89.047 Da[1]

  • Mass Shift (

    
    ):  +2.0067 Da
    
  • Commercial Molecular Weight: Often listed as 91.09 g/mol (accounting for trace natural abundance of other isotopes like

    
    N or 
    
    
    
    O in the bulk material).
Mass Spectrometry Forensics: Fragmentation Logic

In metabolic flux analysis, distinguishing the labeled isotopologue from the natural background requires understanding how the label alters fragmentation patterns. Standard alanine exhibits a characteristic base peak at m/z 44 due to the loss of the carboxyl group.

3.1 Fragmentation Shift Analysis

For 1,2-13C2-L-Alanine, the fragmentation kinetics remain identical, but the masses of the resulting ions shift based on the location of the


C atoms.
  • Molecular Ion (

    
    ): 
    
    • Unlabeled: m/z 89[1]

    • Labeled: m/z 91

  • Primary Fragmentation (Loss of COOH):

    • Mechanism: Cleavage of the C1-C2 bond.

    • Lost Neutral: The carboxyl group contains C1 (

      
      C).
      
      • Mass of Lost Group (

        
        COOH): 
        
        
        
        Da.
    • Resulting Fragment Ion (Amine): Contains C2 (

      
      C) and C3 (
      
      
      
      C).
      • Formula:

        
        .
        
      • Mass:

        
        .
        
    • Observation: The base peak shifts from m/z 44

      
       45 .
      
3.2 Visualization of Fragmentation Pathway

AlanineFragmentation M_Ion Molecular Ion (M+) [1,2-13C2-Ala] m/z 91 Transition Alpha-Cleavage (Loss of Carboxyl) M_Ion->Transition EI / ESI Fragment Amine Fragment [13C-CH(NH2)-CH3]+ m/z 45 Transition->Fragment Detected Ion Neutral Neutral Loss [.13COOH] Mass 46 Transition->Neutral Lost Neutral

Figure 1: MS fragmentation logic for 1,2-13C2-L-Alanine showing the mass shift of the base peak.

NMR Spectroscopy: Coupling Constants & Assignment

In Nuclear Magnetic Resonance (NMR), 1,2-13C2-L-Alanine is a powerful probe because the direct bond between two


C nuclei creates a measurable scalar coupling (

-coupling). This is absent in natural abundance samples (where the probability of two adjacent

C is ~0.01%).
4.1 Key NMR Parameters
  • Chemical Shifts (

    
    ): 
    
    • C1 (Carbonyl): ~176.5 ppm (Sensitive to pH)

    • C2 (Alpha): ~51.5 ppm

    • C3 (Methyl): ~17.0 ppm (Appears as a singlet in

      
      C spectra unless long-range coupling is resolved; C3 is 
      
      
      
      C in this isotopologue).
  • Coupling Constant (

    
    ): 
    
    • The one-bond coupling between the alpha and carbonyl carbon is characteristic.

    • Value: 53.0 – 54.5 Hz .

    • Utility: This large splitting allows for spectral filtering (e.g., in HN(CO)CA experiments) to distinguish the labeled substrate from background natural abundance alanine.

Metabolic Applications: Flux Analysis

1,2-13C2-L-Alanine is frequently used to validate the Alanine Transaminase (ALT) activity and the integrity of the glycolytic backbone.

5.1 The Pyruvate-Alanine Axis

When 1,2-13C2-Glucose is metabolized via glycolysis, it yields 1,2-13C2-Pyruvate. This pyruvate can be transaminated to alanine.[1][2] If the label is detected as 1,2-13C2-Alanine, it confirms that the carbon backbone remained intact and did not cycle through the TCA cycle (which would scramble the label positions).

5.2 Experimental Workflow

MetabolicFlux cluster_Mito Mitochondrial / Cytosolic Interface Glucose Substrate: 1,2-13C2-Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Pyruvate Intermediate: 1,2-13C2-Pyruvate Glycolysis->Pyruvate Conserved Bond ALT Enzyme: Alanine Transaminase (ALT) Pyruvate->ALT Transamination TCA TCA Cycle (Scrambling) Pyruvate->TCA Oxidation Alanine Product: 1,2-13C2-Alanine (m/z 91, Fragment 45) ALT->Alanine Flux Marker Scrambled Scrambled Products (Single Label or Loss) TCA->Scrambled

Figure 2: Metabolic pathway tracing using 1,2-13C2 labeling to assess ALT activity vs. TCA cycle entry.

References
  • Cambridge Isotope Laboratories. (2024). L-Alanine (2-13C, 99%) and Alanine Isotopologue Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). L-Alanine Gas Phase Ion Energetics and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids in molecular genetics. Quarterly Reviews of Biophysics, 28(2), 145-188.
  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Retrieved from

  • Sigma-Aldrich. (2024). Stable Isotope Products: 1,2-13C2-Alanine Specification Sheet. Retrieved from

Sources

Foundational

Decoding Metabolic Flux: A Technical Guide to Tracing Pathways with L-[1,2-¹³C₂]Alanine

Executive Summary Metabolic flux analysis (MFA) is the gold standard for quantifying intracellular reaction rates and identifying metabolic reprogramming in disease states. While universally labeled substrates like[U-¹³C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic flux analysis (MFA) is the gold standard for quantifying intracellular reaction rates and identifying metabolic reprogramming in disease states. While universally labeled substrates like[U-¹³C]glucose are ubiquitous, targeted isotopic probes such as L-[1,2-¹³C₂]alanine (systematically known as (2S)-2-amino(1,2-¹³C₂)propanoic acid) offer unparalleled resolution at specific metabolic branchpoints. As a Senior Application Scientist, I frequently guide research teams away from uniformly labeled substrates when interrogating mitochondrial entry. This whitepaper details the biochemical rationale, self-validating protocols, and quantitative frameworks for utilizing L-[1,2-¹³C₂]alanine in advanced metabolic tracing.

Mechanistic Grounding: The Biochemical Fate of L-[1,2-¹³C₂]Alanine

Alanine is in rapid equilibrium with pyruvate via the cytosolic enzyme alanine aminotransferase (ALT). Tracing with L-[1,2-¹³C₂]alanine effectively provides a steady intracellular pool of [1,2-¹³C₂]pyruvate, bypassing the monocarboxylate transporters (MCTs) required for direct pyruvate uptake[1].

The genius of the [1,2-¹³C₂] labeling pattern lies in its behavior at the mitochondrial branchpoint between Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC)[2]:

  • PDH Flux (Oxidation): PDH decarboxylates the C1 position of pyruvate. Because C1 is ¹³C-labeled, this releases ¹³CO₂ (detectable as H¹³CO₃⁻ in vivo)[3]. The remaining molecule is [1-¹³C]acetyl-CoA, which enters the TCA cycle to form a cleanly detectable [5-¹³C]glutamate singlet[1].

  • PC Flux (Anaplerosis): PC carboxylates pyruvate to form oxaloacetate, retaining both ¹³C atoms to yield [1,2-¹³C₂]oxaloacetate, which then transaminates to[1,2-¹³C₂]aspartate[4].

Expert Insight – The Causality of Tracer Choice: Why not simply use [U-¹³C₃]alanine? If uniformly labeled alanine is used, PDH flux yields[1,2-¹³C₂]acetyl-CoA. Upon entering the TCA cycle, this creates adjacent ¹³C atoms in downstream metabolites (like citrate and α-ketoglutarate), leading to complex J-coupling (multiplet splitting) in NMR spectra. This splits the signal intensity across multiple peaks, drastically reducing the signal-to-noise ratio (SNR). The[1,2-¹³C₂] tracer strategically drops one label during PDH flux, yielding sharp, easily quantifiable singlets[5].

AtomTransitions cluster_Mito Mitochondrial Matrix Ala L-[1,2-¹³C₂]Alanine (¹³C-¹³C-¹²C) Pyr [1,2-¹³C₂]Pyruvate (¹³C-¹³C-¹²C) Ala->Pyr ALT (Cytosol) CO2 ¹³CO₂ Pyr->CO2 PDH AcCoA [1-¹³C]Acetyl-CoA (¹³C-¹²C) Pyr->AcCoA PDH OAA [1,2-¹³C₂]Oxaloacetate Pyr->OAA PC Glu [5-¹³C]Glutamate AcCoA->Glu TCA Cycle Asp [1,2-¹³C₂]Aspartate OAA->Asp AST

Fig 1: Atom transitions of L-[1,2-¹³C₂]alanine through mitochondrial branchpoints.

Self-Validating Experimental Protocols

To ensure high-fidelity data, experimental protocols must be designed as self-validating systems. Below are optimized workflows for both steady-state mass spectrometry and real-time hyperpolarized NMR.

Protocol 1: In Vitro Steady-State Tracing (GC-MS)

Objective: Quantify fractional enrichment and mass isotopomer distributions (MIDs) of central carbon metabolites.

  • Tracer Administration: Culture cells in customized media containing 2 mM L-[1,2-¹³C₂]alanine (replacing unlabeled alanine).

    • Validation Checkpoint: Sample the media at

      
       and 
      
      
      
      to quantify exact tracer consumption rates against cell proliferation.
  • Metabolic Quenching: Rapidly aspirate media and instantly apply -20°C 80% methanol.

    • Causality: Metabolism occurs on the millisecond timescale. Washing with room-temperature PBS allows artifactual shifts in the highly active ALT and LDH equilibria. Cold methanol instantly denatures enzymes, freezing the true in vivo isotopic state.

  • Extraction & Derivatization: Lyophilize the extract. React with Methoxyamine (MOX) for 90 mins at 37°C, followed by MTBSTFA for 60 mins at 60°C.

    • Causality: Pyruvate and α-ketoglutarate possess reactive ketone groups that can form multiple derivatives, diluting the MS signal. MOX locks the ketone into a single oxime derivative, ensuring absolute quantification accuracy.

  • Acquisition: Analyze via GC-MS. Correct raw data for natural isotopic abundance to generate the final MID.

Protocol 2: In Vivo Hyperpolarized ¹³C MR Spectroscopy

Objective: Monitor real-time in vivo flux dynamics, particularly the cardiac malate-aspartate shuttle and TCA turnover[4].

  • Formulation: Mix L-[1,2-¹³C₂]alanine with 15 mM OX063 trityl radical and a gadolinium chelate.

  • Dynamic Nuclear Polarization (DNP): Polarize the sample at 1.2 K and ~94 GHz (for a 3.35 T system) for 60-90 minutes.

  • Dissolution & Injection: Dissolve the solid in a superheated, pressurized aqueous buffer (pH 7.4). Inject intravenously into the subject within 10 seconds.

    • Causality: The

      
       relaxation time of ¹³C dictates that hyperpolarization decays rapidly. Sub-10-second injection is critical to preserve the non-equilibrium signal before it returns to thermal baseline[6].
      
  • Acquisition: Use a slice-selective pulse-acquire sequence (e.g., 10° flip angle) every 2-3 seconds.

    • Validation Checkpoint: Always normalize downstream product integrals (e.g., [5-¹³C]glutamate) to the precursor[1,2-¹³C₂]alanine peak to account for variations in bolus delivery and global polarization levels[3].

Workflow Prep Tracer Prep (Alanine + Trityl) DNP DNP Polarization (1.2 K, 94 GHz) Prep->DNP Dissolve Rapid Dissolution (Superheated Buffer) DNP->Dissolve Inject In Vivo Injection (t < 10s) Dissolve->Inject Acquire ¹³C MR Spectroscopy (Real-time Flux) Inject->Acquire

Fig 2: Self-validating workflow for hyperpolarized ¹³C MR spectroscopy.

Quantitative Data Interpretation

The distribution of ¹³C labels provides a direct mathematical readout of pathway utilization. Table 1 summarizes the diagnostic utility of the primary isotopologues derived from L-[1,2-¹³C₂]alanine.

Table 1: Signature Isotopologues Derived from L-[1,2-¹³C₂]Alanine

MetaboliteDetected IsotopologueOriginating PathwayDiagnostic Utility
Pyruvate [1,2-¹³C₂]PyruvateALT (Transamination)Baseline precursor pool validation
Lactate [1,2-¹³C₂]LactateLDH (Reduction)Glycolytic/anaerobic shift indicator
Bicarbonate H¹³CO₃⁻ / ¹³CO₂PDH (Decarboxylation)Direct, real-time measure of PDH flux
Acetyl-CoA [1-¹³C]Acetyl-CoAPDHEntry rate into oxidative TCA cycle
Glutamate [5-¹³C]GlutamateTCA Cycle (via Citrate)Mitochondrial oxidative capacity
Oxaloacetate [1,2-¹³C₂]OxaloacetatePyruvate Carboxylase (PC)Anaplerosis / Gluconeogenesis initiation
Aspartate [1,2-¹³C₂]AspartateAST (from OAA)Stable surrogate for PC flux in NMR

Applications in Disease Modeling

  • Oncology & The Warburg Effect: Tumor cells often rely heavily on aerobic glycolysis. Tracing with L-[1,2-¹³C₂]alanine reveals the extent to which cytosolic pyruvate is shunted away from mitochondrial oxidation (indicated by low ¹³CO₂ and[5-¹³C]glutamate) and pushed toward [1,2-¹³C₂]lactate.

  • Neurological Metabolic Shuttling: Astrocytes and neurons exhibit highly distinct, cooperative metabolic profiles. Astrocytes predominantly convert L-[1,2-¹³C₂]alanine to lactate, which is then shuttled to neurons. Neurons subsequently oxidize this substrate, measurable by the appearance of [5-¹³C]glutamate, providing a direct, quantifiable readout of the astrocyte-neuron lactate shuttle[2].

References

  • Merritt, M. E., et al. "Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR." PNAS. URL: [Link]

  • Schroeder, M. A., et al. "Probing the cardiac malate–aspartate shuttle non-invasively using hyperpolarized[1,2-13C2]pyruvate." NMR in Biomedicine. URL: [Link]

  • Metallo, C. M., et al. "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biological Chemistry (via PMC). URL: [Link]

  • Day, S. E., et al. "Hyperpolarization without persistent radicals for in vivo real-time metabolic imaging." PNAS. URL: [Link]

  • O'Neill, R., et al. "MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review." Metabolites (via PMC). URL: [Link]

  • Amaral, A. I., et al. "A Comprehensive Metabolic Profile of Cultured Astrocytes Using Isotopic Transient Metabolic Flux Analysis and 13C-Labeled Glucose." Frontiers in Neuroenergetics. URL: [Link]

Sources

Exploratory

Technical Guide: Advanced Metabolomic Profiling with (2S)-2-Amino(1,2-13C2)Propanoic Acid

Topic: Applications of (2S)-2-amino(1,2-13C2)propanoic acid in Metabolomics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary (2S)-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (2S)-2-amino(1,2-13C2)propanoic acid in Metabolomics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

(2S)-2-amino(1,2-13C2)propanoic acid (commonly referred to as L-Alanine [1,2-13C2]) represents a high-fidelity isotopic probe for metabolomics, offering distinct advantages over singly-labeled isotopologues.[1] Unlike [1-13C] or [U-13C] variants, the [1,2-13C2] labeling pattern provides a unique "connectivity signature" via the scalar coupling (


) between the carboxyl and 

-carbon.[1] This guide details the application of this compound in determining metabolic flux ratios (PDH vs. PC), validating gluconeogenic pathways via intact bond tracing, and enhancing signal specificity in hyperpolarized

C-MRI.[1]

Compound Profile & Mechanistic Utility[1]

  • IUPAC Name: (2S)-2-amino(1,2-13C2)propanoic acid[1]

  • Chemical Structure:

    
    [1]
    
  • Key Physical Property: The

    
    C-
    
    
    
    C bond creates a doublet signal in NMR spectroscopy (splitting
    
    
    50-55 Hz) and a specific mass shift (+2 Da) that is retained only if the C1-C2 bond remains unbroken.[1]
Why [1,2-13C2]? The "Connectivity" Advantage

In complex biological matrices, singly labeled metabolites often suffer from high background noise due to natural abundance (


) 

C. The [1,2-13C2] isotopologue allows for spectral filtering :
  • NMR: We detect the doublet (satellite) signals, ignoring the central singlet of natural abundance alanine.[1]

  • MS: It differentiates between de novo synthesis (often singly labeled from random pool) and direct incorporation of the tracer.[1]

  • Fluxomics: It is the "Gold Standard" for distinguishing oxidative decarboxylation (loss of C1) from carboxylation (retention of C1-C2).[1]

Core Application: Metabolic Flux Analysis (MFA)[1]

The most powerful application of (2S)-2-amino(1,2-13C2)propanoic acid is resolving the Pyruvate Node .[1] Upon cellular entry, this tracer is rapidly converted to [1,2-13C2]Pyruvate via Alanine Transaminase (ALT).[1] The fate of this labeled pyruvate reveals the metabolic state of the tissue.[1]

The PDH vs. PC Split

The ratio of flux through Pyruvate Dehydrogenase (PDH) versus Pyruvate Carboxylase (PC) is a critical biomarker in diabetes, cancer (Warburg effect), and cardiac ischemia.[1]

  • Pathway A: Oxidative Decarboxylation (PDH) [1]

    • Reaction: Pyruvate

      
       Acetyl-CoA + 
      
      
      
      [1]
    • Fate of Label: The

      
       (carboxyl) is lost as 
      
      
      
      .[1][2] The
      
      
      becomes the C1 (carbonyl) of Acetyl-CoA.[1]
    • Result: [1-13C]Acetyl-CoA

      
       [1-13C]Citrate.[1] (Mass shift: M+1).
      
  • Pathway B: Anaplerosis (PC) [1]

    • Reaction: Pyruvate +

      
      
      
      
      
      Oxaloacetate (OAA)[1]
    • Fate of Label: Both

      
       and 
      
      
      
      are retained.[1]
    • Result: [1,2-13C2]Oxaloacetate

      
       [1,2-13C2]Malate/Aspartate.[1] (Mass shift: M+2).[1]
      
Visualization of the Metabolic Fate

The following diagram illustrates how the labeling pattern differentiates these pathways.

MetabolicFate Ala [1,2-13C2]Alanine (M+2) Pyr [1,2-13C2]Pyruvate (M+2) Ala->Pyr ALT (Rapid Equilibrium) CO2 13CO2 (Lost Label) Pyr->CO2 C1 Loss AcCoA [1-13C]Acetyl-CoA (M+1) Pyr->AcCoA PDH (Decarboxylation) OAA [1,2-13C2]Oxaloacetate (M+2) Pyr->OAA PC (Carboxylation) Cit [1-13C]Citrate (TCA Cycle) AcCoA->Cit Citrate Synthase Mal [1,2-13C2]Malate (Gluconeogenesis) OAA->Mal MDH

Caption: Differential fate of [1,2-13C2]Alanine carbon backbone through PDH (C1 loss) vs. PC (C1 retention) pathways.

Application: Hyperpolarized 13C-MRI

While [1-13C]Pyruvate is the standard for hyperpolarized MRI, [1,2-13C2]Alanine offers specific advantages in imaging liver metabolism and probing ALT kinetics.[1]

The Hyperpolarization Advantage

Using Dynamic Nuclear Polarization (DNP), the nuclear spin polarization of (2S)-2-amino(1,2-13C2)propanoic acid can be enhanced by


-fold.[1]
  • Target: Real-time imaging of ALT activity.

  • Differentiation: The conversion of Hyperpolarized Alanine

    
     Pyruvate generates a [1,2-13C2]Pyruvate signal.[1]
    
  • Spectral Clarity: The

    
     coupling splits the signal into a doublet.[1] This allows the researcher to distinguish the injected hyperpolarized tracer from any background natural abundance lipids or metabolites that might overlap in a singlet-only spectrum.[1]
    

Experimental Protocols

Protocol: Sample Preparation for GC-MS Flux Analysis

Objective: Quantify Mass Isotopomer Distributions (MIDs) of downstream metabolites.

  • Cell Culture/Tissue Extraction:

    • Quench metabolism immediately using liquid

      
       or cold methanol (-80°C).[1]
      
    • Add internal standard (e.g., norvaline) for absolute quantification.[1]

    • Lyse cells (probe sonication) and centrifuge (14,000 x g, 10 min, 4°C) to remove protein.[1]

  • Derivatization (TBDMS Method):

    • Rationale: tert-Butyldimethylsilyl (TBDMS) derivatization is preferred over MOX-TMS for this application because it preserves the C1-C2 bond in the primary fragment (M-57), allowing direct observation of the M+2 shift.[1]

    • Evaporate supernatant to dryness under

      
       flow.
      
    • Add 50

      
      L MTBSTFA + 1% TBDMCS and 50 
      
      
      
      L acetonitrile.[1]
    • Incubate at 70°C for 60 minutes.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

    • Carrier Gas: Helium (1 mL/min).[1]

    • Mode: Electron Impact (EI) or Chemical Ionization (CI).[1]

    • Target Ions (Alanine TBDMS): Monitor m/z 260 (M-57, entire carbon backbone).

      • Unlabeled: 260[1]

      • [1,2-13C2]: 262 (M+2)[1]

Protocol: NMR Spectroscopy for Intact Bond Tracing

Objective: Confirm gluconeogenesis (Alanine


 Glucose) without bond breakage.[1]
  • Sample Prep:

    • Lyophilize aqueous extract.[1]

    • Reconstitute in

      
       containing 0.1 mM DSS (reference).[1]
      
  • Acquisition:

    • Pulse Sequence: 1D

      
      C-NMR with proton decoupling (
      
      
      
      -decoupled
      
      
      ).
    • Optimization: Use a relaxation delay (

      
      ) > 5s to ensure quantitative accuracy of carboxyl carbons.
      
  • Analysis:

    • Look for the Glucose C1-C2 doublet.[1] If Alanine C1-C2 is incorporated intact into Glucose, specific glucose isotopomers (e.g., [1,2-13C2]Glucose) will appear as doublets (

      
       Hz), distinct from the central natural abundance singlet.[1]
      

Data Interpretation & Causality

Calculating the PDH/PC Ratio

Using the GC-MS data derived from the protocol above:

  • Measure MIDs: Determine the fractional abundance of M+0, M+1, and M+2 for Citrate and Malate.[1]

  • Logic:

    • M+1 Citrate arises from [1-13C]Acetyl-CoA (via PDH).[1]

    • M+2 Malate arises from [1,2-13C2]OAA (via PC).[1]

  • Calculation:

    
    
    (Note: Correction factors account for the dilution from endogenous unlabeled acetyl-CoA pool).
    
Analytical Workflow Diagram

Workflow Sample Biological Sample (Cells/Tissue) Extract Metabolite Extraction (MeOH/H2O) Sample->Extract Quench Deriv Derivatization (MTBSTFA) Extract->Deriv Dry & React GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Inject Data MIDA Calculation (M+1 vs M+2) GCMS->Data Integrate Ions

Caption: Step-by-step analytical workflow for processing samples labeled with (2S)-2-amino(1,2-13C2)propanoic acid.

References

  • Merritt, M. E., et al. (2007).[1] "Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR."[1] Proceedings of the National Academy of Sciences, 104(50), 19773–19777.[1] Link[1]

  • Malloy, C. R., et al. (1988).[1] "Analysis of isotopomers in metabolized carbon-13 labeled substrates by mass spectrometry." American Journal of Physiology-Endocrinology and Metabolism, 255(6), E933-E933.[1] Link[1]

  • Sigma-Aldrich. "Alanine-1,2-13C2 Product Specification." Merck KGaA.[1] Link

  • Burgess, S. C., et al. (2005).[1] "Molecular mechanisms of hepatic insulin resistance in type 2 diabetes." Science, 307(5708), 384-387.[1] Link[1]

  • Cambridge Isotope Laboratories. "Metabolic Flux Analysis Application Note." CIL. Link

Sources

Foundational

Technical Monograph: Quality Assurance and Specification Framework for (2S)-2-Amino(1,2-13C2)propanoic Acid

This technical guide is structured as a high-level monograph for drug development and structural biology professionals.[1] It deviates from standard templates to focus on the critical quality attributes (CQAs) that direc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug development and structural biology professionals.[1] It deviates from standard templates to focus on the critical quality attributes (CQAs) that directly impact experimental validity in NMR and Mass Spectrometry applications.

[1]

Executive Summary & Application Context

(2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2) is a specialized isotopic probe.[1] Unlike uniformly labeled (


) alanine, which introduces complex multiplet patterns due to 

coupling (~35 Hz), the 1,2-labeling pattern specifically targets the backbone connectivity (

) without interference from the methyl group.[1]

Primary Applications:

  • Solid-State NMR: Measurement of precise backbone torsion angles via

    
     dipolar coupling.
    
  • Metabolic Flux Analysis (MFA): Discriminating between metabolic pathways where the C2-C3 bond might be preserved but C1 is decarboxylated (e.g., Pyruvate Dehydrogenase complex activity).[1]

  • Hyperpolarized MRI: Investigating real-time metabolic conversion of Alanine to Pyruvate (1,2-

    
    C).
    

For these applications, isotopic enrichment and stereochemical purity are not merely "specs"—they are the determinants of signal-to-noise ratio (SNR) and biological validity.[1]

Critical Quality Attributes (CQAs) & Supplier Specifications

The following specifications represent the "Gold Standard" for acceptance. Any deviation significantly risks experimental artifacts (e.g., kinetic isotope effects or spectral crowding).

Table 1: Core Specification Framework[1]
ParameterSpecification LimitCriticalityAnalytical Validation Method
Appearance White to off-white crystalline powderLowVisual Inspection
Chemical Purity

HighqNMR or HPLC-ELSD
Isotopic Enrichment

(per position)
Critical MS (SIM Mode) &

-NMR
Chiral Purity

Critical Chiral HPLC or Marfey’s Method
Water Content

MediumKarl Fischer Titration
Inorganic Salts

MediumResidue on Ignition (ROI)
The "1,2-Coupling" Signature

In a


-NMR spectrum (decoupled), the 1,2-labeling pattern must manifest as a distinct doublet  for both the Carbonyl (C1) and Alpha (C2) carbons due to scalar coupling.
  • Expected

    
    :  ~50–55 Hz.
    
  • Rejection Criteria: Presence of a singlet at the C1 or C2 position indicates incomplete double labeling (i.e., presence of singly labeled isotopologues).

Analytical Validation Workflows

To ensure trustworthiness, we employ a self-validating QC workflow.[1] The supplier must provide data proving they have isolated the L-enantiomer from the D-impurity, which is common in Strecker synthesis routes.[1]

Workflow Visualization: QC Decision Tree

The following diagram outlines the logical flow for lot release, prioritizing isotopic signature and chiral integrity.

QC_Workflow Start Raw Material (L-Alanine-1,2-13C2) Identity Identity Check (1H-NMR) Start->Identity Iso_Check Isotopic Enrichment (MS + 13C-NMR) Identity->Iso_Check Decision_Iso Isotopic >99%? Iso_Check->Decision_Iso Chiral_Check Chiral Purity (Marfey's / HPLC) Decision_Chiral ee > 98%? Chiral_Check->Decision_Chiral Decision_Iso->Chiral_Check Yes Fail REJECT LOT (Quarantine) Decision_Iso->Fail No (<99%) Decision_Chiral->Fail No (<98% ee) Pass RELEASE (Generate CoA) Decision_Chiral->Pass Yes

Figure 1: Quality Control Decision Tree ensuring sequential validation of chemical identity, isotopic enrichment, and stereochemical purity.

Protocol: Determination of Enantiomeric Purity (Marfey's Method)

Standard HPLC often fails to separate L- and D-Alanine efficiently without expensive chiral columns.[1] Marfey’s Method is the authoritative protocol for amino acid chirality, utilizing the derivatizing agent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

Mechanism: FDAA reacts with the amine group of the alanine. Because FDAA itself is chiral (L-configuration), it forms diastereomers with the sample (L-L and L-D). Diastereomers have different physical properties and separate easily on standard C18 columns.

Step-by-Step Protocol:

  • Derivatization: Mix

    
     of sample (
    
    
    
    ) with
    
    
    of 1% FDAA in acetone and
    
    
    of
    
    
    .
  • Incubation: Heat at

    
     for 1 hour.
    
  • Quench: Stop reaction with

    
     of 
    
    
    
    .
  • Analysis: Inject onto a C18 HPLC column (UV detection at 340 nm).

  • Validation: The L-Alanine-FDAA adduct elutes before the D-Alanine-FDAA adduct. Integration of peak areas yields the Enantiomeric Excess (ee).

Marfeys_Method Sample Sample: L-Ala-1,2-13C2 (Trace D-impurity) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Sample->Reaction Reagent Reagent: L-FDAA (Marfey's) Reagent->Reaction Diastereomers Mixture of Diastereomers: (L-L) and (L-D) Reaction->Diastereomers HPLC C18 Reverse Phase HPLC Diastereomers->HPLC Result Separation: L-L (Early Elution) L-D (Late Elution) HPLC->Result

Figure 2: Marfey's Method workflow for converting enantiomers into separable diastereomers.

Storage and Stability Guidelines

Isotopically labeled compounds are high-value assets.[1] Improper storage can lead to hygroscopic degradation or isotopic exchange (though C-bound isotopes are generally stable, carboxyl protons can exchange).[1]

  • Hygroscopicity: Alanine is moderately hygroscopic.[1] Store in a desiccator at room temperature (

    
    ).
    
  • Light Sensitivity: While not photo-labile, long-term storage should be in amber vials to prevent any potential photochemical degradation of trace impurities.[1]

References

  • Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1] Carlsberg Research Communications.[1] Link

  • Cambridge Isotope Laboratories. (2023).[1] Stable Isotope-Labeled Amino Acid Product Specifications. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4] Link

  • Takeuchi, K., et al. (2007). 1-13C amino acid selective labeling in a 2H/15N background for NMR studies of large proteins.[1] Journal of Biomolecular NMR. Link

  • PubChem. (2023).[1] Compound Summary: Alanine-1,2-13C2.[1] Link

Sources

Exploratory

understanding carbon-carbon coupling constants in 1,2-13C2 alanine

Topic: Understanding Carbon-Carbon Coupling Constants in 1,2- C Alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Definitive Guide to Carbon-Carbon Coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding Carbon-Carbon Coupling Constants in 1,2-


C

Alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Definitive Guide to Carbon-Carbon Coupling in 1,2- C Alanine

Executive Summary

The precise characterization of 1,2-


C

alanine is a cornerstone of modern metabolic flux analysis (MFA) and biomolecular NMR. Unlike natural abundance studies, where carbon-carbon couplings are statistically rare, the use of 1,2-

C

isotopomers introduces a dominant scalar coupling interaction (

) between the carboxyl carbon (C1) and the alpha carbon (C2).

This guide provides a rigorous technical breakdown of the


 coupling constant , its dependence on physicochemical conditions (pH, conformation), and the experimental protocols required to measure it with high fidelity. We move beyond basic spectral assignment to explore the mechanistic utility of this coupling in tracking metabolic bond cleavage and determining backbone topology.

Theoretical Framework: The Physics of

The Fermi Contact Mechanism

In nuclear magnetic resonance (NMR), the scalar coupling constant (


) is mediated by bonding electrons. For the directly bonded 

C-

C pair in alanine, the dominant contribution comes from the Fermi contact interaction . This mechanism depends heavily on the s-character of the bonding orbitals.
  • C1 (Carboxyl):

    
     hybridized (~33% s-character).
    
  • C2 (Alpha):

    
     hybridized (~25% s-character).
    

The magnitude of


 is roughly proportional to the product of the s-characters of the two hybrid orbitals forming the bond. Consequently, the C1-C2 bond in amino acids exhibits a characteristic coupling significantly larger than aliphatic C-C bonds (

-

, ~35 Hz) but smaller than double bonds (

-

, ~70 Hz).
The Spin System

In 1,2-


C

alanine, the spin system is effectively an AX system (or AB depending on the field strength), where:
  • Nucleus A (C1): Resonates at ~176 ppm.

  • Nucleus X (C2): Resonates at ~51 ppm.

Because the chemical shift difference (


 ppm) is vastly larger than the coupling constant (

Hz), the system is first-order. The spectrum appears as two distinct doublets, with the splitting in each doublet exactly equal to

.

Technical Characterization

The Definitive Value

For alanine in an aqueous environment, the one-bond coupling constant


 is:


This value is robust but not static. It is influenced by the electronic environment of the carboxyl group and the backbone torsion angles.

Factors Influencing
ParameterEffect on

Mechanistic Cause
Hybridization Primary DeterminantFixed by molecular structure (

-

).
pH (Protonation) Minor Variation (< 2 Hz)Deprotonation of -COOH to -COO

increases electron density, slightly altering the Fermi contact term.
Backbone Angle (

)
Moderate CorrelationThe coupling correlates with the

torsion angle, making it a probe for secondary structure in peptides.
Solvent NegligibleSolvent dielectric constant has minimal impact compared to direct bonding changes.
pH Dependence: A Critical Distinction

While the chemical shift of C1 changes dramatically upon deprotonation (shifting ~3-4 ppm), the coupling constant


 is relatively stable compared to one-bond C-H couplings (

).
  • 
    :  Changes by ~7-8 Hz between cationic and anionic forms.
    
  • 
    :  Changes are typically subtle, remaining within the 52-54 Hz range for free alanine.
    

Experimental Methodology

Protocol: Precision Measurement of

To accurately measure this coupling, one must decouple the protons to remove the complex


 and 

splittings, leaving only the

C-

C interaction.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5-10 mg of 1,2-

      
      C
      
      
      
      alanine in 600
      
      
      L of D
      
      
      O.
    • Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal reference (0.0 ppm).

    • Adjust pH to desired state (typically pH 7.0 for zwitterionic form) using DCl or NaOD.

  • Pulse Sequence Selection:

    • Standard: zgpg30 (Bruker) or equivalent. 1D

      
      C experiment with power-gated proton decoupling (WALTZ-16 or GARP).
      
    • Why: Continuous decoupling during acquisition collapses C-H multiplets into singlets. Since C1 and C2 are both

      
      C labeled, they will split each other into doublets.[1]
      
  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (to cover C1 at 176 ppm and C2 at 51 ppm).

    • Relaxation Delay (D1): Set to

      
      . The carboxyl carbon (C1) has a long 
      
      
      
      (>10s) due to lack of attached protons. Use D1 = 10-20s for quantitative integration, or ~2s if only measuring
      
      
      (signal-to-noise is sufficient due to enrichment).
    • Acquisition Time (AQ): High resolution is needed.

      
       seconds ensures digital resolution < 0.5 Hz.
      
  • Data Processing:

    • Window Function: Apply exponential multiplication (LB = 0.5 - 1.0 Hz).

    • Zero Filling: Fill to at least 64k or 128k points to improve peak picking precision.

    • Measurement: Pick the centers of the two lines in the C1 doublet and the C2 doublet. Calculate the difference in Hz.

Visualization of the Spin System

The following diagram illustrates the spin interactions and the resulting spectral topology.

G cluster_molecule 1,2-13C2 Alanine Spin System cluster_spectrum Observed Spectrum (1H Decoupled) C1 C1 (Carboxyl) sp2 Hybridized ~176 ppm C2 C2 (Alpha) sp3 Hybridized ~51 ppm C1->C2 1J(CC) ≈ 53 Hz (Dominant Splitting) SpecC1 C1 Signal: Doublet C1->SpecC1 H H (Alpha) Proton C2->H 1J(CH) ≈ 145 Hz (Decoupled in Exp) SpecC2 C2 Signal: Doublet C2->SpecC2

Figure 1: Spin system topology of 1,2-


C

alanine showing the dominant C-C coupling interaction observed under proton decoupling.

Applications in Metabolic Flux Analysis (MFA)[2]

The primary utility of 1,2-


C

alanine lies in isotopomer analysis . In metabolic studies, this specific labeling pattern serves as a probe for the integrity of the carbon backbone during metabolism.
Tracking Bond Cleavage

When [1,2-


C

]alanine is metabolized (via pyruvate) into the TCA cycle:
  • Intact Entry: If the C2-C3 bond of pyruvate (derived from alanine) remains intact, the label pair is preserved.

  • Bond Scission: If the molecule enters pathways that cleave the C-C bond (e.g., decarboxylation of pyruvate to Acetyl-CoA loses C1), the coupling is lost.

  • Detection: The presence of a doublet in the NMR spectrum indicates the preservation of the C1-C2 bond. The appearance of a singlet (at the C2 position) indicates the loss of the C1 partner (or dilution with unlabeled substrates).

Experimental Workflow for MFA

MFA Substrate Substrate: [1,2-13C2] Glucose/Alanine Metabolism Cellular Metabolism (Glycolysis / TCA Cycle) Substrate->Metabolism Extraction Metabolite Extraction Metabolism->Extraction NMR 1D 13C NMR Acquisition (Proton Decoupled) Extraction->NMR Analysis Isotopomer Analysis NMR->Analysis Doublet Doublet Observed: Bond Intact Analysis->Doublet J ≈ 53 Hz Singlet Singlet Observed: Bond Cleaved / Scrambled Analysis->Singlet J = 0 Hz

Figure 2: Metabolic Flux Analysis workflow utilizing the J-coupling signature to determine pathway activity.

References

  • Vuister, G. W., Delaglio, F., & Bax, A. (1993).[2] The use of 1JCaHa coupling constants as a probe for protein backbone conformation. Journal of Biomolecular NMR.

  • London, R. E., et al. (1977). 13C nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. Biochimica et Biophysica Acta.

  • Schmidt, J. M., et al. (2009). Variation in protein C(alpha)-related one-bond J couplings. Journal of Biomolecular NMR.

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of protein fragments in metabolic flux analysis. Quarterly Reviews of Biophysics.
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.

Sources

Foundational

safety data sheet (SDS) for (2S)-2-amino(1,2-13C2)propanoic acid

Technical Dossier: Safety, Handling, and Application of (2S)-2-amino(1,2-13C2)propanoic acid Executive Summary & Chemical Identity (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2) is a stable isotope-labeled iso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: Safety, Handling, and Application of (2S)-2-amino(1,2-13C2)propanoic acid

Executive Summary & Chemical Identity

(2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2) is a stable isotope-labeled isotopologue of the proteinogenic amino acid L-alanine. Unlike standard reagents, this compound is a high-value metabolic tracer used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolomics.

While chemically identical to natural L-alanine in terms of toxicity, its application demands rigorous "Zero-Loss" handling protocols to maintain isotopic purity and prevent expensive experimental failure. This guide synthesizes standard safety data with advanced application methodologies.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name (2S)-2-amino(1,2-13C2)propanoic acid
Synonyms L-Alanine-1,2-13C2; [1,2-13C2]-L-Alanine
CAS Number 65163-26-0
Molecular Formula 13C2CH7NO2
Molecular Weight 91.08 g/mol (vs. 89.09 natural abundance)
Isotopic Enrichment Typically ≥99 atom % 13C
Appearance White crystalline powder
Solubility Soluble in water (166.5 g/L at 25°C)
Mass Shift M+2 (Mass Spectrometry)

Hazard Identification (GHS Classification)

Regulatory Status: Based on the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200), this substance is NOT classified as hazardous .[1] It is a naturally occurring amino acid isotopologue.

Label Elements:

  • Signal Word: None.

  • Hazard Statements: None.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P280: Wear protective gloves/eye protection (Standard Laboratory Hygiene).

Toxicological Insight: While non-toxic (LD50 oral, rat > 10,000 mg/kg implied from unlabeled L-alanine), the primary risk is biological contamination of the sample, not toxicity to the user. Human skin is a rich source of natural L-alanine (via sweat and keratin degradation). Touching the compound or the inner rim of the vial introduces "light" (12C) alanine, effectively diluting the isotopic enrichment and ruining quantitative MS data.

Strategic Handling & Storage: The "Zero-Loss" Protocol

For researchers, the physical loss of milligrams or the introduction of moisture is the critical failure mode. L-Alanine is slightly hygroscopic; 13C-labeled variants must be protected from atmospheric water to prevent hydrolysis errors in precise weighing.

Storage Architecture
  • Long-Term: -20°C or -80°C (Desiccated).[3]

  • Working Aliquots: Store at Room Temperature in a desiccator.

  • Critical Rule: Never open a cold vial immediately. Allow it to equilibrate to room temperature for 30 minutes to prevent condensation on the hygroscopic powder.

Workflow: Contamination-Free Solubilization

The following workflow ensures that the isotopic enrichment (99%) is not compromised by atmospheric moisture or biological contaminants.

HandlingProtocol cluster_hygiene Contamination Control Storage Cold Storage (-20°C) Equilibration Equilibration (30 mins @ RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-Static Gun + Spatula) Equilibration->Weighing Dry Environment Solubilization Solubilization (Degassed Buffer) Weighing->Solubilization Gravimetric Check Aliquot Aliquot & Freeze (Single Use) Solubilization->Aliquot Avoid Freeze-Thaw

Figure 1: "Zero-Loss" Handling Workflow. Critical control points (yellow/red) prevent isotopic dilution and moisture uptake.

Application Workflows: Metabolic Tracing

(2S)-2-amino(1,2-13C2)propanoic acid is a specific probe for gluconeogenesis and pyruvate cycling . Unlike uniformly labeled (U-13C3) alanine, the (1,2-13C2) isotopologue allows researchers to distinguish between direct pyruvate formation and scrambling through the TCA cycle.

Mechanistic Pathway

When cells assimilate L-Alanine-1,2-13C2, it is transaminated to Pyruvate-1,2-13C2. This labeled pyruvate has two distinct fates which can be resolved by NMR or MS:

  • Direct Lactate Formation: Retains the 1,2-13C2 motif.

  • TCA Cycle Entry: Pyruvate dehydrogenase (PDH) cleaves the C1 carbon (releasing 13CO2). The remaining C2 (now 13C-labeled Acetyl-CoA) enters the TCA cycle, labeling Citrate.

MetabolicTracing cluster_legend Detection Method Ala L-Alanine (1,2-13C2) Pyr Pyruvate (1,2-13C2) Ala->Pyr ALT (Transamination) Lactate Lactate (1,2-13C2) Pyr->Lactate LDH (Cytosol) CO2 13CO2 (Lost) Pyr->CO2 Decarboxylation AcCoA Acetyl-CoA (1-13C) Pyr->AcCoA PDH (Mitochondria) Citrate Citrate (TCA Cycle Entry) AcCoA->Citrate Citrate Synthase MS Mass Spec (M+2) NMR 13C-NMR (Doublet)

Figure 2: Metabolic fate of L-Alanine-1,2-13C2. The loss of C1 as CO2 via PDH distinguishes glycolytic flux from oxidative phosphorylation.

Experimental Note: In Mass Spectrometry, monitor the M+2 peak for Alanine and Lactate, but the M+1 peak for downstream TCA intermediates (due to the loss of C1).

Emergency & Disposal Protocols

Accidental Release (Spill)
  • Small Spill (<1g): Do not use wet towels immediately.

    • Recovery: If spilled on a clean, dry surface, attempt to recover the powder using a dedicated anti-static brush. This material can still be used for qualitative system checks (e.g., retention time calibration) even if sterility is lost.

    • Cleanup: If recovery is impossible, sweep up and place in a container for disposal. Flush the surface with water.[1][2][4][5]

  • Personal Exposure:

    • Eye Contact: Flush with water for 15 minutes.[1][2] (Mechanical irritation only).

    • Inhalation: Move to fresh air.

Disposal
  • Waste Code: Not regulated as hazardous waste.

  • Protocol: Dissolve in water and flush into the sanitary sewer, or dispose of solid waste in standard laboratory trash, unless mixed with other hazardous biologicals/chemicals.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Alanine-2,3-13C2. Retrieved from

  • Cambridge Isotope Laboratories. (2023). L-Alanine (1-13C, 99%) Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23278579: 2-amino(1,2-13C2)propanoic acid. Retrieved from

  • Clendinen, C. S., et al. (2014).[6] 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. Retrieved from

  • MedChemExpress. (2023). L-Alanine-13C2 Product Information. Retrieved from

Sources

Protocols & Analytical Methods

Method

protocol for metabolic flux analysis using (2S)-2-amino(1,2-13C2)propanoic acid

Application Note: Metabolic Flux Analysis (MFA) using (2S)-2-amino(1,2-13C2)propanoic acid Introduction & Mechanistic Basis[1][2][3][4][5][6] Tracer Identity: (2S)-2-amino(1,2-13C2)propanoic acid is the IUPAC name for L-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Flux Analysis (MFA) using (2S)-2-amino(1,2-13C2)propanoic acid

Introduction & Mechanistic Basis[1][2][3][4][5][6]

Tracer Identity: (2S)-2-amino(1,2-13C2)propanoic acid is the IUPAC name for L-Alanine-[1,2-13C2] . Target Application: Quantifying the split ratio between oxidative metabolism (Pyruvate Dehydrogenase, PDH) and anaplerosis (Pyruvate Carboxylase, PC), particularly in hepatocytes, pancreatic beta-cells, and cancer models exhibiting the Warburg effect.

While [U-13C6]Glucose is the gold standard for central carbon metabolism, it often saturates the glycolytic intermediates, making it difficult to resolve specific mitochondrial entry points. L-Alanine-[1,2-13C2] bypasses upstream glycolysis (Hexokinase, PFK) and enters the metabolic network directly at the pyruvate node via Alanine Transaminase (ALT/GPT).

The Core Logic: The M+1 vs. M+2 Distinction

The power of this protocol lies in the atomic mapping of the pyruvate node. Upon entering the cell, L-Alanine-[1,2-13C2] is transaminated to Pyruvate-[1,2-13C2] .

  • Pathway A (Oxidative - PDH): Pyruvate-[1,2-13C2] is decarboxylated by PDH. The C1 (Carboxyl) is lost as

    
    .[1] The C2 (Carbonyl) is retained and becomes the C1 of Acetyl-CoA.
    
    • Result:Acetyl-CoA is M+1.

    • Downstream: Citrate becomes M+1.

  • Pathway B (Anaplerotic - PC): Pyruvate-[1,2-13C2] is carboxylated by PC. Both labeled carbons (C1 and C2) are retained in Oxaloacetate (OAA).

    • Result:Oxaloacetate is M+2.

    • Downstream: Malate, Fumarate, and Aspartate become M+2.

This distinct mass shift (M+1 vs. M+2) allows for precise resolution of the PDH/PC flux ratio without complex modeling, serving as a self-validating system.

Experimental Design & Workflow

Reagent Preparation
  • Tracer: L-Alanine-[1,2-13C2] (99% isotopic purity).

  • Media: Custom DMEM or RPMI lacking L-Alanine and Pyruvate. Dialyzed Fetal Bovine Serum (dFBS) is mandatory to prevent introduction of unlabeled alanine/pyruvate from serum.

Cell Culture Protocol[5]
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) in standard growth medium. Allow attachment overnight.
    
  • Wash: Aspirate media and wash 2x with PBS (37°C) to remove residual unlabeled metabolites.

  • Labeling Phase: Add experimental medium containing 0.4 mM L-Alanine-[1,2-13C2] .

    • Note: The concentration should match the physiological alanine concentration of the specific cell type's standard media.

  • Time Course:

    • Isotopic Steady State: 24–48 hours (for absolute flux modeling).

    • Dynamic Flux: 0, 15, 30, 60, 120 minutes (for kinetic analysis).

Metabolite Extraction (Quenching)

Speed is critical to prevent turnover during harvesting.

  • Quench: Place plate on dry ice/ethanol bath. Aspirate media rapidly.

  • Wash: Add 1 mL ice-cold saline (0.9% NaCl) or Ammonium Carbonate (pH 7.4) to remove extracellular tracer. Aspirate immediately.

  • Lyse: Add 500 µL Extraction Solvent (80:20 Methanol:Water, -80°C).

  • Scrape: Scrape cells and transfer lysate to Eppendorf tubes.

  • Cycle: Vortex vigorously (30s), freeze in liquid nitrogen, thaw on ice (repeat 3x) to ensure membrane disruption.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to glass LC-MS vials. Store at -80°C if not analyzing immediately.

Analytical Protocol (LC-HRMS)

System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is required to resolve


 from naturally occurring isotopes like 

or

if not using MS/MS).

Chromatography (HILIC Mode): Polar metabolites (Alanine, Pyruvate, TCA intermediates) retain poorly on C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: zIC-pHILIC (Sequant) or Amide-HILIC (Waters BEH), 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (in Water).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

Mass Spectrometry Settings:

  • Polarity: Negative Mode (best for TCA intermediates: Citrate, Malate, OAA). Positive Mode (best for Amino Acids: Alanine, Glutamate). Switching mode is recommended.

  • Resolution: >30,000 FWHM.

  • Mass Range: 70–1000 m/z.

Data Analysis & Visualization

Pathway Visualization (Graphviz)

The following diagram illustrates the differential labeling fate of L-Alanine-[1,2-13C2].

MetabolicFate cluster_legend Legend Ala L-Alanine-[1,2-13C2] (Tracer) Pyr Pyruvate-[1,2-13C2] (M+2) Ala->Pyr ALT/GPT (Transamination) AcCoA Acetyl-CoA-[1-13C1] (M+1) Pyr->AcCoA PDH (Oxidative) CO2 CO2 (13C) (Lost) Pyr->CO2 OAA Oxaloacetate-[1,2-13C2] (M+2) Pyr->OAA PC (Anaplerotic) Cit Citrate (M+1) AcCoA->Cit Citrate Synthase Mal Malate/Aspartate (M+2) OAA->Mal MDH key1 Red Path: Oxidative (Loss of C1) key2 Green Path: Anaplerotic (Retention of C1, C2)

Caption: Metabolic fate of L-Alanine-[1,2-13C2]. The tracer splits at the Pyruvate node, yielding distinct isotopologues: M+1 via PDH (blue nodes) and M+2 via PC (green nodes).

Data Processing Table

Raw ion counts must be corrected for natural isotope abundance (using software like IsoCor or Polu) before calculating Mass Isotopomer Distributions (MID).

MetaboliteIon (m/z)Expected Labeling (PDH Dominant)Expected Labeling (PC Dominant)
Alanine 88.04

90.04
M+2 (100% Tracer)M+2 (100% Tracer)
Pyruvate 87.01

89.01
M+2M+2
Citrate 191.01M+1 (High)M+2 (High)
Aspartate 132.03M+1 (via TCA cycling)M+2 (Direct from OAA)
Malate 133.01M+1 (via TCA cycling)M+2 (Direct from OAA)
Lactate 89.02

91.02
M+2M+2

Troubleshooting & QC (Self-Validating Systems)

  • The "Lactate Check":

    • Since Lactate Dehydrogenase (LDH) is in rapid equilibrium with Pyruvate, the labeling pattern of intracellular Lactate must match Pyruvate (M+2).

    • QC Fail: If Lactate is M+0 but Alanine is M+2, your ALT activity is insufficient, or the tracer is not entering the cell.

  • The "Glutamate Anomaly":

    • Glutamate is produced from

      
      -Ketoglutarate.
      
    • Via PDH: Citrate (M+1)

      
      
      
      
      
      -KG (M+1)
      
      
      Glutamate (M+1).
    • Via PC: OAA (M+2)

      
       Citrate (M+2) 
      
      
      
      
      
      -KG (M+2)
      
      
      Glutamate (M+2).
    • Insight: High M+2 Glutamate indicates strong anaplerosis and forward TCA cycling.

  • Natural Abundance Correction:

    • Always run an unlabeled control sample. If your software reports >2% M+1 in the unlabeled control, your correction matrix or baseline integration is flawed.

References

  • Antoniewicz, M. R. (2018).[2] A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Hiller, K., et al. (2010). MetaboHunter: an automatic approach for identification of metabolites from 13C-labeled metabolic flux analysis. Bioinformatics. [Link]

  • TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in Enzymology. [Link]

Sources

Application

LC-MS/MS method development for 1,2-13C2 labeled alanine detection

Application Note: Robust LC-MS/MS Method Development for the Detection and Quantification of 1,2-13C2 Labeled Alanine in Biological Matrices Introduction & Biological Rationale Alanine is a critical node in central carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust LC-MS/MS Method Development for the Detection and Quantification of 1,2-13C2 Labeled Alanine in Biological Matrices

Introduction & Biological Rationale

Alanine is a critical node in central carbon metabolism, serving as a major gluconeogenic precursor and a key vehicle for nitrogen transport via the glucose-alanine cycle. In metabolic flux analysis (MFA) and oncology research, stable isotope tracing using 13C-labeled precursors is indispensable for mapping pathway dynamics. Specifically, 1,2-13C2 alanine is utilized to probe the activity of alanine aminotransferase (ALT) and the subsequent entry of carbon into the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH).

Because alanine is a highly polar, low-molecular-weight compound (MW 89.05 Da), its retention and resolution on standard reversed-phase liquid chromatography (RPLC) columns are notoriously poor. While derivatization can improve hydrophobicity, it introduces analytical variability, increases sample preparation time, and complicates the mass isotopomer distribution (MID) due to the addition of natural abundance carbon from the derivatizing agent[1].

This application note details a self-validating, underivatized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) protocol. By leveraging stable-isotope dilution (SID) methodology, this method ensures high analytical specificity, mitigates matrix effects, and provides accurate quantification of 1,2-13C2 alanine flux[2].

Mechanistic Insights: The Analytical Strategy

Chromatographic Causality: Why HILIC?

Amino acids elute in the void volume of traditional C18 columns. To achieve retention without the use of signal-suppressing ion-pairing reagents, a HILIC or mixed-mode approach is required[3]. This protocol utilizes a zwitterionic sulfobetaine stationary phase (ZIC-pHILIC). By employing a highly organic mobile phase with a high pH (pH 9.0), the carboxyl group of alanine remains deprotonated while the amino group remains neutral, optimizing the zwitterionic electrostatic interactions. Furthermore, the high acetonitrile content enhances electrospray ionization (ESI) desolvation efficiency, drastically improving sensitivity.

MRM Transition Causality for 13C-Isotopologues

In positive ESI mode, unlabeled alanine forms a protonated molecular ion


 at m/z 90.1. Collision-induced dissociation (CID) primarily results in the combined neutral loss of water (18 Da) and carbon monoxide (28 Da), yielding a product ion at m/z 44.1 (representing the 

fragment).

For 1,2-13C2 alanine, the two 13C atoms are located at the carboxyl (C1) and alpha-carbon (C2) positions. The precursor ion shifts to m/z 92.1. During CID, the neutral loss involves


 (18 Da) and 

(29 Da), totaling 47 Da. The resulting product ion, which retains the 13C at the alpha position, appears at m/z 45.1. This specific fragmentation pattern allows for unambiguous differentiation of isotopologues without isobaric interference, enabling precise isotopic labeling-assisted metabolomics[4].

G A 1,2-13C2 Alanine B 1,2-13C2 Pyruvate A->B ALT (Transamination) C 1-13C Acetyl-CoA B->C PDH (-13CO2) E Lactate B->E LDH D TCA Cycle Intermediates C->D Citrate Synthase

Metabolic flux pathway of 1,2-13C2 Alanine into the TCA cycle.

Experimental Protocols

To ensure the protocol acts as a self-validating system, a fully labeled internal standard (U-13C3 Alanine) is introduced at the earliest possible stage. This normalizes any downstream extraction losses or matrix suppression events occurring in the ESI source[2].

Step 1: Sample Quenching and Metabolite Extraction

Causality: Rapid quenching is critical to halt enzymatic activity (especially highly active transaminases like ALT) and preserve the in vivo metabolic snapshot.

  • Aspirate culture media from cells (e.g.,

    
     cells/well) and immediately wash with ice-cold PBS.
    
  • Add 1 mL of pre-chilled (-80°C) extraction solvent: Methanol:Acetonitrile:Water (50:30:20, v/v/v).

  • Self-Validation Step: Spike the extraction buffer with 1 µM of U-13C3 Alanine as an internal standard (ISTD).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the metabolite-rich supernatant to an LC vial.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: SeQuant ZIC-pHILIC (5 µm, 2.1 x 150 mm) with a corresponding guard column.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 20 80 Initial
2.0 20 80 Isocratic
12.0 80 20 Linear
15.0 80 20 Isocratic
15.1 20 80 Step

| 20.0 | 20 | 80 | Re-equilibration |

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+ or equivalent).

  • Ionization Mode: ESI Positive.

  • Source Parameters: Capillary Voltage: 4.5 kV; Desolvation Temperature: 500°C; Desolvation Gas: 1000 L/hr.

Table 2: Optimized MRM Transitions for Alanine Isotopologues

Analyte Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Dwell Time (ms) Collision Energy (V)
Unlabeled Alanine (M+0) 90.1 44.1 50 17
1,2-13C2 Alanine (M+2) 92.1 45.1 50 17

| U-13C3 Alanine (ISTD, M+3) | 93.1 | 46.1 | 50 | 17 |

Workflow S1 1. Quenching & Extraction (Cold MeOH:ACN:H2O) S2 2. Internal Standard Spiking (U-13C3 Alanine) S1->S2 S3 3. HILIC Separation (ZIC-pHILIC Column) S2->S3 S4 4. ESI-MS/MS Detection (Positive MRM Mode) S3->S4 S5 5. Data Processing (Natural Abundance Correction) S4->S5

Step-by-step LC-MS/MS method development workflow for labeled alanine.

Data Processing and Natural Abundance Correction

When quantifying stable isotope enrichment, raw MS data must be mathematically corrected. The measured M+2 signal (m/z 92.1) contains artificial contributions from naturally occurring heavy isotopes (e.g., endogenous 13C, 15N, 18O) of the much larger unlabeled alanine pool. Software tools utilizing matrix inversion algorithms (such as IsoCor or INCA) must be applied to the raw peak areas to strip away these natural isotopic contributions, yielding the true fractional enrichment of 1,2-13C2 alanine synthesized during the experimental pulse.

References

  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis Source: Taylor & Francis Online URL:[Link]

  • Isotopic labeling-assisted metabolomics using LC–MS Source: National Institutes of Health (PMC) URL:[Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX URL:[Link]

  • Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS Source: Shimadzu URL:[Link]

Sources

Method

using (2S)-2-amino(1,2-13C2)propanoic acid as an internal standard in proteomics

Application Note: Absolute Protein Quantification & Turnover Analysis using (2S)-2-amino(1,2-13C2)propanoic acid C ) CAS: 14341-78-7 (labeled form)[1] Abstract In the era of quantitative proteomics, the "relative" abunda...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Protein Quantification & Turnover Analysis using (2S)-2-amino(1,2-13C2)propanoic acid


C

) CAS: 14341-78-7 (labeled form)[1]

Abstract

In the era of quantitative proteomics, the "relative" abundance of proteins is often insufficient for rigorous kinetic modeling or biomarker validation.[2] This guide details the application of (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-


C

) as a stable isotope internal standard (IS) for Absolute Protein Quantification via Acid Hydrolysis-IDMS (Isotope Dilution Mass Spectrometry). Unlike peptide-based standards (e.g., AQUA), this method quantifies the total molar amount of a protein stock with metrological traceability, independent of tryptic digestion efficiency. A secondary protocol for Protein Turnover (Pulse-Chase) analysis is also provided.

Introduction: The "Gold Standard" of Quantification

While LC-MS/MS using heavy peptides (SIS/AQUA) is the standard for measuring proteins in complex matrices, it relies on the assumption that the digestion of the target protein mimics the standard. This is often not true.

To calibrate these peptide standards—or to quantify a purified protein therapeutic or enzyme stock with high precision—Amino Acid Analysis (AAA) remains the gold standard. By hydrolyzing the protein into its constituent amino acids and quantifying a stable amino acid (Alanine) against a heavy isotope standard, researchers can determine the exact molarity of the parent protein.

Why L-Alanine-1,2-


C

?
  • Stability: Alanine is stable under 6N HCl hydrolysis conditions (unlike Trp, Cys, or Ser).[1]

  • Abundance: It is one of the most frequent amino acids, ensuring high signal intensity.

  • Interference-Free: The +2 Da mass shift (

    
    C at C1 and C2) moves the signal away from the M+1 and M+2 natural isotopic envelope of endogenous alanine in most high-resolution MS scans, while remaining chromatographically identical.
    

Technical Principle: Stable Isotope Dilution (SID)

The core principle is Isotope Dilution Mass Spectrometry (IDMS) . A known amount of L-Alanine-1,2-


C

is spiked into the protein hydrolysate. Since the labeled and unlabeled alanine are chemically identical, they suffer identical losses during sample preparation and ionization (matrix effects). The ratio of their MS peak areas provides the concentration of endogenous alanine.

Mass Transition Logic (Underivatized HILIC-MS):

  • Endogenous L-Alanine (

    
    C
    
    
    
    ):
    Precursor
    
    
    90.1
    
    
    Product
    
    
    44.1 (Loss of HCOOH).
  • L-Alanine-1,2-

    
    C
    
    
    
    :
    Precursor
    
    
    92.1
    
    
    Product
    
    
    45.1.
    • Mechanism:[1][3] The

      
      C labels are at C1 (Carboxyl) and C2 (
      
      
      
      -carbon).[1] The fragmentation typically involves the loss of the carboxyl group (HCOOH).
    • Loss: H

      
      COOH (
      
      
      
      46 Da).
    • Fragment: H

      
      N-
      
      
      
      CH-CH
      
      
      (
      
      
      45 Da).

Experimental Workflow

The following diagram illustrates the workflow for Absolute Protein Quantification using the Acid Hydrolysis method.

ProteinQuantWorkflow cluster_QC QC Check Protein Purified Protein Sample (Unknown Conc.) Hydrolysis Acid Hydrolysis 6N HCl, 110°C, 24h Protein->Hydrolysis Denature & Cleave Spike Spike Internal Standard (2S)-2-amino(1,2-13C2)propanoic acid Hydrolysis->Spike Add Known Moles IS Deriv Derivatization (Optional) (e.g., AccQ-Tag or Benzoyl Cl) Spike->Deriv Mix LCMS LC-MS/MS Analysis (SRM Mode) Deriv->LCMS Inject Data Data Processing Calculate Ratio (Light/Heavy) LCMS->Data Raw Spectra Result Absolute Protein Conc. (Back-calculation) Data->Result Apply Stoichiometry

Caption: Workflow for Absolute Protein Quantification via Acid Hydrolysis IDMS. The internal standard is spiked post-hydrolysis to correct for ionization effects, or pre-hydrolysis to correct for recovery (if stability is verified).

Detailed Protocol: Absolute Quantification via Acid Hydrolysis

Phase A: Preparation of Standards
  • Stock Solution: Dissolve (2S)-2-amino(1,2-13C2)propanoic acid in 0.1 M HCl to a final concentration of 10 mM. Store at -20°C.

  • Working Solution: Dilute Stock to 100

    
    M in 0.1% Formic Acid (LC-MS grade water).
    
Phase B: Protein Hydrolysis

Note: This step converts the protein into free amino acids.

  • Aliquot a specific volume (e.g., 20

    
    L) of the target protein solution into a glass hydrolysis vial.
    
  • Add 200

    
    L of 6N Constant Boiling HCl  containing 0.1% Phenol (scavenger to protect sensitive AAs, though Alanine is robust).
    
  • Flush the vial with Nitrogen/Argon to remove oxygen (prevents oxidation).

  • Seal the vial tightly.

  • Incubate at 110°C for 24 hours .

  • Cool to room temperature.

  • Evaporate the HCl to dryness using a SpeedVac or Nitrogen stream.

  • Reconstitute the dried hydrolysate in 100

    
    L of Working Solution  (containing the 
    
    
    
    C
    
    
    -Alanine IS).
    • Critical Step: By adding the IS here, you correct for injection volume variability and matrix effects during LC-MS.

Phase C: LC-MS/MS Analysis (HILIC Method)

Derivatization is optional. This protocol uses HILIC for direct analysis of underivatized amino acids.

  • Column: HILIC (e.g., Waters BEH Amide or equivalent), 2.1 x 100 mm, 1.7

    
    m.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0 min: 90% B

    • 5 min: 50% B

    • 7 min: 50% B

    • 7.1 min: 90% B (Re-equilibration)

  • MS Settings (Triple Quadrupole):

    • Mode: Positive ESI (SRM).

    • Transition 1 (Endogenous Ala): 90.1

      
       44.1 (Collision Energy ~15-20 eV).
      
    • Transition 2 (IS

      
      C
      
      
      
      -Ala):
      92.1
      
      
      45.1 (Collision Energy ~15-20 eV).
Phase D: Calculation
  • Calculate the Response Ratio (

    
    ) : Area
    
    
    
    / Area
    
    
    .
  • Calculate concentration of Alanine in the sample (

    
    ):
    
    
    
    
    (Where
    
    
    is the concentration of the internal standard).
  • Calculate Protein Concentration :

    
    
    (Where 
    
    
    
    is the number of Alanine residues in the protein sequence).

Secondary Application: Protein Turnover (Pulse-Chase)

For researchers studying proteostasis, this compound can be used in cell culture to measure protein half-life.

  • Pulse: Culture cells in media containing (2S)-2-amino(1,2-13C2)propanoic acid (replacing natural Alanine) for a short duration.

  • Chase: Switch to media with natural Alanine.

  • Analysis: Harvest cells at time points. Digest proteins (Trypsin).[4][5]

  • Detection: Monitor peptides containing Alanine.[6] The decay of the heavy-labeled peptides over time indicates the degradation rate of the protein.

    • Note: Since Alanine is not a trypsin cleavage site, it will appear internally in peptides. This requires dynamic modification settings in search engines (e.g., MaxQuant or Proteome Discoverer) set to variable modification: Ala (+2.007 Da) .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Ion suppression from residual HCl or salts.Ensure complete evaporation of HCl post-hydrolysis. Dilute sample further.
Retention Time Shift HILIC column not equilibrated.HILIC requires long equilibration (20+ column volumes). Ensure pH of buffers is precise.
Interference Isobaric compounds (e.g., Sarcosine).Verify chromatographic separation. Alanine usually elutes distinctly on Amide HILIC columns.
Incomplete Hydrolysis Hydrophobic proteins (e.g., membrane proteins).Extend hydrolysis to 48h or use Propionic Acid/HCl (1:1) mixture.

References

  • Burke, M. et al. (2003). "The absolute quantification of proteins by mass spectrometry."[2] Nature Biotechnology. Link (Foundational text on absolute quant principles).

  • Kaiser, T. et al. (2010). "Absolute quantification of proteins by LC-MS/MS using specific peptides." Journal of Chromatography B. Link (Comparison of peptide vs. hydrolysis methods).

  • Cambridge Isotope Laboratories. (2024). "Stable Isotopes for Mass Spectrometry: Amino Acid Applications." Link (General application data for labeled amino acids).[1][7]

  • Thermo Fisher Scientific. (2023).[3][4] "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Application Note. Link (Protocol for underivatized AA analysis).

  • NIST. (2014). "Quantitative performance of internal standard platforms for absolute protein quantification." Journal of Proteome Research. Link (Validation of hydrolysis-based quantification).

Sources

Application

Application Note: Cell Culture Media Supplementation with (2S)-2-amino(1,2-13C2)propanoic acid

Executive Summary This guide details the application of (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine [1,2-13C2]) in mammalian cell culture. Unlike uniformly labeled [U-13C3]alanine, this specific isotopomer provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine [1,2-13C2]) in mammalian cell culture. Unlike uniformly labeled [U-13C3]alanine, this specific isotopomer provides a distinct advantage in Metabolic Flux Analysis (MFA) : it allows for the precise discrimination between oxidative metabolism (Pyruvate Dehydrogenase, PDH) and anaplerotic flux (Pyruvate Carboxylase, PC) without the confounding background of glycolytic tracers.

This protocol is designed for researchers investigating mitochondrial dysfunction, cancer metabolism (Warburg effect), and gluconeogenesis.

Scientific Mechanism & Rationale

Why (2S)-2-amino(1,2-13C2)propanoic acid?

Standard glucose tracers (e.g., [U-13C6]Glucose) label the entire glycolytic pathway, often creating complex isotopomer patterns due to the reversibility of glycolytic enzymes and the Pentose Phosphate Pathway (PPP).

Supplementing with L-Alanine [1,2-13C2] bypasses glycolysis entirely. It enters the metabolic pool via Alanine Transaminase (ALT/GPT) , converting directly to Pyruvate [1,2-13C2] .

The Discrimination Logic (PDH vs. PC)

The power of this tracer lies in the fate of the Carbon-1 and Carbon-2 atoms at the mitochondrial entry point:

  • Oxidative Route (PDH): Pyruvate Dehydrogenase decarboxylates Pyruvate. The C1 (Carboxyl) is lost as CO2. Only the C2 (Alpha-carbon) enters the TCA cycle as Acetyl-CoA [1-13C].

    • Result:M+1 Citrate .

  • Anaplerotic Route (PC): Pyruvate Carboxylase carboxylates Pyruvate. Both C1 and C2 are retained in the resulting Oxaloacetate.

    • Result:M+2 Citrate (or M+2 Malate/Aspartate).

Alanine_Metabolism Ala L-Alanine [1,2-13C2] (Tracer) Pyr Pyruvate [1,2-13C2] (Cytosol/Mito) Ala->Pyr ALT (Transamination) CO2_Lost 13CO2 (Lost) Pyr->CO2_Lost AcCoA Acetyl-CoA [1-13C] Pyr->AcCoA PDH (Decarboxylation) OAA Oxaloacetate [1,2-13C2] Pyr->OAA PC (Carboxylation) Citrate_M1 Citrate M+1 (Oxidative Marker) AcCoA->Citrate_M1 Condensation w/ Unlabeled OAA Citrate_M2 Citrate M+2 (Anaplerotic Marker) OAA->Citrate_M2 Condensation w/ Unlabeled AcCoA

Figure 1: Metabolic fate of L-Alanine [1,2-13C2].[1] Note how the PDH pathway results in a mass shift of +1, while the PC pathway results in a mass shift of +2.

Experimental Protocol

Materials & Reagents
  • (2S)-2-amino(1,2-13C2)propanoic acid: >99% isotopic purity (e.g., Cambridge Isotope Labs, Sigma-Aldrich).

  • Custom Media: Alanine-free DMEM or RPMI (essential to prevent dilution by unlabeled alanine).

  • Dialyzed FBS: Standard FBS contains ~400-800 µM unlabeled alanine. Dialyzed FBS is mandatory .

  • Quenching Solution: 80% Methanol (HPLC grade), pre-chilled to -80°C.

Media Preparation (Example: 50 mL)
  • Reconstitution: Dissolve L-Alanine [1,2-13C2] in PBS to create a 100 mM stock solution. Filter sterilize (0.22 µm).

  • Base Media: Thaw Alanine-free DMEM.

  • Supplementation: Add the labeled stock to achieve a final concentration of 0.4 mM to 2.0 mM (match the physiological alanine concentration of your specific cell line).

    • Note: For CHO cells, concentrations up to 5-10 mM may be required due to high alanine overflow metabolism.

  • Serum: Add 10% Dialyzed FBS.

Cell Culture & Labeling Workflow
StepActionCritical Technical Note
1. Seeding Seed cells in standard (unlabeled) media.[2] Allow to reach 60-70% confluency.Do not label during the lag phase; metabolism is unstable.
2. Wash Aspirate media.[2] Wash 2x with warm PBS (37°C).Removes residual unlabeled alanine from the extracellular space.
3. Pulse Add pre-warmed [1,2-13C2]Alanine Media . Incubate for 6–24 hours.Isotopic Steady State: Usually reached by 12-24h for TCA intermediates.
4. Harvest Place plate on Dry Ice . Aspirate media rapidly.Metabolism must be quenched instantly (<5 seconds).
5. Quench Add -80°C 80% Methanol directly to the monolayer.Incubate at -80°C for 15 mins to ensure complete lysis.
6. Extract Scrape cells, transfer to tube, centrifuge (14,000 x g, 4°C).Collect supernatant for LC-MS or dry down for GC-MS derivatization.

Data Analysis & Interpretation

Mass Spectrometry (LC-MS/GC-MS)

When analyzing the data, look for the Mass Isotopomer Distribution (MID) of Citrate, Malate, and Aspartate.

Expected Mass Shifts (M+X):

MetaboliteIsotopomerPathway IndicatedExplanation
Pyruvate M+2Precursor Pool Direct transamination of tracer.
Citrate M+1PDH Flux Loss of C1 (13C) -> Acetyl-CoA (M+1) + OAA (M+0).
Citrate M+2PC Flux Retention of C1+C2 -> OAA (M+2) + Acetyl-CoA (M+0).
Lactate M+2LDH Exchange Pyruvate (M+2) <-> Lactate (M+2). Indicates cytosolic redox state.
Glutamate M+1Oxidative TCA Derived from M+1 Citrate -> Alpha-Ketoglutarate.
NMR Spectroscopy

In 13C-HSQC or 1D 13C-NMR, this tracer provides unique doublet splitting patterns.

  • Pyruvate C2: Will appear as a doublet (J ~50-60 Hz) due to coupling with C1.

  • Acetyl-CoA C1: Will appear as a singlet (C2 is unlabeled).

  • OAA/Aspartate C2: Will appear as a doublet (coupled to C1).

Troubleshooting & Validation

Self-Validating the System

To ensure your protocol is working, check the Lactate M+2 / Pyruvate M+2 ratio .

  • If Pyruvate M+2 is high but Lactate M+2 is low, your LDH flux is low or the cytosolic pool is not equilibrating.

  • If Citrate M+0 is >90% after 24h, check if the cells are utilizing Glutamine as the primary carbon source instead of Pyruvate (common in cancer lines).

Common Pitfalls
  • Scrambling via Malic Enzyme: M+2 Malate can be converted back to M+1 Pyruvate (losing C4), which can re-enter as M+1 Acetyl-CoA. This creates "scrambled" M+2 Citrate (M+1 OAA + M+1 Acetyl-CoA). Solution: Use non-stationary flux modeling software (e.g., INCA).

  • Dilution: Failure to use dialyzed FBS will dilute the tracer enrichment to <50%, making M+1/M+2 discrimination statistically difficult.

References

  • Metabolic Flux Analysis Principles

    • Antoniewicz, M. R. (2018).
  • Alanine Tracing Specifics

    • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
  • Astrocytic Metabolism (Alanine/Pyruvate Compartmentation)

    • Zwingmann, C., et al. (2001).
  • Isotope Reagent Properties

    • Sigma-Aldrich Product Sheet: L-Alanine-1,2-13C2.
Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Analysis Step1 Reconstitute [1,2-13C2]Ala Step2 Prep Media: Ala-Free + Dialyzed FBS Step1->Step2 Step5 Pulse Labeling (6-24h) Step2->Step5 Step3 Seed Cells (Standard Media) Step4 Wash PBS x2 Step3->Step4 Step4->Step5 Step6 Quench (-80C MeOH) Step5->Step6 Step7 LC-MS / NMR Step6->Step7 Step8 Calculate PDH vs PC Flux Step7->Step8

Figure 2: End-to-end experimental workflow for 13C-Alanine supplementation.

Sources

Method

Application Note: Measuring Gluconeogenesis Rates with (2S)-2-amino(1,2-¹³C₂)propanoic acid Tracers

Introduction: The Central Role of Gluconeogenesis and the Need for Precise Measurement Gluconeogenesis (GNG), the metabolic pathway for synthesizing glucose from non-carbohydrate precursors, is fundamental to maintaining...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Gluconeogenesis and the Need for Precise Measurement

Gluconeogenesis (GNG), the metabolic pathway for synthesizing glucose from non-carbohydrate precursors, is fundamental to maintaining blood glucose homeostasis, particularly during periods of fasting, prolonged exercise, or on a low-carbohydrate diet.[1] The liver is the primary site of this vital process, utilizing substrates like lactate, glycerol, and key glucogenic amino acids—most notably, alanine.[2][3] Dysregulated gluconeogenesis is a hallmark of metabolic diseases, including type 2 diabetes, where excessive hepatic glucose production contributes significantly to hyperglycemia.[4] Consequently, the ability to accurately quantify the rate of gluconeogenesis is critical for both fundamental metabolic research and the development of novel therapeutic agents.

Stable isotope tracers offer a powerful and safe method to investigate in vivo metabolic fluxes.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (2S)-2-amino(1,2-¹³C₂)propanoic acid (L-[1,2-¹³C₂]alanine) to measure the rate of gluconeogenesis. We will delve into the biochemical rationale for this specific tracer, provide comprehensive in-vivo and analytical protocols, and detail the data analysis required to derive meaningful physiological insights.

Why Use L-Alanine as a Tracer for Gluconeogenesis?

Alanine plays a pivotal role in the inter-organ transfer of carbon and nitrogen through the glucose-alanine cycle.[2] During fasting or exercise, muscle tissue breaks down proteins, releasing amino acids. The amino groups are transferred to pyruvate (derived from glycolysis) to form alanine. This alanine is then released into the bloodstream, taken up by the liver, and transaminated back to pyruvate, which serves as a direct substrate for gluconeogenesis.[2][6] By introducing ¹³C-labeled alanine into the system, we can trace the journey of these carbon atoms as they are incorporated into newly synthesized glucose.

The Scientific Rationale for the [1,2-¹³C₂] Isotopologue

The choice of an isotopic tracer is critical for designing an experiment that can accurately resolve specific metabolic pathways.[7] While uniformly labeled alanine ([U-¹³C₃]alanine) or singly labeled alanine ([3-¹³C]alanine) can be used, the L-[1,2-¹³C₂]alanine tracer offers distinct advantages for dissecting the flux through gluconeogenesis and related pathways:

  • Preservation of Bond Information: The adjacent ¹³C labels on carbons 1 and 2 provide a unique signature. When L-[1,2-¹³C₂]alanine is converted to [1,2-¹³C₂]pyruvate, this bond remains intact. As this pyruvate molecule is carboxylated to oxaloacetate and proceeds through the gluconeogenic pathway, the resulting glucose molecule will contain specific mass isotopomers that reflect this origin.

  • Resolving Pathway Intersections: The fate of the ¹³C-¹³C bond can help distinguish the direct flux into gluconeogenesis from pathways that involve carbon scrambling, such as the tricarboxylic acid (TCA) cycle. This allows for a more nuanced analysis of hepatic carbon metabolism.[8]

  • Enhanced Signal for Mass Spectrometry: The presence of two ¹³C atoms in the precursor molecule leads to a product (glucose) that is two mass units heavier (M+2) than the unlabeled version, providing a clear and distinct signal for detection by mass spectrometry, away from the more abundant natural isotope (M+1) background.

The Metabolic Journey: From L-[1,2-¹³C₂]alanine to ¹³C-Glucose

The core of this technique lies in tracing the labeled carbons from alanine to glucose. The diagram below illustrates the key biochemical transformations.

GNG_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_blood_out Bloodstream Ala_tracer (2S)-2-amino(1,2-13C2)propanoic acid (L-[1,2-13C2]Alanine) Ala_cyto [1,2-13C2]Alanine Ala_tracer->Ala_cyto Uptake Pyr_cyto [1,2-13C2]Pyruvate Ala_cyto->Pyr_cyto Alanine Transaminase (ALT) (transamination) Pyr_mito [1,2-13C2]Pyruvate Pyr_cyto->Pyr_mito Transport PEP [2,3-13C2]PEP Glucose_cyto [x,x+1-13C2]Glucose PEP->Glucose_cyto Gluconeogenesis (multiple steps) Glucose_out 13C2-Glucose Glucose_cyto->Glucose_out Export (GLUT2) OAA [2,3-13C2]Oxaloacetate Pyr_mito->OAA Pyruvate Carboxylase (+CO2) Malate [2,3-13C2]Malate OAA->Malate MDH2 (reduction) Malate_cyto [2,3-13C2]Malate Malate->Malate_cyto Transport OAA_cyto [2,3-13C2]Oxaloacetate Malate_cyto->OAA_cyto MDH1 (oxidation) OAA_cyto->PEP PEPCK (-CO2)

Caption: Metabolic pathway of L-[1,2-¹³C₂]alanine to ¹³C₂-glucose.

Experimental Design and Protocols

A robust experimental design is paramount for obtaining high-quality, interpretable data. The primed-continuous infusion technique is the gold standard for achieving an isotopic steady state, which simplifies the calculation of metabolic fluxes.[9]

In-Vivo Study Protocol: Primed-Continuous Infusion

This protocol outlines the key steps for an in-vivo study in human subjects. It should be adapted for animal models based on body weight and metabolic rate. All procedures must be approved by an appropriate Institutional Review Board (IRB) or Animal Care and Use Committee (IACUC).

Materials:

  • Sterile, pyrogen-free L-[1,2-¹³C₂]alanine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing an anticoagulant like EDTA and a glycolysis inhibitor like sodium fluoride)

  • Centrifuge

Procedure:

  • Subject Preparation: Subjects should be fasted overnight (e.g., 10-12 hours) to ensure a post-absorptive state where gluconeogenesis is active.

  • Catheter Placement: Place two intravenous catheters, one in each arm. One will be used for tracer infusion and the other for blood sampling.

  • Baseline Blood Sample: Before starting the infusion, draw a baseline blood sample (t=0). This is crucial for determining the natural background isotopic enrichment of alanine and glucose.

  • Priming Dose: Administer a bolus (priming) dose of L-[1,2-¹³C₂]alanine. The purpose of the priming dose is to rapidly fill the body's alanine pool to the target isotopic enrichment. The exact amount should be calculated based on the estimated pool size and desired enrichment.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-[1,2-¹³C₂]alanine at a constant, known rate (F). The infusion should continue for a period sufficient to reach an isotopic steady state (typically 2-3 hours).

  • Blood Sampling: Collect blood samples at regular intervals during the infusion. A typical schedule would be at t = 90, 105, 120, 135, and 150 minutes.

  • Sample Processing: Immediately after collection, place blood tubes on ice. Centrifuge at 4°C to separate plasma. Aliquot the plasma into cryovials and store at -80°C until analysis.

Quantitative Data Summary

The following table provides example parameters for an infusion study. These should be optimized for the specific research question and model system.

ParameterExample Value (for a 70 kg human)Rationale
Tracer L-(2S)-2-amino(1,2-¹³C₂)propanoic acidProvides a stable M+2 label to trace the alanine carbon backbone into glucose.
Priming Dose 1 mg/kg body weightTo rapidly achieve isotopic equilibrium in the plasma alanine pool.
Infusion Rate (F) 1 mg/kg/hourTo maintain a steady-state isotopic enrichment in the precursor pool.
Infusion Duration 150 minutesAllows sufficient time for the tracer to equilibrate and for labeled glucose to appear.
Blood Sampling t=0, 90, 105, 120, 135, 150 minTo establish baseline and confirm isotopic steady state for both precursor and product.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for measuring the isotopic enrichment of metabolites like alanine and glucose due to its high sensitivity and ability to separate complex mixtures.[5] Both molecules require chemical derivatization to increase their volatility for GC analysis.

Sample Preparation and Derivatization

Materials:

  • Internal standards (e.g., L-[¹⁵N]alanine, D-[U-¹³C₆]glucose)

  • Perchloric acid (PCA) or other deproteinizing agent

  • Potassium hydroxide (KOH) for neutralization

  • Anion and cation exchange columns for purification

  • Derivatization reagents:

    • For Alanine: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • For Glucose: Hydroxylamine hydrochloride in pyridine, followed by acetic anhydride

  • Ethyl acetate or other suitable solvent

  • GC-MS vials

Procedure:

  • Deproteinization: Thaw plasma samples on ice. Add a known amount of internal standards. Precipitate proteins by adding cold perchloric acid. Vortex and centrifuge.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with KOH. Centrifuge to remove the potassium perchlorate precipitate.

  • Purification (Optional but Recommended): Pass the neutralized supernatant through sequential cation (to capture alanine) and anion (to capture glucose) exchange columns. Elute the compounds using appropriate buffers. Lyophilize the eluates to dryness.

  • Derivatization of Glucose: a. Reconstitute the dried glucose fraction in hydroxylamine hydrochloride in pyridine and heat to form the oxime derivative. b. Add acetic anhydride and heat again to form the glucose-aldonitrile-pentaacetate derivative. This procedure minimizes the formation of multiple anomeric peaks.[10]

  • Derivatization of Alanine: a. Reconstitute the dried alanine fraction in a suitable solvent. b. Add MTBSTFA and heat to form the TBDMS derivative. This reagent derivatizes both the amino and carboxyl groups.

  • GC-MS Analysis: Transfer the derivatized samples to GC-MS vials for analysis.

GC-MS Instrumental Parameters

Instrument: A standard GC-MS system with an electron ionization (EI) source.

GC Conditions:

  • Column: A mid-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute all derivatives. The exact program should be optimized for separation.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). This mode offers superior sensitivity and precision compared to full-scan mode for quantitative analysis.[11]

  • Ions to Monitor: The specific mass-to-charge (m/z) ratios for the unlabeled (M+0) and labeled (M+1, M+2, etc.) fragments of the derivatized alanine and glucose must be monitored.

Mass Fragment Selection

The choice of ions to monitor is critical. For TBDMS-derivatized alanine, the [M-57]⁺ fragment, which corresponds to the loss of a tert-butyl group, is often used as it retains the entire carbon skeleton of the original alanine molecule.[12][13] For glucose-aldonitrile-pentaacetate, various fragments can be monitored that contain different parts of the glucose backbone.

Analyte (Derivative)FragmentUnlabeled (M+0) m/zLabeled (M+2) m/zRationale
Alanine (di-TBDMS) [M-57]⁺260262Contains the full C₃ backbone of alanine.[11][13]
Glucose (Pentaacetate) e.g., m/z 169-171169171Representative fragment containing a portion of the glucose backbone. Specific fragments must be validated.

Note: The exact m/z values should be confirmed by running standards of the derivatized unlabeled and labeled compounds.

Data Analysis and Calculation of Gluconeogenesis

The final step is to convert the raw mass spectrometry data into a physiological rate. This involves calculating the isotopic enrichment and then using steady-state kinetic equations.

Workflow for Data Analysis

Data_Workflow Raw_Data Raw GC-MS Data (Peak Areas for each m/z) Correction Correction for Natural Isotope Abundance Raw_Data->Correction Enrichment_Calc Calculate Isotopic Enrichment (APE or TTR) Correction->Enrichment_Calc Ala_Enrich Alanine Enrichment (Ep) Enrichment_Calc->Ala_Enrich Glc_Enrich Glucose Enrichment (Ep') Enrichment_Calc->Glc_Enrich Steady_State Verify Isotopic Steady State Ala_Enrich->Steady_State Glc_Enrich->Steady_State Ala_Ra Calculate Alanine Ra Steady_State->Ala_Ra GNG_Rate Calculate Rate of Glucose Production from Alanine Steady_State->GNG_Rate Ala_Ra->GNG_Rate Provides Precursor Enrichment

Caption: Workflow for calculating gluconeogenesis rates from GC-MS data.

Step-by-Step Calculations
  • Correct for Natural Abundance: The measured peak intensities must be corrected for the presence of naturally occurring heavy isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) in both the analyte and the derivatizing agent. This is typically done using matrix-based algorithms.[3]

  • Calculate Isotopic Enrichment: The enrichment is expressed as Atom Percent Excess (APE) or Tracer-to-Tracee Ratio (TTR). For the M+2 tracer, the APE is calculated from the corrected ion intensities (I): APE = [I(M+2) / (I(M+0) + I(M+1) + I(M+2) + ...)] * 100%

  • Verify Steady State: Plot the enrichment of both alanine (the precursor) and glucose (the product) over the last few time points of the infusion (e.g., 120, 135, 150 min). A plateau in enrichment confirms that an isotopic steady state has been reached.

  • Calculate the Rate of Appearance (Ra) of Alanine: The total rate at which alanine appears in the plasma (from endogenous production and infusion) can be calculated using the steady-state equation:[9] Ra_alanine = F / Ep_alanine Where:

    • F is the tracer infusion rate (in µmol/kg/min).

    • Ep_alanine is the isotopic enrichment (APE or TTR) of plasma alanine at steady state.

  • Calculate the Rate of Glucose Production from Alanine: The rate of appearance of glucose derived specifically from alanine (Ra_glc_from_ala) is calculated by considering the enrichment of the product relative to the precursor. Ra_glc_from_ala = [Ep_glucose / Ep_alanine] * Ra_glucose_total

    • Ep_glucose is the isotopic enrichment of the M+2 isotopologue of plasma glucose at steady state.

    • Ep_alanine is the isotopic enrichment of the M+2 isotopologue of plasma alanine at steady state.

    • Ra_glucose_total is the total endogenous glucose production rate. This must be measured independently using a separate glucose tracer (e.g., [6,6-²H₂]glucose) infused simultaneously.

    A simplified approach to express the contribution is the fractional synthesis rate (FSR), which shows what fraction of the circulating alanine pool is being converted to glucose.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. Key checkpoints include:

  • Baseline Samples: Essential for correcting for background enrichment.

  • Internal Standards: Used to control for variations in sample extraction, derivatization, and injection.

  • Steady-State Verification: Plotting enrichment over time is a critical quality control step. If a plateau is not reached, steady-state calculations are not valid, and more complex non-steady-state models must be used.

  • Isotopic Purity of Tracer: The exact isotopic purity of the infused L-[1,2-¹³C₂]alanine must be known and accounted for in the calculations.

By adhering to these principles, researchers can generate reliable and reproducible data on gluconeogenic flux, providing powerful insights into metabolic health and disease.

References

  • Ahn, W. S.; Antoniewicz, M. R. (2013). Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism. Metabolic Engineering, 15, 34-47. [Link]

  • Cherrington, A. D. (1999). Gluconeogenesis: its regulation by insulin and glucagon. In Diabetes Mellitus: A Fundamental and Clinical Text (pp. 257-269). Lippincott Williams & Wilkins.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48.
  • Felig, P. (1973). The glucose-alanine cycle. Metabolism, 22(2), 179-207. [Link]

  • Jun, H. J., & Lee, W. N. P. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 731-740. [Link]

  • Kohlstedt, M. (2022). How to measure Carbon-13 enrichment using GC-MS? ResearchGate. [Link]

  • Landau, B. R., Wahren, J., Chandramouli, V., Schumann, W. C., Ekberg, K., & Kalhan, S. C. (1996). Contributions of gluconeogenesis to glucose production in the fasted state. Journal of Clinical Investigation, 98(2), 378-385. [Link]

  • Siler, S. Q., Neese, R. A., & Hellerstein, M. K. (1999). Gluconeogenesis measured with [U-13C]glucose and mass isotopomer analysis of apoB-100 amino acids in pigs. American Journal of Physiology-Endocrinology and Metabolism, 276(3), E367-E378. [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu Corporation. [Link]

  • Tserng, K. Y., & Kalhan, S. C. (1983). Estimation of glucose carbon recycling and glucose turnover with [U-13C]glucose. The American journal of physiology, 245(4), E476–E482.
  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206.
  • Wiep, S., & Sweeley, C. C. (1978). Analysis of neutral sugars by gas-liquid chromatography of aldononitrile acetates.
  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope tracers in metabolic research: principles and practice of kinetic analysis. John Wiley & Sons.
  • Yang, R. D., & Li, L. (2017). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Journal of Biological Chemistry, 292(10), 4049-4059.
  • Wittmann, C. (2007). Fluxome analysis using GC–MS. Microbial Cell Factories, 6(1), 1-19. [Link]

  • Petersen, M. C., & Shulman, G. I. (2018). Mechanisms of insulin action and insulin resistance. Physiological reviews, 98(4), 2133-2223. [Link]

  • Adeva-Andany, M. M., Pérez-Felpete, N., Fernández-Fernández, C., Donapetry-García, C., & Pazos-García, C. (2016). Liver glucose metabolism in humans. Bioscience reports, 36(6). [Link]

  • Oz, G., Henry, P. G., Seaquist, E. R., & Gruetter, R. (2004). Direct, noninvasive measurement of brain glycogen metabolism in humans.
  • Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current opinion in clinical nutrition and metabolic care, 1(5), 461-465. [Link]

  • Katz, J., & Tayek, J. A. (1998). Gluconeogenesis and the Cori cycle in 12-, 20-, and 40-h-fasted humans. American Journal of Physiology-Endocrinology and Metabolism, 275(3), E537-E542.
  • Masello, M., & Hiller, K. (2013). Optimization of [¹³C] isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 115-122. [Link]

  • Basicmedical Key. (2017). 13 Carbohydrates: Gluconeogenesis, the Synthesis of New Glucose. Basicmedical Key. [Link]

Sources

Application

solid-state NMR backbone assignment using 1,2-13C2 alanine

This Application Note is designed for structural biologists and NMR spectroscopists focusing on solid-state NMR (ssNMR) of complex biomolecular systems (amyloid fibrils, membrane proteins, and large assemblies). Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for structural biologists and NMR spectroscopists focusing on solid-state NMR (ssNMR) of complex biomolecular systems (amyloid fibrils, membrane proteins, and large assemblies).

Application Note: Strategic Backbone Assignment Anchoring using 1,2- C Alanine


C

Alanine) Target: Sequence-Specific Backbone Assignment in Large Proteins

Executive Summary

Spectral crowding is the primary bottleneck in the structural analysis of large biological assemblies by solid-state NMR. While Uniform (


C,

N) labeling provides maximum information density, it often results in severe signal overlap and dipolar truncation artifacts.

This protocol details the application of 1,2-


C

Alanine
as a selective labeling strategy. Unlike uniform labeling, this precursor introduces isolated

C'-

C

spin pairs specifically in Alanine residues (and metabolic derivatives). This strategy eliminates

coupling broadening and allows for the application of Double-Quantum (DQ) filtration to unambiguously identify Alanine "anchors" within the protein backbone. These anchors serve as critical starting points for sequential walking in complex spectra.

Scientific Rationale & Mechanism

The Isotope Effect

In 1,2-


C

Alanine, the Carbonyl (

) and Alpha (

) carbons are isotopically enriched, while the Beta (

) carbon remains at natural abundance (

C).
  • Spectral Simplification: The absence of the

    
     scalar coupling removes a significant source of line broadening, resulting in sharper 
    
    
    
    linewidths.
  • Dipolar Filtering: The strong one-bond dipolar coupling between

    
     and 
    
    
    
    (~2 kHz) allows for highly efficient Double-Quantum (DQ) excitation.
  • Metabolic Fate: When used as a supplement in minimal media (with unlabelled glucose), 1,2-

    
    C
    
    
    
    Alanine is incorporated directly into the protein sequence. However, transamination can convert it to 1,2-
    
    
    C
    
    
    Pyruvate, which enters the TCA cycle. This results in a specific "scrambling" pattern that can actually aid assignment by sparsely labeling other residue types (typically at
    
    
    or
    
    
    positions depending on the turn of the cycle).
Assignment Logic: The "Anchor" Approach

Backbone assignment requires linking spin systems sequentially (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 to 

). In large proteins, finding a unique starting point is difficult.
  • Identification: Use 1,2-

    
    C
    
    
    
    Ala to generate a simplified 2D
    
    
    C-
    
    
    C spectrum containing only Alanine intra-residue correlations.
  • Registration: Map these unique chemical shifts onto the full spectra of a Uniformly labeled sample.

  • Extension: Use the assigned Alanines as known "beacons" to walk to neighbors (

    
     and 
    
    
    
    ) using 3D NCOCX or NCACX experiments.

Experimental Protocol

Sample Preparation (Bacterial Expression)

Objective: High-level incorporation of 1,2-


C

Ala with minimal background scrambling.

Materials:

  • E. coli strain (BL21(DE3) or similar).[1]

  • M9 Minimal Media salts.[1]

  • Carbon Source: Unlabelled D-Glucose (2 g/L).

  • Nitrogen Source:

    
    NH
    
    
    
    Cl (1 g/L) (for backbone connectivity).
  • Label: 1,2-

    
    C
    
    
    
    L-Alanine (Isotec/Sigma).

Workflow:

  • Pre-culture: Inoculate LB media; grow to OD

    
     ~0.6. Pellet and wash.
    
  • Adaptation: Resuspend in M9 media (unlabelled Glucose +

    
    NH
    
    
    
    Cl). Grow for 30 mins to deplete unlabeled metabolites.
  • Induction & Labeling:

    • Add 1,2-

      
      C
      
      
      
      Alanine
      to a final concentration of 150–200 mg/L .
    • Simultaneously induce with IPTG (e.g., 1 mM).

    • Note: Adding the labeled amino acid at induction minimizes metabolic scrambling compared to adding it at the start of growth.

  • Harvest: Incubate for protein expression time (e.g., 4-12 hours at reduced temperature to prevent inclusion bodies if working with membrane proteins).

  • Purification: Standard affinity/SEC protocols.

  • Rotor Packing: Centrifuge protein/fibrils into a 3.2mm or 1.9mm MAS rotor.

NMR Data Acquisition

Spectrometer: >600 MHz (14.1 T) recommended. Probe: HCN MAS probe. MAS Rate: 10–20 kHz (for Carbon detection) or >50 kHz (for Proton detection).

Key Experiments:

ExperimentPulse SequencePurposeInformation Content
1D CP-MAS cpQuality ControlVerify labeling efficiency and linewidths.
2D

C-

C DQ-SQ
inadequate or post-c7The Core Filter Correlates Single Quantum (SQ) frequencies with Double Quantum (DQ) sum frequency (

). Only labeled pairs (Ala) appear.
2D NCA ncaBackboneCorrelates N(

) to C

(

). Strong signals for Ala.
2D NCO ncoBackboneCorrelates N(

) to C'(

).
3D CANCO cancoSequentialLinks C

(

)

N(

)

C'(

). Essential for "walking".

Visualization of the Assignment Workflow

The following diagram illustrates the logical flow from sample preparation to spectral assignment using the "Anchor" method.

AssignmentWorkflow cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Assignment Logic Media M9 Media (15N-NH4Cl + 12C-Glucose) Label Add 1,2-13C2 Alanine (at Induction) Media->Label Protein Labeled Protein (Ala C'-Ca Pairs) Label->Protein Expression DQ_Exp 2D 13C-13C DQ-SQ Correlation Protein->DQ_Exp MAS NMR NCA_Exp 2D/3D NCA (N-Ca Correlation) Protein->NCA_Exp Filter Filter: Isolate Ala Signals DQ_Exp->Filter Selects C'-Ca pairs Walk Sequential Walk (N-Ca-C' connectivity) NCA_Exp->Walk U_Sample Comparison: Uniformly Labeled Sample Anchor Define Ala Anchors (Chemical Shift Registration) U_Sample->Anchor Reference Spectra Filter->Anchor Map Ala Shifts Anchor->Walk Starting Points

Caption: Workflow for integrating 1,2-13C2 Alanine labeling into a backbone assignment strategy. The specific labeling acts as a high-contrast filter to identify Alanine residues.

Data Analysis & Assignment Strategy

The Double-Quantum Filter

The most critical step is analyzing the 2D


C-

C DQ-SQ spectrum
.
  • Axis 1 (SQ): Standard Chemical Shift (

    
    ).
    
  • Axis 2 (DQ): Sum of Chemical Shifts (

    
    ).
    
  • Signal: You will see correlations only for residue pairs with a direct C-C bond.

    • Alanine: Strong peaks.

      
       ppm, 
      
      
      
      ppm. DQ frequency
      
      
      ppm.
    • Background: If scrambling occurs, you may see weaker signals from residues derived from Pyruvate (e.g., Val, Leu, Ile) but usually with different topology or lower intensity.

The "Backbone Walk"

Once Alanine peaks are identified in the specific sample:

  • Overlay the specific NCA spectrum with the Uniformly labeled NCA spectrum.

  • Tag the Alanine peaks in the Uniform spectrum.

  • Execute the Walk:

    • Start at a known Alanine

      
      .
      
    • Find the associated

      
       in the NCA.
      
    • Use the NCO experiment to find

      
      .
      
    • Match this

      
       to the Carbonyls in the Uniform spectra to identify the preceding residue.
      
Comparative Data Table

Typical chemical shift ranges and coupling constants relevant to this labeling scheme:

InteractionNuclei InvolvedCoupling Constant (Hz)Status in 1,2-

C

Ala
Benefit
Scalar

~35 HzAbsent Line Narrowing
Scalar

~55 HzPresent Coherence Transfer
Dipolar

~2,100 HzPresent Efficient CP / DQ Excitation
Shift

(Ala)
48 - 54 ppmLabeledAnchor Identification
Shift

(Ala)
172 - 178 ppmLabeledAnchor Identification

Troubleshooting & Optimization

  • Problem: Low Signal Intensity.

    • Cause: Inefficient incorporation or fast relaxation.

    • Solution: Increase concentration of labeled Ala to 250 mg/L. Ensure induction is done at high cell density. Use lower temperature (20°C) during expression to improve protein folding and reduce scrambling rates.

  • Problem: "Ghost" Peaks (Scrambling).

    • Cause: Ala

      
       Pyruvate 
      
      
      
      TCA Cycle.
    • Solution: This is unavoidable but manageable. Use the unique chemical shift of Alanine

      
       (which is effectively "dark" here but defines the 
      
      
      
      position in reference maps) to distinguish Ala from scrambled Val/Leu. Scrambled residues often appear as isolated carbons or different pairs (e.g., C
      
      
      -C
      
      
      in other AAs if Acetyl-CoA is labeled).
  • Problem: Dipolar Truncation.

    • Solution: This labeling solves truncation between C

      
       and C
      
      
      
      . However, ensure high-power decoupling (SPINAL-64 or TPPM) is optimized on the proton channel (~80-100 kHz) to remove H-C broadening.

References

  • Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature, 420(6911), 98-102. Link

    • Foundational text on sparse labeling (glycerol) which establishes the principles used here.
  • Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR.[2][3] Journal of Biomolecular NMR, 15, 1-14. Link

    • Detailed protocols on assignment logic using specific labeling p
  • Higman, V. A., et al. (2009). Assigning large proteins in the solid state: a MAS NMR resonance assignment strategy for the 853-residue enzyme malate synthase G. Journal of Biomolecular NMR, 44, 245–260. Link

    • Demonstrates the necessity of combin
  • Lundström, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at all backbone and side-chain sites. Journal of Biomolecular NMR, 38, 199–212. Link

    • Provides the metabolic basis for understanding scrambling and specific incorpor
  • Barbet-Massin, E., et al. (2014).[4] Rapid proton-detected NMR assignment of proteins with fast magic-angle spinning. Journal of the American Chemical Society, 136(35), 12489-12497. Link

    • Modern context for using specific labeling with high-speed MAS.

Sources

Method

Application Note: Quantification of Alanine Aminotransferase (ALT) Activity Using 13C Stable Isotopes

Executive Summary Alanine aminotransferase (ALT) is a critical enzymatic node linking amino acid metabolism to hepatic gluconeogenesis. While elevated serum ALT is a universal biomarker for liver pathologies such as Non-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alanine aminotransferase (ALT) is a critical enzymatic node linking amino acid metabolism to hepatic gluconeogenesis. While elevated serum ALT is a universal biomarker for liver pathologies such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes Mellitus (T2DM), standard colorimetric assays only measure apparent ex vivo maximum velocity (


). These static assays fail to capture the dynamic, substrate-driven metabolic flux occurring within the living cell .

This technical guide establishes advanced methodologies for quantifying true intracellular ALT activity using 13C stable isotope tracing. By leveraging both Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for real-time in vivo kinetics and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-resolution in vitro isotopomer analysis, researchers can achieve self-validating, physiologically accurate readouts of hepatic transamination capacity.

Mechanistic Grounding: The ALT Transamination Axis

ALT catalyzes the reversible transfer of an amino group from L-glutamate to pyruvate, yielding


-ketoglutarate and L-alanine. When a 13C-labeled precursor—such as [1-13C]pyruvate—is introduced into the system, the carbon-13 label is enzymatically transferred to form [1-13C]alanine.

Because the 13C nucleus possesses a non-zero magnetic spin and a distinct mass, this specific biochemical conversion can be quantitatively tracked using NMR (where [1-13C]pyruvate appears at 173 ppm and[1-13C]alanine at 178.5 ppm) or mass spectrometry (via mass shift from M+0 to M+1/M+3 isotopologues) , [[1]]([Link]).

ALT_Pathway Pyruvate [1-13C]Pyruvate (NMR: 173 ppm) ALT Alanine Aminotransferase (ALT) Pyruvate->ALT Transamination Glutamate L-Glutamate Glutamate->ALT Alanine [1-13C]Alanine (NMR: 178.5 ppm) aKG α-Ketoglutarate ALT->Alanine Isotope Transfer ALT->aKG

Biochemical mechanism of 13C-label transfer via ALT-mediated transamination.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict quenching parameters to prevent post-sampling metabolic artifacts and utilize internal isotopic standards to correct for natural 13C abundance (approx. 1.1%).

Protocol A: Real-Time In Vivo Flux via Hyperpolarized[1-13C]Pyruvate MRS

Hyperpolarization via Dynamic Nuclear Polarization (DNP) temporarily enhances the 13C NMR signal by >10,000-fold, allowing for the non-invasive, second-by-second observation of ALT flux in vivo.

Step-by-Step Methodology:

  • Tracer Preparation (DNP): Mix [1-13C]pyruvic acid with a trityl radical (e.g., OX063) and a gadolinium-based contrast agent. Polarize the sample in a DNP polarizer at 1.4 K and 3.35 T for ~1 hour.

    • Causality: The extreme cold and high magnetic field transfer electron spin polarization to the 13C nuclei, overcoming the inherent low sensitivity of standard NMR.

  • Dissolution & Neutralization: Rapidly dissolve the polarized sample using a heated, pressurized aqueous buffer (containing NaOH and TRIS) to yield a physiological pH (7.4) solution of hyperpolarized [1-13C]pyruvate (~80 mM).

  • Administration: Intravenously inject the hyperpolarized solution into the animal model (e.g., via tail vein in db/db mice) within 15 seconds of dissolution.

    • Causality: Hyperpolarization decays rapidly via spin-lattice relaxation (

      
      ). Swift administration is mandatory to capture the metabolic window before the signal returns to thermal equilibrium.
      
  • MRS Acquisition: Acquire slice-selective 13C spectra across the liver every 1–2 seconds for a total of 2 minutes using a clinical/preclinical MRI scanner.

  • Kinetic Modeling: Quantify the ALT-mediated flux by calculating the apparent rate constant (

    
    ) or the area-under-the-curve (AUC) ratio of [1-13C]alanine to total 13C carbon.
    
Protocol B: Steady-State In Vitro Flux via LC-MS/MS

For cellular models, LC-MS/MS provides deep isotopomer fractional enrichment data, revealing how carbon is routed through the cytosolic and mitochondrial compartments , .

Step-by-Step Methodology:

  • Isotope Labeling: Culture cells in media devoid of unlabeled pyruvate/glucose. Supplement with 2 mM [U-13C]pyruvate or [13C6]glucose. Incubate for the desired time course (e.g., 5, 15, 30, 60 minutes).

  • Rapid Quenching: Aspirate media and immediately submerge the cell monolayer in pre-chilled (-80°C) 80% methanol.

    • Causality: ALT is a highly rapid equilibrium enzyme. Immediate cold quenching denatures the enzyme and halts metabolism instantly, preventing the artificial backward flux of 13C-alanine to pyruvate during extraction.

  • Metabolite Extraction: Scrape cells, transfer to microcentrifuge tubes, and subject to three freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse membranes. Centrifuge at 15,000 x g for 15 min at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the dried, reconstituted supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for unlabeled (M+0) and labeled (M+3) alanine.

  • Data Correction: Apply natural abundance correction matrices to the raw mass isotopomer distributions (MID) to determine the true fractional enrichment of 13C-alanine.

Workflow Step1 1. Tracer Preparation [1-13C]Pyruvate DNP Hyperpolarization or Media Supplementation Step2 2. Biological Administration In vivo IV Injection or In vitro Cell Culture Incubation Step1->Step2 Step3 3. Quenching & Extraction Rapid enzymatic arrest using -80°C 80% Methanol Step2->Step3 Step4 4. Analytical Detection Real-time 13C MRS or High-Resolution LC-MS/MS Step3->Step4 Step5 5. Kinetic Flux Analysis Calculation of kPA rates and fractional isotopic enrichment Step4->Step5

End-to-end experimental workflow for 13C-based quantification of ALT metabolic flux.

Data Interpretation & Quantitative Benchmarks

The quantification of 13C-alanine flux provides a direct readout of transamination capacity, which is often uncoupled from serum ALT concentrations. For example, in T2DM models (db/db mice), hepatic [1-13C]alanine flux is significantly elevated due to enhanced amino acid-driven gluconeogenesis, even when serum ALT remains unchanged [[2]]([Link]). Furthermore, extracellular glutamine availability has been shown to directly modulate the 13C-alanine/13C-lactate flux ratios in stem cell models .

Table 1: Expected 13C Metabolic Flux Readouts in Hepatic Models

Biological Model / ConditionAssay ModalityPrimary MetricExpected TrendBiological Implication
Healthy Wild-Type (WT) Liver Hyperpolarized 13C MRS

(Pyruvate

Alanine)
Baseline (~0.015

)
Normal baseline transamination and gluconeogenic tone.
T2DM / NAFLD (db/db mice) Hyperpolarized 13C MRS[1-13C]Alanine / Total 13C RatioElevated (>2-fold increase)Enhanced ALT-mediated transamination driving gluconeogenesis .
ACLY Inhibitor Treated (T2DM) Hyperpolarized 13C MRS[1-13C]Alanine FluxNormalized to WT levelsPharmacological attenuation of amino acid-driven hyperglycemia .
In Vitro Cells (Glutamine Deprived) 13C NMR (Spent Media)13C3-Alanine / 13C3-Lactate RatioDecreased Reduced ALT activity due to lack of glutamate/glutamine pool [[1]]([Link]).
Highly Proliferative Tumors LC-MS/MS (Cell Extract)M+3 Alanine Fractional EnrichmentVariable (Context dependent)Shifts in pyruvate-malate shuttling and glutaminolysis .

Conclusion

Quantifying ALT activity via 13C isotopic tracing represents a paradigm shift in metabolic profiling. By moving away from static, ex vivo colorimetric assays and adopting dynamic flux analysis (via hyperpolarized MRS or LC-MS/MS), drug development professionals and researchers can accurately assess the functional state of hepatic metabolism. This approach not only provides a highly sensitive biomarker for metabolic diseases like NAFLD and T2DM but also serves as a robust platform for evaluating the real-time efficacy of novel metabolic inhibitors.

References

  • Song, Y., Choi, Y., Lim, S., & Song. (2025). ACLY facilitates alanine flux in the livers of db/db mice: a hyperpolarized [1-13C]pyruvate MRS study. Frontiers in Endocrinology. URL:[Link]

  • Shestov, A. A., et al. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Frontiers in Oncology. URL:[Link]

  • Zwingmann, C., et al. (2001). 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes. Glia. URL:[Link]

  • Murgia, A., et al. (2026). Intelliwaste: NMR of 13C-labeled Spent Media Enables Non-Invasive Metabolic Fingerprinting of Pluripotent Stem Cells and LIS1-Associated Neuropathology. bioRxiv. URL:[Link]

Sources

Application

Application Note: Hyperpolarized 13C MRI with Alanine Derivatives for Metabolic and Physiologic Profiling

Executive Summary Hyperpolarized (HP) 13C Magnetic Resonance Imaging (MRI) is a transformative molecular imaging modality that enhances the nuclear magnetic resonance signal of 13C-labeled probes by over 10,000-fold. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hyperpolarized (HP) 13C Magnetic Resonance Imaging (MRI) is a transformative molecular imaging modality that enhances the nuclear magnetic resonance signal of 13C-labeled probes by over 10,000-fold. This enables the real-time, non-invasive assessment of metabolic fluxes in vivo. While [1-13C]pyruvate is the most established probe, the field is rapidly advancing through the use of alanine derivatives , such as[1-13C]L-alanine and [1-13C]L-alanine ethyl ester. This application note provides drug development professionals and imaging scientists with a comprehensive framework for formulating, polarizing, and imaging 13C-alanine derivatives to probe alanine aminotransferase (ALT) activity, monitor hepatic redox states, and map intracellular/extracellular pH gradients in pathological microenvironments.

Mechanistic Rationale: The Role of Alanine in Metabolic Imaging

To understand the utility of alanine derivatives, one must examine their distinct cellular transport and enzymatic pathways. Unlike pyruvate, which freely enters cells via monocarboxylate transporters, native alanine uptake is strictly mediated by the alanine-serine-cysteine transporter (ASCT)[1]. Once inside the intracellular compartment, 13C-alanine is transaminated to 13C-pyruvate by the enzyme alanine aminotransferase (ALT)[2].

Because ALT is a critical hepatic enzyme, its dysregulation is a primary biomarker for liver function and 3[3]. To bypass the rate-limiting ASCT transport, novel derivatives like [1-13C]L-alanine ethyl ester have been engineered. The ethyl ester modification increases lipophilicity, allowing the probe to rapidly diffuse across cell membranes. Upon entry, it is instantaneously hydrolyzed by intracellular esterases into [1-13C]L-alanine. Crucially, the chemical shift of the ethyl ester is highly sensitive to physiological pH (ranging from 6.0 to 8.0), whereas the hydrolyzed[1-13C]L-alanine is pH-insensitive. This differential allows the derivative to act as a1[1].

Pathway Ester [1-13C]Alanine Ethyl Ester IntAla Intracellular [1-13C]Alanine Ester->IntAla Hydrolysis (pH Sensor) Pyr [1-13C]Pyruvate IntAla->Pyr ALT Enzyme Lac [1-13C]Lactate Pyr->Lac LDH Enzyme

Cellular transport and ALT-mediated metabolism of hyperpolarized 13C-alanine.

Probe Selection & Quantitative Properties

Selecting the correct derivative is dictated by the biological question (e.g., pH mapping vs. pure ALT enzymatic flux). The table below summarizes the critical quantitative properties of alanine probes compared to the standard pyruvate reference.

ProbePrimary Target ApplicationT1 Relaxation (at 3T)Liquid-State PolarizationChemical Shift (ppm)
[1-13C]L-Alanine ALT Activity, Hepatic Redox~40–45 s~20.0%176.6 ppm (pH insensitive)
[1-13C]L-Alanine Ethyl Ester Intracellular/Extracellular pH49.0 s22.5%172.3 ppm (pH sensitive)
[1-13C]Pyruvate (Ref)Glycolysis, LDH Activity~40–60 s>30.0%171.0 ppm

Data synthesized from established 1[1].

Detailed Experimental Protocols

Protocol A: DNP Formulation and Solid-State Hyperpolarization

Objective: Achieve >20% nuclear polarization of the 13C-alanine derivative prior to dissolution. Causality & Rationale: The efficiency of dissolution Dynamic Nuclear Polarization (dDNP) relies on the homogeneous distribution of unpaired electrons from a chemical radical (e.g., OX063 trityl radical). Because pure aqueous solutions crystallize upon freezing—causing radical aggregation and poor polarization transfer—a4 to form an amorphous solid matrix at ~1 K[4].

Step-by-Step Methodology:

  • Sample Formulation: Prepare a mixture containing 3.0 M of the [1-13C]alanine derivative, 15 mM of OX063 trityl radical, and 1.5 mM of a gadolinium dopant (e.g., Gd-DOTA) to shorten the solid-state build-up time.

  • Glassing: Dilute the mixture in a 1:1 (v/v) ratio with glycerol/water to ensure optimal glassing properties.

  • Polarization: Load the sample cup into a clinical or preclinical DNP polarizer (e.g., SPINlab) operating at5[5].

  • Microwave Irradiation: Apply continuous microwave irradiation at the electron spin resonance frequency (typically ~94 GHz for a 3.35 T system) for approximately 90–120 minutes.

  • Self-Validating QC Step: Monitor the solid-state polarization build-up curve via the polarizer's built-in solid-state NMR system. Do not proceed to dissolution until the polarization curve strictly plateaus, ensuring maximum theoretical enhancement.

Protocol B: Rapid Dissolution and In Vivo 13C MRI Acquisition

Objective: Deliver the hyperpolarized probe and acquire dynamic metabolic images before the signal decays. Causality & Rationale: Hyperpolarized 13C magnetization is non-renewable and decays exponentially governed by its spin-lattice relaxation time (T1). Because the T1 of [1-13C]alanine ethyl ester is ~49 seconds, the entire dissolution-to-injection window must be executed in under 30 seconds. Furthermore, radiofrequency (RF) excitation irreversibly depletes the hyperpolarized signal. Therefore, 6 (e.g., 20° for the primary substrate, 30° for downstream metabolites) are required to preserve magnetization across the dynamic acquisition window[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the polarized solid using a superheated (~130°C), pressurized aqueous buffer containing Tris/EDTA and NaOH. The buffer composition is pre-calculated to neutralize the acidic dissolution medium, yielding a final physiological pH (7.0–7.4) and temperature (~37°C).

  • Delivery: Rapidly inject the neutralized solution intravenously into the subject (e.g.,6 for human/large animal protocols)[6].

  • MRI Acquisition: Initiate a 13C 3D Echo-Planar Spectroscopic Imaging (EPSI) or slice-selective sequence exactly at the end of the injection. Acquire data with a 3-second temporal resolution for a total of 60 seconds[6].

  • Self-Validating QC Step: Utilize a dual-tuned 1H/13C external phantom (e.g., 13C-urea) placed adjacent to the imaging subject. This provides an absolute chemical shift reference to validate the RF transmit gain calibration before the transient hyperpolarized signal arrives.

Workflow Prep 1. Formulation 13C-Alanine + Radical + Glassing Agent Pol 2. DNP Polarization ~1 K, 3-5 T, Microwave Irradiation Prep->Pol Diss 3. Rapid Dissolution Superheated Buffer Injection Pol->Diss Inj 4. In Vivo Delivery IV Injection within 30s Diss->Inj Acq 5. 13C MRI Acquisition Dynamic EPI / CSI Sequence Inj->Acq

Step-by-step workflow from DNP formulation to dynamic 13C MRI acquisition.

Data Analysis & Kinetic Modeling

Post-acquisition, the dynamic 13C spectra are quantified by integrating the area under the curve (AUC) for each metabolite over time.

  • ALT Flux: The apparent reaction rate constant for the conversion of alanine to pyruvate (

    
    ) or pyruvate to alanine (
    
    
    
    ) is calculated using a two-site exchange kinetic model. A reduced
    
    
    or a3 is highly indicative of metabolic reprogramming in malignancies[3].
  • pH Mapping: When using [1-13C]L-alanine ethyl ester, the physiological pH is derived using the Henderson-Hasselbalch equation. The exact pH is calculated based on the precise chemical shift difference (

    
    ) between the pH-sensitive ethyl ester peak (~172.3 ppm) and the internal, pH-insensitive hydrolyzed [1-13C]L-alanine reference peak (~176.6 ppm)[1].
    

References

  • [2] Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with Dynamic Nuclear Polarisation. arXiv.org.

  • [7] DNP-Hyperpolarized 13C Magnetic Resonance Metabolic Imaging for Cancer Applications. NIH.gov.

  • [1] Simultaneous Assessment of Intracellular and Extracellular pH using Hyperpolarized [1-13C]Alanine Ethyl Ester. NIH.gov.

  • [6] Hyperpolarized 13C Metabolic Imaging of the Human Abdomen with Spatiotemporal Denoising. NIH.gov.

  • [5] Hyperpolarized 13C MRI: State of the Art and Future Directions. NIH.gov.

  • [3] Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate. Frontiersin.org.

  • [4] Hyperpolarized 13C MRI as a tool for imaging tissue redox state, oxidative stress, inflammation and cellular metabolism. White Rose Research Online.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Natural Abundance Correction in (2S)-2-amino(1,2-13C2)propanoic acid Experiments

Subject: Troubleshooting Isotope Correction for L-Alanine-1,2-13C2 Ticket ID: ISO-ALA-13C2-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are working with (2S)-2-amino(1,2-13C2)propanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Isotope Correction for L-Alanine-1,2-13C2 Ticket ID: ISO-ALA-13C2-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine labeled at the carboxyl and


-carbons). A critical error source in metabolic flux analysis (MFA) and quantitative isotopomics is the failure to distinguish between tracer-derived enrichment  and natural isotopic background .
  • In Mass Spectrometry (MS): Natural isotopes (13C, 15N, 18O) in the unlabeled moiety and derivatization reagents inflate isotopologue intensities, particularly M+1 and M+2.

  • In NMR: Natural abundance at C3 (

    
    -carbon) creates satellite peaks that interfere with the scalar coupling analysis of the C1-C2 spin system.
    

This guide provides the protocols to mathematically and experimentally decouple these artifacts.

Module 1: Mass Spectrometry Troubleshooting

The Core Problem: Mass Isotopomer Distribution (MID) Convolution

Raw MS data does not represent the true labeling state. It is a convolution of:

  • Tracer Enrichment: The actual 1,2-13C2 incorporation.

  • Natural Abundance: The ~1.1% probability of 13C at the C3 position, plus naturally occurring 15N (0.37%), 18O (0.20%), and 2H.

Scenario: You observe a signal at M+3.

  • False Assumption: This is a triple-labeled species.

  • Reality: This is likely your 1,2-13C2 tracer (M+2) containing a natural 13C at C3 or a 15N atom (

    
    ).
    
Protocol: Matrix-Based Deconvolution

Do not use simple background subtraction. You must use a Correction Matrix (


)  approach.
Step-by-Step Workflow
  • Define the System:

    • Molecule: Alanine (

      
      )
      
    • Fragment: Identify if you are measuring the intact molecule or a fragment (e.g., GC-MS TBDMS derivative).

    • Tracer:

      
      -Alanine.[1]
      
  • Construct the Correction Matrix (

    
    ): 
    The matrix columns represent the theoretical isotopic envelope for each pure isotopologue (unlabeled, singly labeled, etc.) based on natural abundance probabilities.
    
    • Column 0: Theoretical distribution of Unlabeled Alanine.

    • Column 1: Theoretical distribution of Alanine with 1 tracer atom (not applicable for 1,2-13C2, but required for the matrix).

    • Column 2: Theoretical distribution of Alanine with 2 tracer atoms (your target).

  • Apply the Correction Equation:

    
    
    
    
    
    • 
      : The raw intensity vector normalized to sum to 1.
      
    • 
      : The true fractional enrichment.
      
Visualization: MS Correction Logic

MS_Correction_Workflow RawData Raw MS Spectrum (M+0, M+1, M+2...) Inversion Matrix Inversion (Least Squares Fit) RawData->Inversion Input Vector NatAbundance Natural Abundance Data (C=1.1%, N=0.37%, O=0.2%) MatrixGen Generate Correction Matrix (M) NatAbundance->MatrixGen MatrixGen->Inversion M CorrectedData Corrected MID (True Flux Input) Inversion->CorrectedData Output

Figure 1: The linear algebra workflow for decoupling natural abundance from tracer enrichment.

FAQ: MS Issues

Q: My corrected distribution shows negative values.

  • Diagnosis: This often happens when the S/N ratio is low or the assumed chemical formula (including derivatization tags) is incorrect.

  • Fix: Use a Non-Negative Least Squares (NNLS) algorithm instead of simple matrix inversion. This constrains the solution to

    
    . Tools like IsoCor  or IsoCorrectoR  implement this automatically [1].
    

Q: How does the C3 natural abundance affect my 1,2-13C2 signal?

  • Analysis:

    • Your tracer is M+2.

    • Natural abundance at C3 (1.1%) shifts ~1.1% of your tracer signal to M+3.

    • Correction: The algorithm moves this intensity back from M+3 to M+2, increasing your calculated enrichment accuracy.

Module 2: NMR Spectroscopy Troubleshooting

The Core Problem: Satellite Interference

In 13C-NMR, your 1,2-13C2 tracer produces a massive doublet due to


 coupling. However, the 1.1% of molecules containing natural 13C at C3 create a "spin system within a spin system."
Coupling Constants Data (L-Alanine)
Coupling TypeBondApprox. Value (Hz)Status in 1,2-13C2 Exp.

Carbonyl-Alpha53 - 55 Hz Dominant Signal (Tracer)

Alpha-Beta33 - 35 Hz Natural Abundance Satellite
Protocol: Spectral Deconvolution
Step 1: Identify the Multiplets

Focus on the C2 (


-carbon) resonance  (~51 ppm).
  • Main Feature: A large doublet split by ~54 Hz (

    
    ).
    
  • Interference: Look for low-intensity "satellites" flanking the main doublet. These arise from the isotopomer

    
    -Alanine (where C1 and C2 are labeled, and C3 is natural 13C).
    
    • This creates a doublet of doublets (dd) profile for the 1.1% population.

Step 2: Quantification Strategy

If you are calculating flux, you must subtract the natural abundance contribution from the total integral.

  • Formula:

    
    
    (Note: This is a simplified approximation. For rigorous analysis, use line-shape fitting software like TopSpin or Mnova to deconvolve the overlapping Lorentzians.)
    
Visualization: NMR Spin Topology

NMR_Spin_System cluster_legend Interaction Types C1 C1 (COOH) Labeled C2 C2 (Alpha) Labeled C1->C2 1J(C1,C2) ~54 Hz (Strong) C3 C3 (Methyl) Natural 1.1% C2->C3 1J(C2,C3) ~35 Hz (Weak Satellite) Legend1 Tracer Coupling Legend2 Natural Abundance Interference

Figure 2: Spin coupling topology. The solid blue line represents the intended tracer measurement. The dashed line represents the natural abundance interference at C3.

Module 3: Computational Validation

Self-Validating the Correction

Before publishing or using data for flux modeling, perform this "Sum Check":

  • Calculate Theoretical Natural Abundance (TNA): Use the chemical formula of your fragment to calculate the theoretical M+0, M+1, etc., assuming no tracer.

  • Measure an Unlabeled Control: Run a blank sample (no tracer).

  • Validation: The measured MID of the control must match the TNA within the instrument's error margin (<1%). If it does not, your correction matrix will be invalid.

Recommended Software Tools
  • IsoCor (Python): Excellent for batch processing and supports MS/MS data [2].

  • IsoCorrectoR (R): Best for high-resolution MS data [3].

  • INCA (MATLAB): The industry standard for MFA; has built-in natural abundance correction algorithms [4].

References

  • Moseley, H. N. (2010). Correcting for naturally occurring mass isotopomer abundances in stable-isotope tracing experiments with PolyMID. BMC Bioinformatics.

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments.[2][3] Bioinformatics.

  • Heinrich, P., et al. (2018). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics.[4] Scientific Reports.

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics.

Sources

Optimization

improving ionization efficiency of 1,2-13C2 alanine in mass spectrometry

Defining the Scope I'm currently focused on defining the precise scope of this ionization efficiency problem concerning 1,2-13C2 alanine. I'm prioritizing the Q&A format, considering both troubleshooting guides and FAQs...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the precise scope of this ionization efficiency problem concerning 1,2-13C2 alanine. I'm prioritizing the Q&A format, considering both troubleshooting guides and FAQs to deliver technical support effectively. My goal is to outline all the critical areas this support center should cover.

Outlining Scientific Integrity

I'm now deeply immersed in the requirements for scientific integrity. I'm focusing on causality, incorporating expertise and experience, and establishing trustworthiness through self-validating protocols. I'm ensuring in-text citations with links and a comprehensive reference list are included for authoritative grounding. I'm also planning the visualization formats, like structured tables for quantitative data and Graphviz diagrams for workflows and relationships. The DOT specifications are also a crucial part.

Analyzing Ionization Strategies

I'm now zeroing in on specific strategies to enhance 1,2-13C2 alanine ionization. I've broken it down. I'm looking at mobile phase tweaks, like pH adjustments using formic acid or TFA, alongside organic modifiers. I'm exploring the switch to HILIC chromatography for better retention. Also, I'm thinking about derivatization options, such as Dansyl chloride, FMOC, or butyl esterification, to boost surface activity.

Designing Tech Support

I'm currently focused on designing a tech support center centered on optimizing 1,2-13C2 alanine ionization for mass spectrometry. My goal is to craft a guide that provides researchers and professionals with in-depth technical solutions and troubleshooting steps, structured for autonomy rather than a rigid template.

Enhancing Guide Integrity

I'm now integrating scientific integrity principles. I'm focusing on causality explanations and self-validating protocols to bolster trustworthiness. I'm embedding in-text citations and compiling a final, fully-linked reference list. For visualization, I will summarize quantitative data into tables and use Graphviz diagrams to visually convey complex workflows, adhering strictly to my color contrast and formatting specifications. I'm also breaking down the technical content and highlighting some key ionization challenges for alanine.

Improving Ionization Strategy

I'm now prioritizing strategies to improve alanine ionization efficiency, especially given its challenges in Reversed-Phase Liquid Chromatography (RPLC). I'm looking at High-performance Liquid Chromatography (HILIC) and exploring derivatization with hydrophobic tags (Cn-NA-NHS, Dns-Cl, and butyl esterification) to enhance surface activity and ionization. I'm also considering volatile ion-pairing agents in the mobile phase.

Structuring the Support Center

I'm now structuring the tech support center itself. I've drafted an outline, starting with an introduction to 1,2-13C2 alanine analysis. A diagnostic flowchart, built using Graphviz, will troubleshoot low signal issues. The center will then contain two key sections: one focused on chromatography and mobile phases (including FAQs on RPLC vs. HILIC and a comparative table), and another dedicated to chemical derivatization strategies, addressing which agents enhance ESI-MS signal. I'm taking notes on adding formic acid as an alternative to glycine since we are now specifically looking at alanine.

Refining Flowchart Designs

I'm now focused on the ESI-MS enhancement mechanism and am outlining a derivatization protocol for 1,2-13C2 alanine using Dansyl Chloride or Cn-NA-NHS. I'm building a Graphviz diagram illustrating this. I'm also planning to build a "Troubleshooting Workflow for Low Ionization Efficiency" flowchart. I'm drafting a section on optimizing ESI source parameters for both underivatized and derivatized alanine samples, and assembling the reference list.

Visualizing Enhancement Mechanisms

I'm now deep in the process of creating Graphviz diagrams to illustrate both the troubleshooting workflow and the ESI enhancement mechanism via derivatization. The diagrams, which I'm crafting to ensure high clarity and usability, are nearly complete. I'm focusing on making sure they are easily understood for quick, practical insights.

Troubleshooting

minimizing isotopic scrambling of (2S)-2-amino(1,2-13C2)propanoic acid in cell culture

The following guide serves as a specialized Technical Support Center for researchers utilizing (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-[1,2-13C2]) in metabolic flux analysis (MFA). Ticket Subject: Minimizing Isot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-[1,2-13C2]) in metabolic flux analysis (MFA).

Ticket Subject: Minimizing Isotopic Scrambling & Pyruvate Exchange in Cell Culture Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Core Concept: The "ALT Equilibrium Trap"

Before troubleshooting, it is critical to understand why scrambling occurs.

(2S)-2-amino(1,2-13C2)propanoic acid is not metabolically inert. Upon entering the cell, it is immediately subject to Alanine Transaminase (ALT/GPT) . This enzyme catalyzes a near-equilibrium reaction:



The Scrambling Mechanism:

  • Dilution: Unlabeled Pyruvate (derived from Glucose) constantly flows into the Alanine pool, diluting your tracer.

  • Atom Loss: If your labeled Alanine converts to Pyruvate and enters the TCA cycle via Pyruvate Dehydrogenase (PDH), the C1 label (Carboxyl) is lost as

    
    .
    
  • Recycling: The remaining C2 label enters the TCA cycle as Acetyl-CoA, eventually labeling Glutamate, which can then transaminate back to Alanine, creating a complex mix of isotopomers (scrambling).

Pathway Visualization & Atom Mapping

The following diagram illustrates the fate of the carbon atoms from your tracer. Note the critical loss of C1 at the PDH step.

Alanine_Flux_Map cluster_ext Extracellular Media cluster_cyto Cytosol cluster_mito Mitochondria Ala_Ext L-Alanine-[1,2-13C2] (Tracer Source) Ala_Int Intracellular Alanine [1,2-13C2] Ala_Ext->Ala_Int Transport (ASCT2) Pyr Pyruvate Pool (Mixing Point) Ala_Int->Pyr ALT (Transamination) Lac Lactate [1,2-13C2] Pyr->Lac LDH AcCoA Acetyl-CoA [1-13C] (C2 of Ala) Pyr->AcCoA PDH (Decarboxylation) CO2 CO2 (Gas) [13C] (C1 of Ala) Pyr->CO2 Loss of C1 Glc_Pyr Unlabeled Pyruvate (From Glycolysis) Glc_Pyr->Pyr Dilution Source TCA TCA Cycle (Scrambling Engine) AcCoA->TCA Condensation

Figure 1: Atom mapping of (2S)-2-amino(1,2-13C2)propanoic acid. Note that the ALT reaction is reversible, causing immediate mixing with the pyruvate pool. Entry into the TCA cycle via PDH results in the loss of the C1 label as CO2.

Troubleshooting Guide: Minimizing Scrambling

Module A: Media Formulation (The "Pre-Game")

Issue: "My intracellular enrichment of Alanine is only 50%, even though I used 100% labeled media." Diagnosis: You are fighting endogenous production and background contamination.

CheckAction RequiredScientific Rationale
FBS Status Switch to Dialyzed FBS. Standard FBS contains ~400-800 µM unlabeled Alanine. This immediately dilutes your tracer. Dialysis removes small molecules (<10 kDa) including amino acids.
Base Media Use Custom Drop-Out Media. Do not add tracer to DMEM that already contains Alanine. Purchase "DMEM -No Alanine" or reconstitute from powder.
Tracer Load Increase Concentration (0.5 - 2 mM). "Swamp" the pool. If intracellular production is high, a higher extracellular concentration drives transport in and shifts the isotopic equilibrium toward the labeled form.
Module B: Experimental Execution (The "Game")

Issue: "I see label appearing in Glutamate and Lactate almost instantly. Is my tracer impure?" Diagnosis: No. This is biological scrambling via ALT and LDH.

Q: How do I stop the label from going to Pyruvate? A: You cannot fully stop it without toxic inhibitors (e.g., aminooxyacetate). Instead, you must outrun it or model it.

  • Protocol Adjustment: Pulse-Chase / INST-MFA For Alanine tracing, "Steady State" (24-48 hours) is often too long because the label randomizes through the TCA cycle.

    • Wash: Rinse cells 2x with warm PBS to remove unlabeled media.

    • Pulse: Add [1,2-13C2]Alanine media.

    • Harvest Early: Collect samples at 15 min, 30 min, 1 hr, and 4 hr .

    • Why? Short time points capture the direct flux (Alanine

      
       Protein) before the "return trip" from the TCA cycle (Glutamate 
      
      
      
      Alanine) dilutes the signal.
Module C: Data Interpretation (The "Post-Game")

Issue: "How do I distinguish between direct incorporation and scrambled recycling?" Diagnosis: Analyze the Mass Isotopomer Distribution (MID).

Use the following table to interpret your Mass Spec data:

MetaboliteObserved Mass ShiftInterpretation
Alanine M+2 Intact tracer. This is your primary pool.
Lactate M+2 Direct flux from Alanine

Pyruvate

Lactate. Indicates high ALT/LDH activity.
Lactate M+0 Flux from Glucose (Glycolysis).
Glutamate M+1 Scrambling Indicator. The label went Ala

Pyr

Acetyl-CoA (lost C1)

Citrate

Glu.
Citrate M+1 Indicates tracer entered TCA cycle via PDH (C1 lost).
Citrate M+2 Indicates tracer entered TCA cycle via Pyruvate Carboxylase (PC) (C1 retained).

Frequently Asked Questions (FAQ)

Q1: Can I use standard DMEM and just "spike in" the tracer? A: No. This is the most common error. If standard DMEM contains 0.4 mM unlabeled Alanine and you add 0.4 mM labeled Alanine, your maximum theoretical enrichment is only 50%. You must use Alanine-free media.

Q2: Why is the M+2 fraction of Alanine lower in HepG2 cells compared to HeLa cells? A: HepG2 (liver origin) cells have significantly higher ALT activity. They rapidly convert Alanine to Pyruvate, which then exchanges with the large unlabeled Pyruvate pool generated by glycolysis. In high-ALT cells, achieving >80% enrichment is difficult without extremely high tracer concentrations.

Q3: I want to measure protein synthesis. Does scrambling matter? A: Yes. If the intracellular Alanine pool is only 60% enriched due to scrambling, your calculation of protein synthesis rates will be underestimated if you assume 100% precursor enrichment. Correction: You must measure the intracellular free Alanine enrichment (the precursor pool) and normalize your protein-bound Alanine data against that value, not the media value.

References & Authoritative Sources

  • Metallo, C. M., et al. (2012). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

    • Relevance: Establishes the hierarchy of tracers and the mathematical necessity of accounting for dilution in amino acid tracing.

  • Antoniewicz, M. R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering.

    • Relevance: Definitive guide on INST-MFA and handling reversible reactions like ALT.

  • Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology.

    • Relevance: Discusses the specific issue of atom transitions in TCA cycle entry (PDH vs PC) which is critical for interpreting [1,2-13C2]Alanine data.

  • Yuan, J., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols.

    • Relevance: Provides the step-by-step protocol for the "Pulse-Chase" method recommended in Module B.

Optimization

troubleshooting low enrichment levels of 13C-labeled alanine in tissue samples

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low enrichment levels of ¹³C-labeled alanine in tissue samples. As a senior application s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low enrichment levels of ¹³C-labeled alanine in tissue samples. As a senior application scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of stable isotope tracing experiments.

Introduction to Stable Isotope Tracing with ¹³C-Alanine

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1][2] By introducing a nutrient labeled with a stable isotope, such as ¹³C-alanine, researchers can track the incorporation of the labeled atoms into various downstream metabolites. This provides a dynamic view of metabolic activity that static metabolite measurements cannot capture.[3] However, achieving sufficient isotopic enrichment in tissues can be challenging. This guide provides a structured approach to identifying and resolving common issues that lead to low ¹³C-alanine enrichment.

Troubleshooting Guide: A Symptom-Based Approach

Low ¹³C enrichment can manifest at different stages of your workflow. This section breaks down troubleshooting by the symptoms you might observe.

Symptom 1: Low or No Detectable ¹³C-Alanine Enrichment in Tissue Extracts

This is one of the most common and frustrating issues. The potential causes can be broadly categorized into biological factors and sample handling/preparation issues.

Potential Causes & Recommended Solutions

Potential Cause Explanation of Causality Recommended Solutions
Inefficient Tracer Uptake The administered ¹³C-alanine may not be efficiently transported into the target tissue. This can be due to the route of administration, dosage, or the specific physiology of the tissue.1. Optimize Tracer Administration: Consider the route of administration (e.g., intraperitoneal vs. oral gavage) and its impact on bioavailability for the target tissue.[4] 2. Increase Tracer Dose: A higher concentration of the labeled tracer can increase the likelihood of its uptake and incorporation.[5] 3. Optimize Labeling Duration: The time allowed for the tracer to circulate and be metabolized is critical. Too short a duration may not allow for sufficient enrichment.[4][5]
Rapid Metabolic Turnover and Dilution Alanine is a non-essential amino acid and is actively synthesized and catabolized. The introduced ¹³C-alanine can be rapidly diluted by large endogenous unlabeled pools.1. Consider a Priming Dose: A larger initial "priming" dose followed by a continuous infusion can help to rapidly enrich the precursor pool. 2. Fasting: For certain studies, fasting the animal prior to tracer administration can lower endogenous pools of some metabolites, potentially increasing the relative enrichment.[4]
Metabolic Scrambling The ¹³C label from alanine can be transferred to other molecules through metabolic pathways like transamination, effectively diluting the label in the alanine pool itself.[5][6]1. Analyze Downstream Metabolites: Measure the enrichment in related metabolites (e.g., pyruvate, lactate, glutamate) to understand where the label is going. This can provide valuable information about pathway activity.[5] 2. Use Positional Isotopomers: If available, using alanine labeled at a specific carbon position can help to trace its fate more precisely.
Improper Tissue Handling and Quenching Metabolic processes continue after tissue excision.[1][7] Failure to rapidly quench metabolism by snap-freezing will lead to the loss of isotopic labels and altered metabolite profiles.[8][9]1. Immediate Snap-Freezing: Tissues must be snap-frozen in liquid nitrogen immediately upon collection to halt all enzymatic activity.[1][9] 2. Minimize Handling Time: The time between tissue removal and freezing should be minimized to seconds.[9]

Experimental Workflow for Tissue Metabolite Analysis

Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Tracer ¹³C-Alanine Administration Harvest Tissue Harvesting Tracer->Harvest Labeling Period Quench Snap-Freezing (Quenching) Harvest->Quench Immediate Homogenize Tissue Homogenization Quench->Homogenize Maintain Cold Chain Extract Metabolite Extraction Homogenize->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analyze MS Analysis (GC-MS or LC-MS) Extract->Analyze for LC-MS Derivatize->Analyze Data Data Processing Analyze->Data

Caption: Overview of the experimental workflow for ¹³C-alanine tracing in tissue.

Symptom 2: High Variability in Enrichment Between Replicate Samples

Inconsistent results across biological or technical replicates can obscure true biological effects.

Potential Causes & Recommended Solutions

Potential Cause Explanation of Causality Recommended Solutions
Inconsistent Tissue Sampling Variations in the specific region of the tissue sampled can lead to different metabolic profiles and enrichment levels, especially in heterogeneous tissues like tumors.[1]1. Standardize Sampling Location: Define and consistently sample from the same anatomical region of the tissue. 2. Homogenize Larger Pieces: If possible, homogenizing a larger, more representative piece of the tissue can average out regional variations.
Variable Quenching and Extraction Efficiency Inconsistencies in the time to freezing or the efficiency of the extraction process will introduce significant variability.[5][9]1. Strictly Adhere to Protocols: Ensure all samples are processed with identical timing and procedures.[9] 2. Use Internal Standards: Including a heavy-isotope labeled internal standard not expected to be produced endogenously can help to normalize for extraction efficiency.[3][10]
Incomplete Homogenization Inefficient disruption of the tissue will lead to incomplete extraction of metabolites and thus, underestimation of enrichment. This is particularly challenging for tough, collagen-rich tissues.[11][12]1. Optimize Homogenization Method: Bead beating or cryogenic grinding are often more effective for tough tissues than simple sonication or manual homogenization.[12][13] 2. Visual Inspection: After homogenization, visually inspect for any remaining tissue fragments.

Troubleshooting the Analytical Phase: GC-MS and LC-MS

Even with perfect sample preparation, analytical issues can lead to poor data quality.

Symptom 3: Poor Peak Shape or Low Signal Intensity During Mass Spectrometry Analysis

This can be indicative of problems with derivatization (for GC-MS) or the analytical instrumentation itself.

Potential Causes & Recommended Solutions

Potential Cause Explanation of Causality Recommended Solutions
Incomplete or Inconsistent Derivatization (GC-MS) Amino acids are polar and require derivatization to become volatile for GC-MS analysis.[14][15] Incomplete reactions lead to poor chromatographic peak shape and low signal intensity.[5][16] Moisture is a common inhibitor of silylation reactions.[14][15]1. Ensure Anhydrous Conditions: Thoroughly dry extracts before adding derivatization reagents.[15] 2. Optimize Reaction Conditions: Adjust temperature and incubation time for the derivatization reaction to ensure it goes to completion.[14][15] 3. Consider Different Reagents: Reagents like MTBSTFA can form more stable derivatives than others like MSTFA.[14][16]
Ion Suppression (LC-MS) Co-eluting compounds from the complex tissue matrix can interfere with the ionization of alanine in the mass spectrometer's source, leading to a suppressed signal.[9][17]1. Improve Chromatographic Separation: Optimize the LC gradient to better separate alanine from interfering matrix components.[9] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[9] 3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.
Instrument Contamination Residues from previous samples or mobile phase impurities can lead to high background noise and poor signal-to-noise ratios.[18]1. Regular Instrument Maintenance: Follow a routine maintenance schedule for cleaning the ion source and other components. 2. Run Blank Injections: Analyze a solvent blank between samples to check for carryover.

Logic Diagram for Troubleshooting Low ¹³C-Alanine Enrichment

Troubleshooting start Low ¹³C-Alanine Enrichment Observed check_bio Review Experimental Design & Sample Handling start->check_bio check_analytical Review Analytical Methodology start->check_analytical q1 Was tracer dose and duration sufficient? check_bio->q1 q4 Is derivatization complete (GC-MS)? check_analytical->q4 q2 Was tissue quenching rapid and complete? q1->q2 Yes sol_bio Optimize Dosing, Timing, Quenching, & Homogenization q1->sol_bio No q3 Was homogenization effective? q2->q3 Yes q2->sol_bio No q3->sol_bio No q5 Is there evidence of ion suppression (LC-MS)? q4->q5 Yes sol_analytical Optimize Derivatization, Chromatography, & MS Parameters q4->sol_analytical No q6 Is the MS instrument performing optimally? q5->q6 Yes q5->sol_analytical No q6->sol_analytical No

Caption: A decision tree for systematically troubleshooting low enrichment.

Frequently Asked Questions (FAQs)

Q1: How long should I wait after administering the ¹³C-alanine before harvesting the tissue? A: The optimal labeling time depends on the specific metabolic pathway and tissue being studied. For pathways with rapid turnover, such as glycolysis, significant enrichment can be seen in minutes to a few hours. A time-course experiment is the best way to determine the peak enrichment time for your specific model.[4]

Q2: My tissue is very tough. What is the best way to homogenize it? A: For fibrous or collagen-rich tissues, mechanical disruption methods like bead beating or cryogenic grinding (also known as cryo-milling) are generally superior to sonication or manual Dounce homogenization.[12] These methods ensure more complete cell lysis and metabolite extraction.

Q3: Should I use GC-MS or LC-MS to analyze ¹³C-alanine enrichment? A: Both techniques can be used effectively.

  • GC-MS requires derivatization to make alanine volatile, which adds a sample preparation step but can provide excellent chromatographic resolution and robust fragmentation for isotopologue analysis.[14][19]

  • LC-MS can often analyze underivatized amino acids, simplifying sample prep.[20] However, it can be more susceptible to ion suppression from the sample matrix. The choice often depends on available instrumentation and the specific requirements of the study.

Q4: How do I correct for the natural abundance of ¹³C? A: It is crucial to correct for the naturally occurring ¹³C (approximately 1.1%) in your samples.[3][21] This is typically done using computational algorithms that subtract the contribution of natural abundance from the measured mass isotopomer distribution. Many software packages for metabolomics data analysis have built-in functions for this correction.

Q5: Can I trust low enrichment values (e.g., <1%)? A: Measuring very low enrichment levels is possible but requires a highly sensitive and well-calibrated instrument.[22] It is important to demonstrate that the signal is significantly above the background noise and to validate the method with standards of known enrichment. The analytical workflow must be optimized to achieve a high signal-to-noise ratio.[22]

Key Protocols

Protocol 1: General Tissue Metabolite Extraction
  • Homogenization: Weigh the frozen tissue (~20-50 mg) and place it in a pre-chilled tube containing ceramic beads and 1 mL of ice-cold 80% methanol.[9][13] Homogenize using a bead beater.

  • Extraction: Incubate the homogenate at -20°C for at least 1 hour to allow for protein precipitation and complete metabolite extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[23]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. This extract contains your polar metabolites, including alanine.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) without heat.[13][23] The dried extract can be stored at -80°C.

Protocol 2: Derivatization for GC-MS Analysis (TBDMS Derivatives)
  • Drying: Ensure the metabolite extract is completely dry. Any residual water will interfere with the reaction.[15]

  • Reagent Addition: Add 50 µL of a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a solvent like acetonitrile to the dried extract.[23][24]

  • Incubation: Tightly cap the vial and heat at 70-100°C for 60 minutes to facilitate the derivatization of carboxyl and amino groups.[15][23]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

References

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC. (n.d.).
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19).
  • Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (n.d.).
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
  • Isotope Enhanced Approaches in Metabolomics - PMC. (n.d.).
  • Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (2025, October 13).
  • Derivatization of amino acids analyzed by GCMS? - ResearchGate. (2016, December 7).
  • Technical Support Center: D-Alanine-3-13C Based Metabolic Flux Analysis - Benchchem. (n.d.).
  • Technical Support Center: Stable Isotope Tracing in Metabolomics - Benchchem. (n.d.).
  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - MDPI. (2023, March 23).
  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ? | ResearchGate. (2016, January 22).
  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC. (2021, June 8).
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13).
  • High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications. (n.d.).
  • Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry - Benchchem. (n.d.).
  • irm-LC/MS: δ13C Analysis of Underivatized Amino Acids - ThermoFisher. (n.d.).
  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.).
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - MDPI. (2024, May 31).
  • Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - MDPI. (2023, March 31).
  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS - Shimadzu. (n.d.).
  • A novel method of sample homogenization with the use of a microtome-cryostat apparatus. (2019, November 20).
  • Two common pitfalls in the analysis of water‐stable isotopologues with cryogenic vacuum extraction and cavity ring‐down spectroscopy - PMC. (2024, January 25).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989, June 4).
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11).
  • Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices - ResearchGate. (2025, December 28).
  • Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms - Frontiers. (n.d.).
  • Troubleshooting LC-MS | LCGC International. (2023, February 2).
  • Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System - Cambridge Isotope Laboratories. (n.d.).
  • Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC. (n.d.).
  • NMR metabolomics - IsoLife. (n.d.).
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC. (2019, October 24).
  • Extraction Protocol for untargeted LC-MS/MS - Animal tissues. (2024, November 8).
  • metabolomic extraction of tissues for ms analysis - University of South Alabama. (2021, February 2).
  • Technical Support Center: 13C Metabolic Flux Analysis Data Interpretation - Benchchem. (n.d.).
  • LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... - ResearchGate. (n.d.).
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024, November 12).
  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 26).
  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors - Recent. (2023, March 15).

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Acquisition for (2S)-2-amino(1,2-13C2)propanoic acid

As a Senior Application Scientist, this guide is designed to provide you with both the fundamental principles and the practical, field-proven methodologies for optimizing NMR data acquisition for isotopically labeled com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with both the fundamental principles and the practical, field-proven methodologies for optimizing NMR data acquisition for isotopically labeled compounds, specifically focusing on (2S)-2-amino(1,2-13C2)propanoic acid (L-alanine-1,2-¹³C₂). The core of successful NMR, particularly for quantitative analysis or maximizing sensitivity, lies in a thorough understanding and control of relaxation delays.

Frequently Asked Questions (FAQs)

This section addresses the foundational concepts that underpin the optimization of your NMR experiments.

Q1: What is T1 relaxation, and why is it the most critical parameter for my experiment's timing?

A1: T1 relaxation, also known as spin-lattice or longitudinal relaxation, is the process by which the net magnetization of your sample returns to its thermal equilibrium state along the main magnetic field axis (the z-axis) after being perturbed by a radiofrequency (RF) pulse.[1][2][3] The T1 time is a time constant that dictates the rate of this recovery.

Its importance is paramount because the state of the magnetization before each RF pulse directly determines the intensity of the signal you detect. For reproducible and quantitative results, the magnetization must be in the same state before every scan. If you apply pulses faster than the nuclei can relax, the signal becomes saturated, leading to significantly reduced and non-quantitative intensities.[4] This is especially crucial for ¹³C NMR, where quaternary carbons (like the carboxyl C1 in your labeled alanine) have notoriously long T1 values compared to protonated carbons.[5][6]

Q2: How do I choose the optimal relaxation delay (D1) for quantitative analysis?

A2: For quantitative ¹³C NMR, the goal is to ensure complete relaxation of all nuclei of interest between scans. The established standard is to set the relaxation delay (D1) plus the acquisition time (AQ) to be at least 5 times the longest T1 value of any carbon in your molecule (Recycle Delay = D1 + AQ ≥ 5 × T1_max).[7][8]

The choice of 5xT1 is based on the exponential nature of the relaxation recovery. As shown in the table below, this duration allows for over 99% of the longitudinal magnetization to recover, ensuring that the starting condition for each scan is virtually identical, which is the bedrock of accurate integration.[8]

Relaxation Time% Magnetization Recovered
1 x T163.2%
2 x T186.5%
3 x T195.0%
4 x T198.2%
5 x T1 99.3%
7 x T199.9%
Table 1: Percentage of longitudinal magnetization recovery as a function of T1.

For your (2S)-2-amino(1,2-13C2)propanoic acid, the carboxyl carbon (¹³C1) will have a much longer T1 than the alpha-carbon (¹³C2) because it lacks a directly attached proton, a primary driver for relaxation.[5][6] Therefore, you must determine the T1 of the C1 carboxyl carbon and base your D1 setting on that value for any quantitative work.

Q3: My experiment is taking too long. Can I shorten the relaxation delay for non-quantitative spectra?

A3: Absolutely. When the goal is simply to detect signals and maximize the signal-to-noise ratio (SNR) in the shortest possible time (e.g., for structural confirmation), waiting for full relaxation is inefficient. In this scenario, you can significantly shorten the relaxation delay by using a smaller flip angle for the excitation pulse.[7][9]

This relationship is defined by the Ernst Angle , which provides the optimal flip angle (θ) to maximize signal intensity for a given T1 and repetition time (TR, where TR = D1 + AQ).[10][11] The formula is:

cos(θ_Ernst) = e^(-TR / T1) [11][12]

By using the Ernst angle, you acquire a weaker signal per scan compared to a 90° pulse, but you can perform many more scans in the same amount of time, resulting in a net gain in SNR per unit time.[13] For typical ¹³C experiments on small molecules where T1 values can be long, using a 30° to 45° flip angle is a common and effective strategy to boost sensitivity.[6][7]

Troubleshooting Guide

This section provides solutions to common issues encountered during the NMR acquisition for labeled alanine.

Q4: My carboxyl (¹³C1) signal is extremely weak or completely missing. What's wrong?

A4: This is a classic issue related to the long T1 relaxation time of non-protonated carbons.[5]

  • Cause 1: Inadequate Relaxation Delay. If your relaxation delay (D1) is too short and you are using a 90° pulse, the carboxyl carbon's magnetization is saturated. It does not have enough time to return to equilibrium before the next pulse, leading to a very weak or absent signal.

  • Solution 1: Measure T1 and Adjust D1. The most robust solution is to experimentally measure the T1 of the carboxyl carbon using the Inversion-Recovery experiment detailed in the protocol below.[1][4] Once you have the T1 value, you can set D1 appropriately (D1 ≥ 5xT1 for quantitative work).

  • Solution 2: Reduce the Flip Angle. For qualitative detection, reduce your pulse angle to 30° or 45°.[7] This allows you to use a much shorter D1 (e.g., 1-2 seconds) and accumulate more scans, which will dramatically improve the signal's visibility in a given timeframe.

Q5: My signal-to-noise ratio (SNR) is poor, even after running the experiment overnight. How can I improve it?

A5: Poor SNR is a common challenge in ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of the nucleus.[14][15] While your sample is 100% labeled, other factors can still limit sensitivity.

  • Cause 1: Non-Optimal Acquisition Parameters. You may be using a 90° pulse with a long D1, which is inefficient for maximizing SNR per unit time.

  • Solution 1: Employ the Ernst Angle. After determining the T1 of your carbons of interest, calculate the Ernst angle for a reasonably short repetition time (TR).[13][16] For example, if the T1 of your alpha-carbon is 3 seconds and you choose a TR of 4 seconds, the optimal flip angle would be arccos(e^(-4/3)) ≈ 75°. This ensures you are acquiring data under the most time-efficient conditions.

  • Cause 2: Low Sample Concentration. The signal is directly proportional to the number of nuclei in the coil.

  • Solution 2: Increase Concentration. If possible, prepare a more concentrated sample. Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.[17]

  • Cause 3: Sub-optimal Processing.

  • Solution 3: Use Matched Filtering. In post-processing, applying an exponential multiplication function (line broadening, or LB) that matches the decay rate of your Free Induction Decay (FID) can significantly improve the SNR. A typical starting value for LB in ¹³C NMR is 1-3 Hz.[18]

Experimental Protocols & Workflows
Protocol: T1 Measurement by Inversion-Recovery

This experiment is essential for determining the T1 values of both the ¹³C1 and ¹³C2 nuclei in your sample.[4][19][20]

Objective: To accurately measure the T1 relaxation time for each carbon resonance.

Methodology: The experiment uses a 180° - τ - 90° - Acquire pulse sequence.[19] The initial 180° pulse inverts the magnetization. During the variable delay (τ, also known as vd), the magnetization relaxes back towards equilibrium. A final 90° pulse flips the relaxed magnetization into the transverse plane for detection. By repeating the experiment with a series of increasing τ values, you can map the recovery curve for each peak and fit it to an exponential function to extract T1.[4]

Step-by-Step Procedure:

  • Sample Preparation: Prepare your sample of (2S)-2-amino(1,2-13C2)propanoic acid in a suitable deuterated solvent (e.g., D₂O) at your desired concentration and temperature.

  • Spectrometer Setup:

    • Load a standard ¹³C experiment and acquire a simple spectrum to identify the chemical shifts of the C1 and C2 carbons and to ensure good shimming.

    • Load the inversion-recovery pulse sequence (often named t1ir or similar).[17]

  • Set Acquisition Parameters:

    • p1 (90° pulse width): Use the calibrated 90° pulse width for your probe.

    • p2 (180° pulse width): Set this to be exactly twice the duration of p1.

    • d1 (Relaxation Delay): This is critical. Set d1 to be at least 5 times your estimated longest T1. Since the carboxyl T1 could be long (e.g., 10-20 seconds or more), start with a conservative d1 of 60-100 seconds. An inaccurate T1 measurement will result if d1 is too short.[4]

    • ns (Number of Scans): Set to a multiple of 8 or 16 for proper phase cycling.[17] Choose a value that gives adequate SNR for the weakest signal (C1) at the longest τ delay.

    • vdlist (Variable Delay List): This is the list of τ values. A good starting list should bracket the expected T1 values and include points near the null-point (where the signal crosses zero intensity) and points showing full recovery. A generic list could be: 0.01s, 0.1s, 0.5s, 1s, 2s, 4s, 8s, 15s, 30s, 60s.

  • Acquire Data: Start the acquisition. This will run a series of 1D experiments, one for each value in your vdlist.

  • Process and Analyze Data:

    • Process the pseudo-2D dataset. Apply the same phasing to all spectra.[19]

    • Use the spectrometer's software (e.g., TopSpin's T1/T2 analysis module) to integrate the C1 and C2 peaks in each spectrum.[4]

    • The software will plot the integral intensity versus the delay time (vd) and fit the data to the three-parameter exponential function: I(τ) = I₀(1 - 2e^(-τ / T1)) .

    • The fitted T1 value for each peak is your result.

Workflow for T1 Determination and Relaxation Delay Optimization

T1_Optimization_Workflow cluster_prep Preparation & Measurement cluster_actions Parameter Setting start Prepare Sample of (2S)-2-amino(1,2-13C2)propanoic acid measure Perform T1 Inversion-Recovery Experiment (t1ir) start->measure analyze Process Data & Fit Recovery Curve to Determine T1 for C1 and C2 measure->analyze quant Quantitative NMR analyze->quant sensitive Sensitivity-Optimized NMR analyze->sensitive set_d1 Set Relaxation Delay (D1) D1 >= 5 * T1_longest (C1) quant->set_d1 calc_ernst 1. Choose short Repetition Time (TR) 2. Calculate Ernst Angle: cos(θ) = exp(-TR / T1) sensitive->calc_ernst

Caption: Workflow for T1 determination and subsequent parameter optimization.

Key Parameter Relationships

The interplay between T1, relaxation delay, and flip angle is crucial for designing an efficient NMR experiment. Understanding these causal relationships allows you to move beyond default parameters and tailor the acquisition to your specific research goals, whether they be accuracy or speed.

Parameter_Relationships T1 T1 Relaxation Time (Intrinsic Property) D1 Relaxation Delay (D1) T1->D1 Dictates minimum for quantitation FlipAngle Flip Angle (θ) T1->FlipAngle Needed for Ernst Angle calc. SNR Signal-to-Noise (SNR) per Unit Time D1->SNR Affects Quant Quantitative Accuracy D1->Quant Crucial for Time Total Experiment Time D1->Time Major contributor to FlipAngle->SNR Affects FlipAngle->Time Shorter θ allows shorter D1

Caption: Logical relationships between core NMR acquisition parameters.

References
  • University of Ottawa. (n.d.). Measuring relaxation times - Inversion recovery for T1. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). T1 Relaxation Measurement: The Inversion-Recovery Experiment. Retrieved from [Link]

  • ProQuest. (n.d.). Signal-to-noise ratio improvement in NMR via receiver hardware optimization. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Retrieved from [Link]

  • arXiv. (n.d.). Theoretical and experimental verification of time-effective signal-to-noise optimization in localized H1-NMR Spectroscopy. Retrieved from [Link]

  • James Keeler. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Fiveable. (2025, August 15). Relaxation Times Definition. Retrieved from [Link]

  • NMR Solutions. (n.d.). Pulse angle and NMR sensitivity/quantitation. Retrieved from [Link]

  • Bruker. (n.d.). T1 Measurements. Retrieved from [Link]

  • IMSERC. (n.d.). INVERSION-RECOVERY EXPERIMENT. Retrieved from [Link]

  • Wikipedia. (n.d.). Ernst angle. Retrieved from [Link]

  • NMR Wiki. (2010, March 29). Ernst angle. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C T1 Acquisition & Analysis from HSQC Data Using TopSpin's Dynamics Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

  • JEOL Ltd. (n.d.). How to Set the Flip Angle to Maximize the Sensitivity per Hour: Meaning of Ernst Angle. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Effects of Tip Angle in Quantitative NMR Experiments. Retrieved from [Link]

  • Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications!. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2022, July 12). Rapid Estimation of T1 for Quantitative NMR. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Department of Biochemistry, University of Oxford. (n.d.). Solid-State 17O NMR of Amino Acids. Retrieved from [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 19). Optimized 13C Relaxation-Filtered Nuclear Magnetic Resonance. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2020, April 27). 12C/13C Isotope Effects on 1H T1 Relaxation Times. Retrieved from [Link]

  • University of Virginia. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 8). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

  • Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 13C-NMR Longitudinal Relaxation Time T1 and Correlation.... Retrieved from [Link]

  • Reddit. (2023, February 8). 13C NMR tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13C NMR relaxation times of hepatic glycogen in vitro and in vivo. Retrieved from [Link]

  • Nanalysis. (2022, June 29). NMR Blog - Part 1 - T1 relaxation: definition, measurement and practical implications!. Retrieved from [Link]

  • University of Bristol. (2022, June 8). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

  • Save My Exams. (2024, October 26). ¹³C NMR | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • SlidePlayer. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Fundamentals of Fluid Flow in Porous Media. (n.d.). T1 Longitudinal Relaxation Time for NMR. Retrieved from [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 26). 1H-NMR analysis of amino acid metabolism in aqueous humor of patients with cataract, according to diabetes status. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino(1,2-13C2)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

Sources

Optimization

LC-MS Technical Support Center: Mitigating Background Noise in Labeled Amino Acid Analysis

Welcome to the Advanced Troubleshooting Center for Liquid Chromatography-Mass Spectrometry (LC-MS). Analyzing stable isotope-labeled (SIL) amino acids—whether for SILAC (Stable Isotope Labeling by Amino Acids in Cell Cul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Liquid Chromatography-Mass Spectrometry (LC-MS). Analyzing stable isotope-labeled (SIL) amino acids—whether for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or targeted metabolomics—presents unique analytical challenges.

This guide is designed for researchers and drug development professionals to systematically diagnose and eliminate chemical noise, isobaric interferences, and matrix effects that compromise quantitative accuracy.

Diagnostic Workflow: Root Cause Analysis

Before adjusting instrument parameters, it is critical to isolate the source of the noise. Use the following self-validating workflow to determine if your background noise is chemical (solvent/system bleed) or biological (matrix suppression).

Workflow Start High Background Noise in Labeled AA Analysis CheckMZ Is noise strictly in low m/z (<250)? Start->CheckMZ Solvent Check Solvents & Tubing (Phthalates, TFA, Clusters) CheckMZ->Solvent Yes Matrix Evaluate Matrix Effects (Ion Suppression) CheckMZ->Matrix No / Broad range Deriv Apply Derivatization (Shift m/z > 300) Solvent->Deriv Persistent chemical noise HILIC Optimize HILIC/SPE (Remove Phospholipids) Matrix->HILIC Co-eluting matrix MSMS Optimize MRM Transitions & Declustering Potential Matrix->MSMS Isobaric interference

Root cause analysis and mitigation workflow for LC-MS background noise in amino acid profiling.

Section 1: The Low m/z Conundrum & Chemical Noise

Q: Why is the background noise disproportionately high when analyzing stable isotope-labeled amino acids compared to larger peptides? A: Amino acids have inherently low molecular weights (typically m/z 75–204). The low m/z region in LC-MS (specifically < m/z 250) is highly congested with chemical background noise originating from solvent clusters, mobile phase additives (like acetate or formate), and system contaminants[1]. Because SIL amino acids only exhibit a small mass shift (e.g., +6 Da for


-Lysine)[2], they remain trapped in this high-noise zone, leading to poor signal-to-noise (S/N) ratios.

Q: How can I differentiate between sample contamination and LC system bleed? A: You must run a "Zero-Volume Blank" (injecting LC-MS grade water without a column, directly into the MS). If the noise persists, the contamination is in your solvents, tubing, or ionization source. By matching the m/z of the background peaks to known contaminants, you can pinpoint the exact source[1].

Quantitative Data: Common Low m/z Background Contaminants

Compare your background spectra against this table to identify system contaminants.

m/z (Positive Mode)m/z (Negative Mode)Probable Source & CausalityCorrective Action
149.02 -Phthalates: Plasticizers leaching from Tygon tubing or low-grade solvents[3],[4].Replace all plastic tubing with PEEK or Stainless Steel. Use LC-MS grade solvents.
-113.00 Trifluoroacetic acid (TFA): Highly persistent ion-pairing agent causing severe ion suppression[3].Flush the system with 5-10% acetic acid. Avoid TFA in MS methods.
102.05 -Triethylamine (TEA): Common buffer additive that lingers in the system[3].Dedicate specific columns and PEEK lines exclusively for TEA use.
133, 135 -Copper Chloride clusters: Metal ion adducts forming isotopic clusters[5].Passivate the LC system; check solvent purity and water filtration systems.
73.05, 147.05 -Siloxanes: Bleed from silicone septa or O-rings in the ion source[4].Switch to PTFE/Silicone high-quality vial septa; avoid pure silicone.

Section 2: Matrix Effects & Ion Suppression

Q: My heavy-labeled amino acid signals are completely suppressed when analyzing cell lysates or plasma. How do I establish causality and fix this? A: This is a classic "matrix effect." Endogenous components like phospholipids, salts, and high-abundance unlabeled amino acids co-elute with your target analytes[6]. In the electrospray ionization (ESI) source, these high-abundance matrix components compete with your labeled amino acids for available charge droplets, leading to severe ion suppression[7].

Q: How do I prove that matrix effects are the root cause of my signal loss? A: Self-Validating System Check: Perform a post-column infusion experiment. Infuse a constant stream of your labeled amino acid standard directly into the MS source via a T-junction, while simultaneously injecting a blank biological matrix sample through the LC column[8]. A sudden drop in the steady MS baseline signal indicates the exact retention time where invisible matrix components are eluting and suppressing ionization[8].

Section 3: Chromatographic & MS Optimization Strategies

Q: Should I use HILIC or Reversed-Phase (RP) chromatography for labeled amino acids? A: Underivatized amino acids are highly polar and zwitterionic; therefore, they exhibit virtually no retention on standard C18 RP columns, causing them to elute in the void volume alongside a massive influx of suppressing salts and hydrophilic matrix components[9].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Provides excellent retention for polar analytes and separates them from hydrophobic phospholipids[6].

  • Reversed-Phase (RP): If you must use RP, you must perform chemical derivatization.

Q: Why is derivatization recommended for reducing background noise? A: Derivatization attaches a hydrophobic tag to the amino acid. This serves two mechanistic purposes:

  • Retention: It increases hydrophobicity, allowing for sharp, well-retained peaks on a C18 column[10].

  • Mass Shifting (Critical): It increases the molecular weight of the amino acids (e.g., adding +273 Da), physically shifting your target analytes out of the highly congested <250 m/z chemical noise region and into a cleaner area of the mass spectrum[10].

Experimental Protocol: Pre-Column Derivatization to Bypass Low m/z Noise

Objective: Shift labeled amino acids out of the background noise region and improve RP-LC retention using a derivatization agent (e.g., 10-methyl-acridone-2-sulfonyl chloride [MASC] or similar amine-reactive tags)[10].

Self-Validating Control: Always run a "Reagent Blank" (derivatization reagents + buffer, no biological sample) alongside your cohort. This ensures the derivatizing agent itself does not introduce isobaric interferences at your target MRM transitions.

Step-by-Step Methodology:

  • Protein Precipitation: Add 300 µL of ice-cold LC-MS grade acetonitrile to 100 µL of the biological sample (e.g., cell lysate or plasma)[11].

    • Causality: Rapid precipitation of large proteins prevents column clogging and removes a primary source of matrix suppression.

  • Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 50 µL of the clear supernatant to a clean autosampler vial.

  • Alkaline Buffering: Add 50 µL of borate buffer (pH 8.8) to the supernatant.

    • Causality: Derivatization reactions targeting primary and secondary amines require an alkaline environment to ensure the amino groups are unprotonated and act as strong nucleophiles[10].

  • Derivatization Reaction: Add 20 µL of the derivatization reagent (e.g., MASC, 5 mg/mL in acetonitrile). Cap the vial and incubate at 60°C for 15 minutes.

    • Causality: The reagent covalently binds to the amines of the labeled amino acids, adding significant mass and shifting the precursor ion m/z well above the background noise threshold[10].

  • Reaction Quenching: Add 10 µL of 1% formic acid to stop the reaction.

    • Causality: Lowering the pH neutralizes the unreacted reagent and optimally prepares the sample for positive-ion mode ESI.

  • LC-MS Analysis: Inject 2 µL onto a C18 Reversed-Phase column using a gradient of water/acetonitrile with 0.1% formic acid.

References

  • (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)
  • Source: unimo.
  • Source: oup.
  • Source: nih.
  • Source: researchgate.
  • Source: ucl.ac.
  • Compensate for or Minimize Matrix Effects?
  • Why would there be significant clusters of background ions In my LC-MS spectra?
  • LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?
  • Source: nih.
  • Source: rsc.

Sources

Troubleshooting

calculating correct mass shifts for (2S)-2-amino(1,2-13C2)propanoic acid fragments

Executive Summary This guide addresses a common anomaly encountered when analyzing peptides or metabolites containing (2S)-2-amino(1,2-13C2)propanoic acid (1,2-13C2-L-Alanine). The Core Issue: Researchers often expect a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses a common anomaly encountered when analyzing peptides or metabolites containing (2S)-2-amino(1,2-13C2)propanoic acid (1,2-13C2-L-Alanine).

The Core Issue: Researchers often expect a consistent +2.007 Da mass shift for all fragments containing the labeled residue. However, due to the specific loss of the C1-carboxyl carbon during certain fragmentation pathways (specifically immonium and a-ion formation), the observed shift is frequently only +1.003 Da .[1]

This guide details the mechanistic cause of these shifts and provides a troubleshooting workflow to validate your spectral data.

Part 1: Theoretical Foundation

To interpret the spectra correctly, we must track the fate of the two heavy carbon atoms during collision-induced dissociation (CID).[1]

The Labeled Molecule
  • IUPAC Name: (2S)-2-amino(1,2-13C2)propanoic acid

  • Common Name: L-Alanine (

    
    )[2]
    
  • Label Positions:

    • C1 (Carboxyl):

      
      C (Heavy)[2]
      
    • C2 (

      
      -Carbon): 
      
      
      
      C (Heavy)[2]
    • C3 (Methyl):

      
      C (Light/Natural)[2]
      
Mass Calculation Constants

Use these precise values for high-resolution MS (Orbitrap/FT-ICR) calculations:

  • 
    C Mass:  12.00000 Da[2]
    
  • 
    C Mass:  13.00335 Da[2]
    
  • Neutron Shift (

    
    ):  +1.00335 Da per labeled atom[2]
    
  • Total Precursor Shift: +2.00671 Da

Part 2: Troubleshooting Guide & Diagnostics

Issue 1: The "Missing Mass" in Immonium Ions

Symptom: You observe the precursor peptide shifting by +2 Da, but the diagnostic immonium ion for Alanine (normally m/z 44) appears at m/z 45 (+1 Da), not m/z 46 (+2 Da).[1]

Mechanism: The immonium ion (


) is formed by the internal cleavage of the amino acid residue. Crucially, this process involves the loss of the carbonyl carbon (C1)  as carbon monoxide (CO).
  • Unlabeled Ala: Residue (71 Da)

    
     Loss of CO (28 Da) 
    
    
    
    Immonium (44 Da).[2]
  • 1,2-13C2 Ala: The C1 is

    
    C. When CO is lost, the heavy isotope is ejected.[1] The remaining ion contains only C2 (
    
    
    
    C) and C3 (
    
    
    C).[2]

Diagnostic Table: Immonium Ion Shifts

Ion TypeFormulaLabels RetainedTheoretical m/zMass Shift
Natural Ala

None44.05000
1,2-13C2 Ala

C2 only 45.0534+1.003 Da

Action: If filtering data for diagnostic ions, set your target mass to 45.0534 , not 46.0567.

Issue 2: Distinguishing b-ions and y-ions (Backbone Fragmentation)

Symptom: In a labeled peptide, some sequence ions shift by +2 Da, while others shift by +1 Da or 0 Da.[1]

Explanation:

  • b-ions (N-terminal): If the labeled Alanine is contained within the b-ion sequence, the ion retains both C1 and C2.

    • Shift: +2.007 Da .

  • y-ions (C-terminal): If the labeled Alanine is contained within the y-ion sequence, the ion retains both C1 and C2.

    • Shift: +2.007 Da .

  • a-ions (N-terminal - CO): a-ions are formed from b-ions by losing the C-terminal carbonyl group (CO).

    • If the cleavage occurs at the labeled Alanine, the lost CO is the

      
      C-labeled C1.[1]
      
    • Shift: +1.003 Da (Retains only C2).[2]

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the "Fate of the Carbon" to help you predict mass shifts.

FragmentationPathway Precursor Precursor Peptide (Contains 1,2-13C2 Ala) Shift: +2.007 Da Collision Collision Induced Dissociation (CID) Precursor->Collision b_ion b-ion Series (Retains C1 & C2) Shift: +2.007 Da Collision->b_ion Backbone Cleavage y_ion y-ion Series (Retains C1 & C2) Shift: +2.007 Da Collision->y_ion Immonium_formation Internal Cleavage (Loss of C1 as CO) Collision->Immonium_formation a_ion_formation Loss of Carbonyl (CO) (C1 is ejected) b_ion->a_ion_formation a_ion a-ion (Retains C2 only) Shift: +1.003 Da a_ion_formation->a_ion Immonium Ala Immonium Ion (m/z 45.05) (Retains C2 only) Shift: +1.003 Da Immonium_formation->Immonium

Figure 1: Fragmentation decision tree showing the loss of the


C-labeled C1 carbon in a-ions and immonium ions.

Part 4: Frequently Asked Questions (FAQ)

Q1: I am doing Metabolic Flux Analysis (MFA). Does this logic apply to me? A: Yes, but with a caveat. If you are analyzing free amino acids (derivatized) via GC-MS or LC-MS, the fragmentation depends on your derivatization method.

  • Example: In TBDMS derivatization, the [M-57]+ fragment usually retains the entire amino acid backbone (C1 and C2), preserving the +2 shift.[1] However, fragments losing the carboxyl group (C1) will show a +1 shift.[1] Always verify the specific cleavage points of your derivative.[2]

Q2: Why is my precursor mass shift slightly higher than 2.0 Da? A: This is due to the "mass defect" of Neutron binding energy.[1]


C is 1.00335 Da heavier than 

C, not exactly 1.00000 Da.[1][2] For a doubly labeled molecule, the shift is

Da.[1] On low-resolution instruments (Quadrupoles), this looks like 2 Da.[1][2] On Orbitraps, you must use the precise value.[1]

Q3: Can I use the m/z 45 ion to quantify Alanine incorporation? A: Yes, but be careful of interference. The m/z 45 region can be noisy in complex matrices.[2] Ensure you have high mass accuracy (<5 ppm) to distinguish the


C-immonium ion (45.0534) from background interferences or other fragments (e.g., formamide adducts).

References

  • NIST Chemistry WebBook. L-Alanine Mass Spectrum and Ion Energetics.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Matrix Science. Peptide Fragmentation Nomenclature and Immonium Ion Masses. Mascot Server Help.[1][2] Available at: [Link][2]

  • McCloskey, J. A. (Ed.).[1][2] (1990).[2] Methods in Enzymology: Mass Spectrometry. Academic Press.[1][2] (Foundational text on fragmentation mechanisms involving loss of CO).

  • IUPAC. Nomenclature of Amino Acids and Peptides.[1][2] (Defines C1 as carboxyl and C2 as alpha-carbon). Available at: [Link][2]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 13C2-Alanine Plasma Analysis

Welcome to the Advanced Bioanalytical Support Center. As drug development and fluxomics increasingly rely on stable isotope tracing to map metabolic pathways, precise quantification of circulating metabolites like 13C2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As drug development and fluxomics increasingly rely on stable isotope tracing to map metabolic pathways, precise quantification of circulating metabolites like 13C2-alanine is paramount[1]. However, blood plasma is a highly complex matrix. Endogenous salts, proteins, and phospholipids frequently cause severe matrix effects (ME)—specifically ion suppression—during Electrospray Ionization (ESI) LC-MS/MS analysis.

This guide is engineered for researchers and bioanalytical scientists. It moves beyond basic troubleshooting to explain the causality of matrix effects and provides self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic FAQ – The Causality of Matrix Effects

Q1: Why does 13C2-alanine suffer from such severe ion suppression in plasma samples? A: The root cause is a combination of the analyte's physicochemical properties and the ESI mechanism. Alanine is a highly polar, low-molecular-weight amino acid. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC, e.g., C18 columns), polar analytes fail to partition into the hydrophobic stationary phase and elute in the "void volume." Unfortunately, this is exactly where highly concentrated, unretained plasma components (like inorganic salts and residual proteins) elute. In the ESI source, these matrix components compete with 13C2-alanine for access to the droplet surface and available charge, leading to a drastically suppressed mass spectrometric signal.

Q2: Should I use derivatization to increase 13C2-alanine's hydrophobicity? A: While derivatization (e.g., using Dansyl chloride or OPA) increases hydrophobicity and MS response by pushing the analyte out of the void volume, it introduces chemical variability, increases sample preparation time, and can cause derivative-specific matrix effects. Instead, modern bioanalysis favors Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the ideal separation mode for underivatized polar compounds like amino acids. It retains alanine by partitioning it into a water-enriched layer on the stationary phase, effectively separating it from hydrophobic phospholipids that cause late-eluting matrix effects.

Q3: How do I definitively prove that my matrix effect is controlled? A: A bioanalytical method is only trustworthy if it is self-validating. You must calculate the Matrix Factor (MF). MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions). An MF of 1.0 indicates no matrix effect. Acceptable quantitative methods generally require the MF to be between 80% and 120%[2]. If the absolute MF falls outside this range, you must use a Stable Isotope-Labeled (SIL) internal standard (IS) to normalize the variance.

Part 2: Troubleshooting Logic & Diagnostic Workflows

When signal loss is observed, follow this deterministic logic tree to isolate whether the failure stems from chromatography, sample preparation, or internal standard tracking.

ME_Troubleshooting Start Severe Ion Suppression Observed for 13C2-Alanine CheckRet Check Retention Factor (k') Is k' < 2? Start->CheckRet VoidVol Analyte eluting in void volume with salts/phospholipids CheckRet->VoidVol Yes CheckIS Evaluate Internal Standard (IS) CheckRet->CheckIS No SwitchHILIC Switch to HILIC Column (e.g., BEH Amide) VoidVol->SwitchHILIC UseSIL Use 13C3-15N-Alanine to compensate ME CheckIS->UseSIL IS not tracking CheckPrep Optimize Sample Prep (e.g., Phospholipid Removal SPE) CheckIS->CheckPrep IS tracking but signal low

Diagnostic logic tree for resolving 13C2-alanine matrix effects in LC-MS/MS.

Part 3: Self-Validating Experimental Protocol

To overcome matrix effects without resorting to complex derivatization, we employ a combination of Stable Isotope Dilution and HILIC separation. Internal standards (IS) are mandatory in quantitative LC-MS to assess and compensate for the effects of the matrix on ion suppression[3]. Because 13C2-alanine is our target, we must select an IS with a higher mass shift to avoid isotopic cross-talk, such as 13C3-15N-alanine or d4-alanine . Introducing stable isotope-labeled amino acids corrects both matrix effects and recovery deviations[4].

Optimized Protein Precipitation (PPT) & HILIC-MS/MS Workflow

Phase 1: Sample Preparation (Protein Precipitation) Causality: Standard 3:1 Acetonitrile (ACN) crashes out large proteins but leaves phospholipids in solution. By combining PPT with a highly organic sample diluent, we prepare the sample directly for HILIC injection (which requires a high organic starting condition to ensure peak focusing).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of 50 µM 13C3-15N-alanine (Internal Standard).

    • Self-Validation Checkpoint 1: The IS must be spiked before any extraction steps to account for volumetric losses and extraction inefficiencies.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid.

    • Causality: Formic acid lowers the pH, disrupting protein-metabolite binding and ensuring alanine is fully protonated, maximizing recovery.

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of Acetonitrile.

    • Self-Validation Checkpoint 2: Diluting the supernatant with additional ACN ensures the injection solvent is >85% organic, preventing peak broadening on the HILIC column.

Phase 2: HILIC-MS/MS Analysis

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B. Hold for 1 min, ramp to 50% B over 4 mins. Return to 90% B to re-equilibrate.

    • Causality: In HILIC, water is the strong elution solvent. Starting at 90% B ensures alanine partitions deeply into the aqueous layer of the stationary phase, delaying its elution until after the void volume salts have passed into the MS waste.

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (13C3-15N-Ala) Plasma->Spike PPT Protein Precipitation (150 µL ACN, 1% FA) Spike->PPT Centrifuge Centrifuge (16k x g, 10 min) PPT->Centrifuge HILIC HILIC Separation (Avoid Void Volume) Centrifuge->HILIC MS ESI-MS/MS (MRM Mode) HILIC->MS

Self-validating sample preparation and HILIC-MS/MS workflow for plasma alanine.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the quantitative improvements achieved by transitioning from a standard RPLC method to the optimized HILIC method outlined above. Notice that while extraction recovery remains similar, the Matrix Effect is drastically mitigated by moving the analyte out of the suppression zone.

Analytical ParameterStandard Reversed-Phase (C18)Optimized HILIC (BEH Amide)Causality of Difference
Retention Time (min) 0.8 (Elutes in Void Volume)4.5 (Well Retained)HILIC retains polar analytes via aqueous partitioning.
Absolute Matrix Effect (%) 35% (Severe Ion Suppression)94% (Minimal Suppression)Analyte elutes after endogenous salts and before phospholipids.
Extraction Recovery (%) 85.2% ± 4.1%87.6% ± 3.8%PPT efficiency is independent of chromatography.
IS Normalized Matrix Factor 0.72 (Fails criteria)1.02 (Passes criteria)Co-eluting SIL-IS perfectly corrects for the residual 6% suppression.

Note: An IS Normalized Matrix Factor of 1.0 indicates that the internal standard is perfectly compensating for any residual matrix effects, satisfying the self-validating criteria for bioanalytical assays.

References

  • Quantitative fluxomics of circulating metabolites bioRxiv[Link][1]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry MDPI[Link][2]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry Springer / D-NB[Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis SciSpace[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Precision Isotope Tracing: A Comparative Guide to (2S)-2-amino(1,2-13C2)propanoic acid vs. 1-13C L-Alanine in Metabolic Flux Analysis

As an application scientist designing a metabolic flux study, the choice of isotopic tracer is not merely a reagent selection—it is the architectural foundation of your mathematical model. When investigating transaminati...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist designing a metabolic flux study, the choice of isotopic tracer is not merely a reagent selection—it is the architectural foundation of your mathematical model. When investigating transamination, gluconeogenesis, or tricarboxylic acid (TCA) cycle anaplerosis, researchers frequently rely on labeled alanine. However, the specific labeling pattern dictates the boundaries of your analytical precision.

This guide objectively compares (2S)-2-amino(1,2-13C2)propanoic acid (commonly referred to as[1,2-13C2]L-alanine) with 1-13C alanine ([1-13C]L-alanine), detailing their mechanistic divergence, performance in Elementary Metabolite Unit (EMU) modeling, and optimal applications in drug development.

Mechanistic Divergence: The Fate of the Carbon Backbone

The fundamental difference between these two tracers lies in how their carbon backbones survive the enzymatic gateways into the TCA cycle: Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC).

  • [1-13C]L-Alanine (The Decarboxylation Sentinel): This tracer is labeled exclusively at the C1 carboxyl carbon. When transaminated to [1-13C]pyruvate by Alanine Aminotransferase (ALT), its fate is binary. If it enters the TCA cycle via PC, it forms [4-13C]oxaloacetate, retaining the label. However, if it enters via PDH, the C1 carbon is oxidatively decarboxylated and lost entirely as 13CO2[1]. This leaves an unlabeled acetyl-CoA pool, creating a "blind spot" for downstream TCA cycle flux estimation.

  • [1,2-13C2]L-Alanine (The Backbone Tracker): Labeled at both the C1 (carboxyl) and C2 (alpha) carbons, this tracer provides a mathematically robust signature. Upon transamination to [1,2-13C2]pyruvate and subsequent PDH decarboxylation, the C1 carbon is lost as 13CO2, but the C2 carbon is retained, forming [1-13C]acetyl-CoA. If routed through PC, it forms[3,4-13C2]oxaloacetate. This dual-labeling strategy ensures that regardless of the entry pathway, a 13C signature propagates into the TCA cycle, providing orthogonal mass isotopomer data that drastically shrinks confidence intervals in flux calculations[2].

Pathway cluster_1 [1-13C] L-Alanine Pathway cluster_2 [1,2-13C2] L-Alanine Pathway Ala1 [1-13C]Alanine Pyr1 [1-13C]Pyruvate Ala1->Pyr1 ALT AcCoA_un Unlabeled Acetyl-CoA + 13CO2 (Lost) Pyr1->AcCoA_un PDH OAA_4 [4-13C]Oxaloacetate Pyr1->OAA_4 PC Ala12 [1,2-13C2]Alanine Pyr12 [1,2-13C2]Pyruvate Ala12->Pyr12 ALT AcCoA_1 [1-13C]Acetyl-CoA + 13CO2 Pyr12->AcCoA_1 PDH OAA_34 [3,4-13C2]Oxaloacetate Pyr12->OAA_34 PC

Atom transition map of single vs. dual-labeled alanine through PDH and PC pathways.

Performance & Analytical Modality Comparison

The choice between these tracers is heavily dictated by your analytical instrumentation. While multi-carbon tracers generally provide superior precision for stationary mass spectrometry (MS) workflows, single-carbon tracers excel in specialized magnetic resonance (MR) applications.

Metric / Feature1-13C L-Alanine(2S)-2-amino(1,2-13C2)propanoic acidMechanistic Impact
Isotopic Signature (MS) M+1M+2M+2 provides intact C-C bond data, increasing EMU model constraints.
TCA Cycle Flux Precision LowHigh[1,2-13C2] retains label via PDH, eliminating mathematical blind spots[2].
Hyperpolarization (HP-MRS) Excellent ModerateIsolated C1 carbon in [1-13C] lacks J-coupling, yielding a longer T1 relaxation time for in vivo imaging[3].
Primary Analytical Modality In vivo HP-MRS, 1D-NMRHigh-resolution LC-MS/MS, 2D-NMRDictates whether the study is real-time in vivo or stationary in vitro.
Optimal Application Real-time ALT flux, Pyruvate-Alanine exchangeDeep stationary 13C-MFA, Network rewiring[1-13C] is ideal for rapid transamination readouts[4]; [1,2-13C2] is ideal for mapping complex metabolic networks.

Self-Validating Experimental Protocol for 13C-MFA

To achieve high-fidelity flux estimation using [1,2-13C2]L-alanine, the experimental design must be a self-validating system. This means incorporating strict boundary constraints and verifying isotopic steady states to prevent mathematical artifacts.

Step-by-Step Methodology: Hepatic Flux Analysis
  • Boundary Constraints (Extracellular Flux Quantification):

    • Protocol: Culture HepG2 cells in customized DMEM. Sample spent media at 0, 12, and 24 hours. Quantify glucose, lactate, and alanine depletion/accumulation rates using a bioanalyzer.

    • Causality: Intracellular flux models are mathematically underdetermined without absolute boundary constraints. Measuring external fluxes provides the quantitative anchors required for the EMU algorithm to converge on true intracellular rates.

  • Isotopic Labeling & Steady-State Verification:

    • Protocol: Replace media with[1,2-13C2]L-alanine-enriched media. Extract parallel wells at 12, 18, and 24 hours.

    • Causality: Stationary 13C-MFA relies on algebraic equations that assume isotopic steady state. If the Mass Isotopomer Distribution (MID) shifts between 18 and 24 hours, the system is in a metabolic transient, and the data will yield erroneous flux calculations.

  • Rapid Cold Quenching & Extraction:

    • Protocol: Aspirate media and immediately submerge cells in -80°C 80:20 Methanol:Water. Scrape cells on dry ice.

    • Causality: Metabolic enzymes like pyruvate kinase operate on millisecond timescales. Slow quenching allows post-sampling enzymatic scrambling of the 13C label, destroying the true in vivo metabolic snapshot.

  • LC-MS/MS Acquisition:

    • Protocol: Analyze extracts using HILIC chromatography coupled to a Q-TOF or triple quadrupole MS. Extract M+0, M+1, and M+2 peak areas for pyruvate, citrate, and alpha-ketoglutarate.

  • Natural Abundance Correction & EMU Modeling:

    • Protocol: Correct raw MIDs for natural 13C abundance using standard matrix operations. Input corrected MIDs and boundary fluxes into an EMU-based software (e.g., INCA or Metran) to iteratively fit the flux map.

Workflow Step1 1. Boundary Constraints Quantify Fluxes Step2 2. Isotopic Labeling Steady-State MID Step1->Step2 Step3 3. Cold Quenching Arrest Metabolism Step2->Step3 Step4 4. LC-MS/MS Extract Isotopomers Step3->Step4 Step5 5. EMU Modeling Iterative Fitting Step4->Step5 Step5->Step2 Refine

Self-validating 13C-MFA experimental workflow for high-precision flux estimation.

Application in Drug Development & Target Validation

The selection between these two tracers directly impacts the success of preclinical drug validation:

  • Validating ALT and ACLY Inhibitors: When developing drugs targeting ATP citrate lyase (ACLY) or transaminases in Non-Alcoholic Fatty Liver Disease (NAFLD) models, [4] is the gold standard. Because the C1 carbon has a long T1 relaxation time, it can be hyperpolarized via dynamic nuclear polarization (DNP) to provide a >10,000-fold signal enhancement[3]. This allows researchers to inject the tracer into live rodents and watch real-time pyruvate-alanine exchange in the liver, confirming target engagement within minutes.

  • Mapping Oncology Network Rewiring: If developing a therapeutic that subtly shifts a tumor's reliance from glycolysis to oxidative phosphorylation, [1-13C]alanine is insufficient due to label loss via PDH. Here, [2] is required. The dual label survives entry into the mitochondria, allowing LC-MS/MS to detect M+2 citrate and M+2 alpha-ketoglutarate. This provides the high-resolution data necessary to prove that the drug successfully rewired the TCA cycle flux.

References

1.[4] ACLY facilitates alanine flux in the livers of db/db mice: a hyperpolarized [1-13C]pyruvate MRS study. Frontiers in Endocrinology. Available at:[Link] 2.[3] Stable electron-irradiated[1-13C]alanine radicals for metabolic imaging with dynamic nuclear polarization. Science Advances. Available at:[Link] 3.[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Available at:[Link] 4.[1] Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Comparative

validating isotopic purity of (2S)-2-amino(1,2-13C2)propanoic acid via mass spec

Validating the Isotopic Purity of (2S)-2-Amino(1,2-13C2)propanoic Acid: A Comprehensive MS Comparison Guide As metabolic flux analysis (MFA) and quantitative proteomics advance, the reliance on stable isotope-labeled tra...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Isotopic Purity of (2S)-2-Amino(1,2-13C2)propanoic Acid: A Comprehensive MS Comparison Guide

As metabolic flux analysis (MFA) and quantitative proteomics advance, the reliance on stable isotope-labeled tracers like (2S)-2-amino(1,2-13C2)propanoic acid (13C2-L-Alanine) has grown exponentially. For these applications, the isotopic purity of the tracer—typically required to be >99 atom % 13C—is the foundational bedrock of experimental integrity. Even a 1% deviation in isotopic purity can compound into massive downstream errors when calculating metabolic turnover rates or performing absolute protein quantification.

This guide objectively evaluates the three dominant mass spectrometry (MS) platforms used to validate the isotopic purity of 13C2-L-Alanine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-QQQ), and High-Resolution Mass Spectrometry (LC-HRMS).

The Analytical Challenge: Causality in Isotopic Skewing

Measuring the exact ratio of M+0 (unlabeled), M+1 (single 13C), and M+2 (double 13C) isotopologues is not as simple as reading peak intensities. The causality behind measurement errors stems from two primary sources:

  • Natural Abundance Interference: Biological elements naturally contain heavy isotopes (e.g., 1.1% 13C, 0.37% 15N, 0.20% 18O). Mass spectrometers detect the sum of all isotopic contributions.

  • Derivatization Artifacts: Zwitterionic amino acids like alanine are non-volatile and require chemical derivatization for GC-MS analysis. Reagents like MTBSTFA add massive carbon loads (e.g., 12 carbons for a di-TBDMS derivative). Each added carbon introduces its own 1.1% probability of being 13C, severely skewing the apparent isotopic distribution of the alanine backbone[1].

Deriv_Pathway Ala 13C2-L-Alanine (Mass: 91.06 Da) Reagent MTBSTFA Derivatization Ala->Reagent GC-MS Direct Direct HILIC-HRMS No added carbons Ala->Direct LC-MS TBDMS di-TBDMS-13C2-Alanine +12 Unlabeled Carbons Reagent->TBDMS Correction Matrix Correction Algorithm TBDMS->Correction

Fig 1: Impact of derivatization on carbon load. GC-MS requires algorithmic correction unlike HRMS.

Platform Comparison: GC-MS vs. LC-QQQ vs. LC-HRMS

GC-MS (Derivatization-Dependent)

GC-MS remains a staple due to its unparalleled chromatographic resolution of structural isomers and robust Electron Ionization (EI) libraries. However, to volatilize 13C2-L-Alanine, it must be derivatized using reagents like MTBSTFA or propyl chloroformate (PCF)[2].

  • The Causality of Choice: We use GC-MS when chiral separation (D- vs. L-alanine) is required alongside isotopic validation.

  • The Drawback: The addition of 12 unlabeled carbons via MTBSTFA creates a massive M+1 and M+2 background. To extract the true isotopic purity of the alanine backbone, complex matrix deconvolution algorithms must be applied to subtract the reagent's isotopic contribution[1].

LC-MS/MS (Targeted QQQ)

Liquid chromatography coupled with triple quadrupole (QQQ) mass spectrometry allows for the direct injection of underivatized alanine using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • The Causality of Choice: QQQ is chosen for its extreme sensitivity (sub-femtomole) and rapid sample throughput. Multiple Reaction Monitoring (MRM) filters out background noise effectively.

  • The Drawback: QQQ instruments operate at unit mass resolution. They cannot distinguish between a 13C isotope (mass defect +0.00335 Da) and a 15N isotope (-0.00297 Da). This lack of fine isotopic resolution can lead to false-positive enrichment readings if background isobaric interferences are present.

LC-HRMS (Orbitrap / Q-TOF) - The Gold Standard

High-Resolution Mass Spectrometry (HRMS) fundamentally solves the issues of both GC-MS and LC-QQQ. By utilizing an Orbitrap or Time-of-Flight (TOF) analyzer, resolutions exceeding 100,000 are achieved[3].

  • The Causality of Choice: HRMS allows for direct HILIC injection (no derivatization artifacts) while providing enough resolving power to separate the 13C peak from 15N, 2H, or 18O isotopes. This provides an unambiguous, direct readout of the carbon isotopologues without the need for complex mathematical deconvolution.

Quantitative Performance Summary

Performance MetricGC-MS (Quadrupole)LC-MS/MS (QQQ)LC-HRMS (Orbitrap)
Derivatization Required (e.g., MTBSTFA)None (Direct HILIC)None (Direct HILIC)
Added Carbon Artifacts High (+12 carbons)NoneNone
Mass Resolution Low to MediumLow (Unit Resolution)Ultra-High (>100,000)
Isotopic Accuracy Good (Post-Correction)ModerateExcellent (Direct)
Sample Prep Time ~90 minutes~10 minutes~10 minutes
Limit of Detection Low femtomoleSub-femtomoleLow femtomole

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, an isotopic validation protocol cannot simply measure the unknown sample. It must be a self-validating system that proves the detector is operating linearly and is free from space-charge effects or saturation.

Validation_System Sys Self-Validating MS System Blank 1. Solvent Blank (Checks Carryover) Sys->Blank NatAbund 2. Unlabeled L-Alanine (Validates 1.1% 13C Baseline) Blank->NatAbund Spike 3. 50:50 Isotope Mix (Validates Ratio Linearity) NatAbund->Spike Data Data Processing & Matrix Deconvolution NatAbund->Data Sample 4. 13C2-L-Alanine Sample (Unknown Purity) Spike->Sample Spike->Data Sample->Data Result Validated Isotopic Purity (>99 atom %) Data->Result

Fig 2: A self-validating injection sequence ensuring MS detector linearity and baseline accuracy.

Protocol A: Direct LC-HRMS Analysis (Recommended)

This protocol leverages high mass accuracy to directly read isotopic purity without derivatization.

  • System Initialization (Self-Validation Step 1): Inject a 50:50 Acetonitrile:Water (0.1% Formic Acid) blank to confirm zero carryover at m/z 90.055.

  • Baseline Calibration (Self-Validation Step 2): Inject 1 µM of unlabeled L-Alanine. Verify that the Orbitrap measures the M+1 peak at exactly ~1.1% relative to the M+0 peak. If the M+1 peak reads >1.5%, the detector is experiencing space-charge saturation (AGC target must be lowered).

  • Sample Preparation: Dilute the 13C2-L-Alanine sample to 1 µM in 50:50 Acetonitrile:Water.

  • Chromatography: Inject 2 µL onto a ZIC-pHILIC column (2.1 x 150 mm, 5 µm). Flow rate: 0.2 mL/min.

  • MS Acquisition: Operate the Orbitrap in ESI+ mode. Set resolution to 140,000 (at m/z 200). AGC target: 1e6.

  • Data Extraction: Extract exact masses with a 5 ppm window:

    • M+0 (Unlabeled): m/z 90.0550

    • M+1 (13C1): m/z 91.0583

    • M+2 (13C2): m/z 92.0617

  • Calculation: Isotopic Purity (%) =[Area(M+2) / (Area(M+0) + Area(M+1) + Area(M+2))] × 100.

Protocol B: GC-MS via MTBSTFA Derivatization

Use this protocol if GC-MS is the only available platform, ensuring rigorous mathematical correction.

  • Sample Preparation: Aliquot 10 µg of 13C2-L-Alanine into a glass vial and dry completely under N2 gas.

  • Derivatization: Add 50 µL of MTBSTFA + 1% t-BDMCS and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 60 minutes[1].

  • Chromatography: Inject 1 µL (split ratio 1:10) onto a DB-5MS capillary column. Temperature program: 100°C hold for 2 min, ramp at 10°C/min to 280°C.

  • MS Acquisition: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the [M-57]+ fragment (loss of tert-butyl group).

  • Matrix Correction (Crucial): Because the di-TBDMS derivative adds 12 carbons to the fragment, you must apply an isotope correction matrix. Use the unlabeled L-Alanine standard run to empirically determine the baseline M+1/M+2 skew caused by the reagent, and subtract this vector from the 13C2-L-Alanine sample data to isolate the backbone purity.

Conclusion

While GC-MS with MTBSTFA or PCF derivatization is a historically robust method for amino acid analysis, the addition of reagent carbons severely complicates the validation of highly enriched isotopes. For the objective validation of (2S)-2-amino(1,2-13C2)propanoic acid isotopic purity, LC-HRMS is the superior alternative . It eliminates derivatization artifacts, prevents isobaric false positives through ultra-high mass resolution, and allows for a direct, mathematically simple calculation of atom % 13C.

References

1.[1] Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry - ACS Publications. URL: 2.[2] Comparison of orthogonal liquid and gas chromatography–mass spectrometry platforms for the determination of amino acid concentrations. NIST. URL: 3.[3] Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC - NIH. URL:

Sources

Validation

verifying enantiomeric purity of (2S)-2-amino(1,2-13C2)propanoic acid

Publish Comparison Guide: Enantiomeric Purity Verification of (2S)-2-Amino(1,2- C )propanoic Acid Executive Summary: The Precision Imperative In metabolic tracing and biomolecular NMR, (2S)-2-amino(1,2- C )propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Enantiomeric Purity Verification of (2S)-2-Amino(1,2- C )propanoic Acid

Executive Summary: The Precision Imperative

In metabolic tracing and biomolecular NMR, (2S)-2-amino(1,2-


C

)propanoic acid
(double-labeled L-Alanine) is a high-value reagent. Its utility hinges entirely on two factors: isotopic enrichment and enantiomeric purity. While isotopic enrichment is readily confirmed via Mass Spectrometry (MS), enantiomeric purity—ensuring the molecule is exclusively the biologically active

(L) enantiomer—presents a unique challenge.

The presence of even trace amounts (0.1–1.0%) of the


-isomer (D-Alanine) can introduce artifacts in protein NMR spectra and skew metabolic flux models. Furthermore, the 

C labeling at the C1 and C2 positions introduces satellite peaks in NMR and mass shifts in MS that must be accounted for during analysis.

This guide objectively compares the two most robust methodologies for verifying the enantiomeric purity of this compound: Direct Chiral HPLC (Crown Ether) and Indirect Derivatization (Marfey’s Method) .

Strategic Comparison of Methodologies

The choice of method depends on your specific constraints: sample availability, detection limits, and the need for compound recovery.

Table 1: Comparative Analysis of Purity Verification Methods
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Marfey’s Method (LC-MS) Method C: Chiral GC-MS
Principle Host-guest complexation with Crown Ether CSPDiastereomer formation with FDAA reagentVolatile derivative separation on Chiral phase
Stationary Phase Crownpak CR-I(+) (Daicel)Standard C18 (Achiral)Chirasil-L-Val or similar
Sample Prep Minimal (Dissolve & Inject)Complex (Derivatization required)Complex (Esterification/Acylation)
Destructive? No (Compound recoverable)YesYes
Isotope Effect Negligible shift in Retention Time (RT)Negligible shift in RTPossible slight shift; requires MS detection
LOD (Limit of Detection) ~0.1% impurity< 0.01% impurity (High Sensitivity)~0.1% impurity
Primary Use Case QC of bulk reagent; Recovery neededTrace analysis in biological matricesVolatile analysis; complex mixtures

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate validation protocol based on your laboratory's resources and the sample's end-use.

G Start Start: (2S)-13C2-Alanine Sample Q1 Is sample recovery required? Start->Q1 MethodA Method A: Direct Chiral HPLC (Crownpak CR-I(+)) Q1->MethodA Yes Q2 Is impurity expected < 0.1%? Q1->Q2 No Result Calculate Enantiomeric Excess (ee%) MethodA->Result Quantify D-isomer MethodB Method B: Marfey's Method (FDAA Derivatization) Q2->MethodB Yes (High Sensitivity) MethodC Method C: Chiral GC-MS Q2->MethodC No (Volatile Analysis) MethodB->Result Quantify D-isomer MethodC->Result

Caption: Decision matrix for selecting the optimal enantiomeric purity verification method.

Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC (The "Gold Standard")

This method is superior for pure reagents because it avoids derivatization artifacts and allows for the isolation of the enantiomers if purification is necessary. It utilizes a Crown Ether stationary phase which forms a host-guest complex specifically with the ammonium group of the amino acid.

Mechanism: The ammonium ion (


) of the alanine inserts into the crown ether cavity. The chiral barriers on the crown ether discriminate between the 

and

methyl groups.

Materials:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).[1][2]
    
  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) aqueous solution.
    
    • Note: Acetonitrile (10-15%) can be added to reduce retention time, but pure aqueous is often sufficient for Alanine.

  • Detection: UV at 200 nm (or Refractive Index).

  • Temperature: 25°C (Lower temperature improves resolution).

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of (2S)-2-amino(1,2-

    
    C
    
    
    
    )propanoic acid in 1 mL of Mobile Phase.
  • System Equilibration: Flush the column with mobile phase at 0.4 mL/min for 30 minutes.

  • Injection: Inject 5–10 µL of the sample.

  • Elution Monitoring:

    • D-Alanine (R-isomer): Elutes FIRST on CR(+) columns.

    • L-Alanine (S-isomer): Elutes SECOND .

    • Note: The

      
      C label does not significantly alter the retention time compared to standard 
      
      
      
      C Alanine. Use a standard racemic
      
      
      C-Alanine mixture to establish retention windows if
      
      
      C standards are unavailable.
  • Quantification: Integrate the peak areas.

    
    
    

Why this works: The acidic mobile phase ensures the amino group is fully protonated (


), which is a strict requirement for crown ether complexation [1].
Protocol B: Marfey’s Method (High Sensitivity / Biological Matrices)

If you are analyzing the amino acid within a complex mixture (e.g., a cell lysate) or require extremely high sensitivity, Marfey’s method is the industry standard. It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[3]

Materials:

  • Reagent: FDAA (Marfey’s Reagent), 1% solution in acetone.

  • Column: Standard C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

  • Solvents: 1M NaHCO

    
    , 1M HCl, Acetonitrile (ACN), Water (0.1% Formic Acid).
    

Step-by-Step Workflow:

  • Derivatization:

    • Mix 50 µL sample (50 mM) + 100 µL FDAA solution + 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour .

    • Stop reaction with 20 µL 1M HCl.

  • Separation (LC-MS):

    • Inject onto C18 column.[4]

    • Gradient: 10% to 50% ACN over 45 minutes.

  • Detection (Mass Spec):

    • Monitor m/z 342.1 for the

      
      C
      
      
      
      -labeled derivative (Standard
      
      
      C-Ala-FDAA is m/z 340.1).
    • Crucial Advantage: The MS allows you to distinguish your labeled spike from any background natural abundance alanine.

  • Elution Order:

    • L-DAA (L-Ala-L-FDAA): Elutes FIRST .

    • D-DAA (D-Ala-L-FDAA): Elutes SECOND .

Why this works: The FDAA reagent introduces a strong UV chromophore (340 nm) and hydrophobic moiety, allowing easy separation of the resulting diastereomers on standard equipment [2].

Interpreting the Data: The Isotope Factor

When analyzing (2S)-2-amino(1,2-


C

)propanoic acid, you must account for the isotope signatures.
Mass Spectrometry Confirmation

In Method B (Marfey's), the


C

label provides a distinct advantage. If your sample is contaminated with natural abundance L-Alanine (from handling or buffers), standard UV detection cannot distinguish it from your labeled product.
  • Natural L-Alanine-FDAA: m/z 340

  • 
    C
    
    
    
    -L-Alanine-FDAA:
    m/z 342

By extracting the ion chromatogram (EIC) for m/z 342, you verify the enantiomeric purity of the labeled species specifically, ignoring background contamination.

NMR Validation (Secondary Check)

While not a separation technique,


C-NMR can provide a quick "fingerprint" of the labeling pattern.
  • Coupling Constants: The

    
    C-
    
    
    
    C coupling between C1 (Carboxyl) and C2 (Alpha) will appear as a doublet with
    
    
    .
  • Lack of C3 Coupling: The methyl group (C3) is unlabeled, so it will appear as a singlet (or doublet due to C2 coupling) in the carbon spectrum, distinct from a uniformly labeled (

    
    C
    
    
    
    ) analog.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Retrieved from [Link]

Sources

Comparative

cost-benefit analysis of specific 1,2-13C2 labeling vs uniform labeling

The Precision of Isotope Tracing: A Cost-Benefit Analysis of[1,2-¹³C₂]Glucose vs. [U-¹³C]Glucose in Metabolic Flux Analysis As a Senior Application Scientist specializing in metabolic network modeling, I frequently consu...

Author: BenchChem Technical Support Team. Date: March 2026

The Precision of Isotope Tracing: A Cost-Benefit Analysis of[1,2-¹³C₂]Glucose vs. [U-¹³C]Glucose in Metabolic Flux Analysis

As a Senior Application Scientist specializing in metabolic network modeling, I frequently consult with researchers and drug development professionals who default to uniformly labeled ([U-¹³C]) glucose for all stable isotope tracing experiments. While uniform labeling is an undisputed powerhouse for global metabolomics, it often falls short when the goal is to resolve parallel metabolic pathways with high precision.

In drug development—particularly in oncology and immunology—accurately quantifying the bifurcation of carbon between Glycolysis and the Pentose Phosphate Pathway (PPP) is critical[1]. This guide provides an authoritative, objective comparison between specific [1,2-¹³C₂]glucose labeling and uniform[U-¹³C]glucose labeling, detailing the mechanistic causality, cost-benefit economics, and a self-validating experimental protocol for your next ¹³C-Metabolic Flux Analysis (¹³C-MFA) study.

Mechanistic Causality: The "Why" Behind Tracer Selection

To understand why tracer selection dictates data quality, we must examine the biochemical routing of carbon atoms.

The Limitation of [U-¹³C]Glucose: When[U-¹³C]glucose enters the cell, every carbon is heavy (M+6). If routed through glycolysis, it yields fully labeled (M+3) pyruvate. If routed through the oxidative PPP (oxPPP), it loses one ¹³C as ¹³CO₂, yielding M+5 pentose phosphates. However, the non-oxidative PPP extensively reshuffles these carbons back into the glycolytic pool, eventually producing M+3, M+2, and M+1 trioses. Because both glycolysis and the PPP contribute to the M+3 pool, calculating the exact flux split requires computationally intensive deconvolution of complex mass isotopomer distributions (MIDs).

The Precision of[1,2-¹³C₂]Glucose: [1,2-¹³C₂]glucose acts as a mechanistic scalpel. Because only the C1 and C2 positions are labeled, the pathway logic becomes beautifully simple[2]:

  • Glycolysis: The aldolase cleavage of M+2 Fructose-1,6-bisphosphate yields one M+2 triose and one M+0 triose. Thus, glycolysis exclusively produces M+2 and M+0 pyruvate/lactate.

  • Pentose Phosphate Pathway: The oxPPP decarboxylates the C1 position. The heavy C1 is exhaled as ¹²CO₂ (unlabeled) or ¹³CO₂, leaving the heavy C2 behind on the resulting pentose. Subsequent non-oxidative reshuffling yields M+1 trioses[3].

By simply measuring the ratio of M+1 to M+2 lactate or pyruvate via GC-MS or LC-MS, you obtain a highly sensitive, direct readout of PPP versus glycolytic flux without requiring a full-scale mathematical network model.

Pathway Glucose [1,2-13C2] Glucose (Labeled at C1, C2) G6P Glucose-6-Phosphate (M+2) Glucose->G6P FBP Fructose-1,6-BP (M+2) G6P->FBP Glycolysis Ru5P Ribulose-5-P + CO2 (M+1) (Loss of C1) G6P->Ru5P oxPPP (G6PD/PGD) GAP Triose Phosphates (50% M+2, 50% M+0) FBP->GAP Aldolase Cleavage Pyr_Glyc Pyruvate / Lactate (M+2 Signature) GAP->Pyr_Glyc F6P_GAP F6P / GAP (M+1) Ru5P->F6P_GAP non-oxPPP (TKT/TAL) Pyr_PPP Pyruvate / Lactate (M+1 Signature) F6P_GAP->Pyr_PPP

Figure 1: Atom transition map of[1,2-13C2]glucose differentiating Glycolysis and PPP fluxes.

Quantitative Cost-Benefit Analysis

While [1,2-¹³C₂]glucose provides superior resolution for the upper glycolytic network, this precision comes at a higher reagent cost. For drug screening or large-scale in vivo studies, the economic impact must be weighed against the analytical benefit.

Table 1: Comparative Analysis of ¹³C-Glucose Tracers

Parameter[1,2-¹³C₂]Glucose[U-¹³C]Glucose
Primary Application Resolving parallel fluxes (Glycolysis vs. PPP); upper glycolysis reversibility[2].Global metabolomics; TCA cycle anaplerosis; overall carbon contribution.
Relative Reagent Cost High (~2x to 3x the cost of U-¹³C).Moderate (Economies of scale make it the most affordable ¹³C tracer).
Data Interpretation Direct & Intuitive. M+1/M+2 ratios in lactate directly correlate to PPP/Glycolysis split.Complex. Requires advanced ¹³C-MFA software to deconvolute overlapping mass shifts.
TCA Cycle Resolution Poor. Only 50% of Acetyl-CoA is labeled, diluting downstream TCA cycle signals.Excellent. Readily maps citrate, alpha-ketoglutarate, and malate turnover.
Optimal Strategy Targeted mechanistic studies (e.g., testing G6PD inhibitors in cancer/T-cells)[1].Parallel labeling (e.g., combining[U-¹³C]glucose with [U-¹³C]glutamine)[4].

Note: For comprehensive network coverage, advanced laboratories often employ a "parallel labeling" strategy, running separate biological replicates with[1,2-¹³C₂]glucose and [U-¹³C]glutamine to capture both high-resolution upper glycolysis and deep TCA cycle fluxes[4].

Experimental Methodology: A Self-Validating ¹³C-MFA Protocol

To ensure trustworthiness and scientific integrity, an isotope tracing experiment cannot simply be an endpoint assay. It must be a self-validating system . The following protocol outlines the critical steps to ensure your data reflects true metabolic flux rather than experimental artifacts.

Step 1: Metabolic Adaptation (Days 1-3)

Causality: Cells must be in a metabolic steady state before tracing begins. Sudden changes in media composition (e.g., switching from 25 mM to 10 mM glucose) will trigger acute metabolic shock, rendering your flux data irrelevant to the baseline phenotype.

  • Formulate a custom tracing media using glucose-free and glutamine-free base media (e.g., DMEM).

  • Add unlabeled glucose and glutamine to match the exact concentrations of your intended labeling media.

  • Culture cells in this unlabeled adaptation media for at least 2-3 passages.

Step 2: Isotopic Labeling & Steady-State Validation (Day 4)

Causality: ¹³C-MFA models assume an "isotopic steady state"—the point at which the incorporation of ¹³C into a metabolite pool plateaus. You must prove this plateau exists.

  • Aspirate the unlabeled media and gently wash the cells with warm PBS to remove residual ¹²C-glucose.

  • Introduce the tracing media containing either 100% [1,2-¹³C₂]glucose or [U-¹³C]glucose.

  • Validation Step: Do not just take a single 24-hour timepoint. Harvest parallel wells at 0, 0.5, 1, 2, 4, 8, and 24 hours to map the labeling kinetics and confirm isotopic steady state[4].

Step 3: Rapid Metabolic Quenching

Causality: Intracellular metabolite turnover rates (especially in glycolysis) occur on the order of seconds. Slow harvesting allows enzymes to scramble the ¹³C label, destroying your data.

  • Quickly aspirate the tracing media (save an aliquot for extracellular flux analysis).

  • Instantly wash the cells with ice-cold PBS (0°C) to halt transport.

  • Immediately add 80% Methanol / 20% Water pre-chilled to -80°C on dry ice. The extreme cold and organic solvent instantly denature metabolic enzymes, "freezing" the isotope distribution.

Step 4: Extraction and LC-MS/GC-MS Analysis
  • Incubate the quenched cells at -80°C for 15 minutes.

  • Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and debris.

  • Transfer the supernatant (containing the metabolites) to a new vial and dry under nitrogen gas.

  • Reconstitute for LC-MS analysis or derivatize (e.g., using MOX/TBDMS) for GC-MS analysis to quantify the Mass Isotopomer Distributions (MIDs).

Workflow A 1. Metabolic Adaptation (Unlabeled Media) B 2. 13C Labeling (Time-course) A->B C 3. Rapid Quenching (-80°C Methanol) B->C D 4. Metabolite Extraction C->D E 5. MS Analysis & Natural Abundance Correction D->E F 6. Flux Quantification E->F

Figure 2: Self-validating experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion & Recommendations for Drug Development

When designing a metabolic assay to evaluate a novel therapeutic, tracer selection should be driven by the specific biological question, not just budget.

If your compound targets mitochondrial respiration, the TCA cycle, or global epigenetic modifications (via Acetyl-CoA), [U-¹³C]glucose remains the gold standard. However, if your therapeutic hypothesis involves oxidative stress, nucleotide biosynthesis, immune cell reprogramming, or direct inhibition of the Pentose Phosphate Pathway, the mathematical ambiguity of uniform labeling is a liability. In these cases, the higher upfront cost of [1,2-¹³C₂]glucose is heavily outweighed by the pristine, mechanistically definitive data it provides[3],[1].

References

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism.3

  • Parallel labeling experiments with[1,2-13C2]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism. ResearchGate. 4

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. MIT Open Access Articles.

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Semantic Scholar. 2

  • Pentose phosphate pathway inhibition metabolically reprograms CD8+ T cells and disrupts CNS autoimmunity. JCI Insight. 1

Sources

Validation

Cross-Validation of (2S)-2-amino(1,2-13C2)propanoic acid: A Multi-Modal Analytical Guide

Topic: Cross-validation of NMR and MS data for (2S)-2-amino(1,2-13C2)propanoic acid Content Type: Publish Comparison Guide Executive Summary In metabolic flux analysis (MFA) and structural biology, the integrity of isoto...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of NMR and MS data for (2S)-2-amino(1,2-13C2)propanoic acid Content Type: Publish Comparison Guide

Executive Summary

In metabolic flux analysis (MFA) and structural biology, the integrity of isotopic labeling is paramount. (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2) represents a critical isotopologue used to probe carbon backbone connectivity, specifically the bond between the carboxyl (


) and 

-carbon (

).

This guide outlines a rigorous cross-validation workflow combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unlike single-method validation, which may miss isotopic scrambling or positional isomers, this dual-modality approach ensures both chemical purity and isotopologue fidelity . We compare this product against natural abundance and uniformly labeled alternatives to demonstrate its specific utility in tracing bond cleavage events.

Part 1: Technical Specifications & Theoretical Basis

The compound is L-Alanine with stable Carbon-13 isotopes (


) incorporated at positions 1 and 2.[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight (MW): 91.09 Da (approx. +2 Da shift from natural L-Alanine).

  • Key Feature: The direct covalent bond between two

    
     nuclei creates a distinct scalar coupling (
    
    
    
    ) observable in NMR, which serves as a "hard" tag for bond integrity.
The "Alternatives" Landscape

To understand the performance of the 1,2-13C2 variant, it must be compared against the standard (Natural Abundance) and the maximal label (Uniform 13C3).

FeatureNatural Abundance L-Alanine(2S)-2-amino(1,2-13C2)propanoic acid Uniformly Labeled (U-13C3) L-Alanine
Primary Use Standard / ControlBond Connectivity Tracing (

-

)
Total Carbon Flux / Biomass Turnover
MW (Monoisotopic) 89.05 Da91.05 Da (+2) 92.05 Da (+3)

C NMR Signal
Singlets (1.1% abundance)Doublets (

) due to

Complex Multiplets (dd)
MS Base Peak

44 (Amine fragment)

45 (Retains

label)

46 (Retains

labels)
Spectral Crowding LowMedium (Clean Doublets) High (Multiple couplings)

Scientist’s Insight: The 1,2-13C2 variant is superior to U-13C3 when investigating decarboxylation pathways. In U-13C3, losing


 leaves a labeled 

-

fragment. In 1,2-13C2, losing

removes the coupling partner, instantly collapsing the

NMR doublet into a singlet. This "spectral switch" is a highly sensitive probe for metabolic cleavage.
Part 2: Cross-Validation Workflow

The following diagram illustrates the logical flow for validating the isotopologue. We do not rely on a Certificate of Analysis (CoA) alone; we verify the position of the label.

CrossValidation cluster_NMR Protocol A: NMR Analysis cluster_MS Protocol B: MS Analysis Start Sample: (2S)-2-amino(1,2-13C2)propanoic acid NMR_Prep Dissolve in D2O (10-20 mM) Start->NMR_Prep MS_Prep Dilute to 1 µM (50% MeOH/0.1% FA) Start->MS_Prep NMR_Acq Acquire 13C w/o Decoupling & 1H-13C HSQC NMR_Prep->NMR_Acq NMR_Data Check for J(C1-C2) (~54 Hz Doublet) NMR_Acq->NMR_Data Validation Data Integration: Does NMR Doublet match MS Mass Shift? NMR_Data->Validation MS_Acq Direct Infusion ESI-MS/MS (Positive Mode) MS_Prep->MS_Acq MS_Data Check M+2 Parent & Fragment Shift (+1) MS_Acq->MS_Data MS_Data->Validation Outcome_Pass PASS: Confirmed 1,2-Connectivity Validation->Outcome_Pass Consistent Outcome_Fail FAIL: Scrambling/Impurity Detected Validation->Outcome_Fail Inconsistent

Figure 1: Dual-modality cross-validation workflow ensuring structural and isotopic integrity.

Part 3: Experimental Protocols & Expected Data
Protocol A: NMR Spectroscopy (Structural Connectivity)

Objective: Confirm the presence of the


-

bond via scalar coupling.
  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of

    
    . Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference (
    
    
    
    ppm).
  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR.

    • Experiment: 1D

      
       with proton decoupling (IGATED or equivalent quantitative pulse) to suppress NOE if quantification is needed, though standard 1D is sufficient for structure.
      
    • Crucial Step: Ensure acquisition time is sufficient to resolve 50 Hz splittings.

  • Expected Results (Data Table):

Carbon PositionChemical Shift (

, ppm)
Multiplicity (1,2-13C2)Coupling Constant (

)
Interpretation
C1 (Carboxyl) ~176.0Doublet (d) ~54 HzSplit by C2. Confirms label at C1.
C2 (Alpha) ~51.0Doublet (d) ~54 HzSplit by C1. Confirms label at C2.
C3 (Methyl) ~17.0Singlet (s)N/ANatural abundance (1.1%). No coupling to C2 (major).

Validation Check: If C1 or C2 appear as singlets (or a mix of singlets and doublets), the sample contains singly labeled impurities (e.g., 1-13C or 2-13C Ala), indicating incomplete synthesis or degradation.

Protocol B: Mass Spectrometry (Isotopic Enrichment)

Objective: Confirm the total mass shift and specific fragment location.

  • Sample Preparation: Prepare a 1 µM solution in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrumentation: ESI-QqQ or Orbitrap (Positive Ion Mode).

  • Methodology: Direct infusion or LC-MS (C18 column). Perform MS1 scan followed by MS2 fragmentation of the M+H peak.

  • Expected Results:

  • Parent Ion (MS1):

    • Natural Ala:

      
       90.05 
      
      
      
    • 1,2-13C2 Ala:

      
      92.05 
      
      
      
      (Shift = +2 Da)
  • Fragmentation (MS2):

    • Primary fragmentation pathway: Loss of Formic Acid/Carboxyl group (

      
      ).
      
    • Mechanism:[2] The carboxyl carbon (

      
      ) is lost. The amine fragment retains 
      
      
      
      and
      
      
      .
    • Fragment Analysis:

      • Natural:

        
         (Amine fragment: 
        
        
        
        )
      • 1,2-13C2:

        
        
        
    • Why 45? The fragment retains

      
       (which is 
      
      
      
      , +1 Da) and
      
      
      (which is
      
      
      ). The lost moiety is
      
      
      (
      
      
      ).
    • Calculation: Parent (92) - Loss (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ) = Fragment (46). Correction: Standard fragmentation of Ala often yields the iminium ion (
      
      
      
      44 for natural). For 1,2-13C2, the iminium ion contains
      
      
      (
      
      
      ) and
      
      
      (
      
      
      ). Thus,
      
      
      .

Validation Check:

  • If you see

    
     46 fragment: This implies 
    
    
    
    is also labeled (Sample is U-13C3).
  • If you see

    
     44 fragment from a 92 parent: Physically impossible for this isotopologue; implies complex rearrangement or misidentification.
    
Part 4: Synthesis of Cross-Validation Data

The power of this guide lies in the Data Integration Step . You must reconcile the two datasets.

ScenarioNMR ObservationMS ObservationConclusion
Ideal C1/C2 Doublets (

Hz)
Parent

; Frag

Verified 1,2-13C2 Ala
Impurity A C1 Singlet / C2 SingletParent

Mix of 1-13C and 2-13C Ala (Not bonded)
Impurity B C2 Doublet of DoubletsParent

Contamination with U-13C3 Ala
Degradation C2 Singlet (no C1 signal)Parent

(Decarboxylated)
Decarboxylation occurred (Sample degraded to Ethylamine derivative)
Application Visualization: Tracing Metabolic Fate

The following diagram demonstrates why this specific validation matters for downstream applications like measuring Pyruvate Dehydrogenase (PDH) flux.

MetabolicFate cluster_signals Analytical Signature Ala L-Alanine (1,2-13C2) (Input Tracer) Pyr Pyruvate (1,2-13C2) (Transamination) Ala->Pyr ALT Enzyme (Retains C1-C2 Bond) AcetylCoA Acetyl-CoA (1-13C) (Decarboxylation) Pyr->AcetylCoA PDH Complex (Breaks C1-C2 Bond) CO2 CO2 (13C) (Lost) Pyr->CO2 C1 Release Sig1 Ala/Pyr: NMR: Doublet MS: M+2 Pyr->Sig1 Sig2 Acetyl-CoA: NMR: Singlet (Bond Broken) MS: M+1 (C2 retained) AcetylCoA->Sig2

Figure 2: Metabolic fate of the 1,2-13C2 label. The transition from Doublet to Singlet in NMR is the definitive marker of C1-C2 bond cleavage by Pyruvate Dehydrogenase.

References
  • Biological Magnetic Resonance Data Bank (BMRB). L-Alanine Chemical Shifts. [Link]

  • Szyperski, T. (1995). "Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids." European Journal of Biochemistry. [Link]

  • NIST Chemistry WebBook. L-Alanine Mass Spectrum (Electron Ionization). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chromatographic Retention of Labeled vs. Unlabeled (2S)-2-aminopropanoic acid (L-alanine)

This guide provides an in-depth comparison of the chromatographic retention times for isotopically labeled versus unlabeled (2S)-2-aminopropanoic acid (L-alanine). As the use of stable isotope-labeled (SIL) compounds bec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chromatographic retention times for isotopically labeled versus unlabeled (2S)-2-aminopropanoic acid (L-alanine). As the use of stable isotope-labeled (SIL) compounds becomes ubiquitous in quantitative bioanalysis, particularly in mass spectrometry-based applications, a nuanced understanding of their chromatographic behavior is paramount for robust and accurate method development. This document moves beyond simplistic assumptions, delving into the physicochemical principles and practical implications of the "deuterium isotope effect" in liquid chromatography.

The Foundational Principle: Why Isotopic Labeling Can Alter Retention Time

At first glance, the substitution of a hydrogen atom with its heavier isotope, deuterium, might seem like a chemically insignificant change. Indeed, isotopically labeled molecules are often considered chemically identical to their unlabeled counterparts, making them excellent internal standards.[1][2] However, in the highly sensitive environment of a high-performance liquid chromatography (HPLC) column, this subtle change in mass manifests as a measurable phenomenon known as the Deuterium Isotope Effect, which can alter a molecule's retention time.[3]

The core of this effect lies in the differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds:

  • Bond Length and Strength: The C-D bond is slightly shorter and stronger than the C-H bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.

  • Polarizability: Consequently, the electron cloud of a C-D bond is less polarizable than that of a C-H bond.

In the context of reversed-phase liquid chromatography (RPLC), the primary mechanism of retention is the hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18). These interactions are predominantly governed by van der Waals forces. Because the C-D bond is less polarizable, deuterated compounds generally exhibit weaker van der Waals interactions with the nonpolar stationary phase compared to their non-deuterated analogs.[3] This typically results in the labeled compound eluting slightly earlier than the unlabeled compound.[3][4]

This phenomenon is often referred to as an "inverse isotope effect" in the context of RPLC.[3] While the effect is often subtle, it is a critical factor to consider, especially in high-resolution separations or when baseline separation of isotopomers is being investigated.[5]

Experimental Design: A Comparative Analysis Workflow

To empirically validate the deuterium isotope effect on L-alanine, a meticulously designed experiment is required. The following workflow illustrates the logical steps for a comparative RPLC-MS analysis. The rationale behind each choice is crucial for generating trustworthy and reproducible data.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (RPLC-MS) cluster_data Data Processing A Prepare Unlabeled L-alanine Standard (e.g., 10 µg/mL in H₂O) C Combine Standards (1:1 Mixture) A->C B Prepare Labeled L-alanine-d4 Standard (e.g., 10 µg/mL in H₂O) B->C D Inject Sample Mixture C->D E Separation on C18 Column (Isocratic or Gradient Elution) D->E F Detection by Mass Spectrometry (Selected Ion Monitoring - SIM) E->F G Extract Ion Chromatograms (EICs) for L-alanine & L-alanine-d4 F->G H Determine Retention Time (RT) for Each Peak Apex G->H I Calculate RT Shift (ΔRT) H->I

Caption: Workflow for comparing retention times of labeled and unlabeled L-alanine.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecyl-bonded silica) column is the workhorse for reversed-phase chromatography and is well-suited for separating small polar molecules like amino acids, often with the use of specific mobile phase conditions.[6] Its nonpolar nature allows for the subtle differences in hydrophobicity between the labeled and unlabeled analyte to be observed.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH ensures that the carboxylic acid group of alanine is protonated, leading to more consistent retention. The pH of the mobile phase is a critical parameter that can cause large changes in retention time if not carefully controlled.[6]

  • Detection: Mass Spectrometry (MS) is the ideal detector. It provides the specificity needed to distinguish between the unlabeled L-alanine and its deuterated isotopologue based on their mass-to-charge (m/z) ratio, which is impossible with a standard UV detector. This allows for the analysis of a mixed sample, eliminating any run-to-run variation that could occur if the samples were injected separately.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the analysis. Consistency in preparation and analytical conditions is paramount to ensure that any observed retention time shift is genuinely due to the isotope effect and not an artifact of experimental variability.[7]

1. Materials & Reagents:

  • (2S)-2-aminopropanoic acid (L-alanine), analytical standard grade

  • (2S)-2-aminopropanoic acid-2,3,3,3-d4 (L-alanine-d4), analytical standard grade

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

2. Standard Preparation:

  • Prepare individual stock solutions of unlabeled L-alanine and labeled L-alanine-d4 at 1 mg/mL in HPLC-grade water.

  • Create working solutions of each by diluting the stock solutions to 100 µg/mL in water.

  • Prepare the final analytical sample by combining equal volumes of the 100 µg/mL working solutions and diluting 1:10 with the initial mobile phase composition (e.g., 98:2 Water:ACN with 0.1% FA) to a final concentration of 5 µg/mL for each compound.

3. HPLC-MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 2% B for 1 min, ramp to 30% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Note: Stable column temperature is critical, as a 1°C change can alter retention by ~2%.[8][9])

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: ESI+

  • Detection: Selected Ion Monitoring (SIM)

    • Unlabeled L-alanine: m/z 90.05

    • Labeled L-alanine-d4: m/z 94.08

4. Data Analysis:

  • Inject the mixed analytical sample (n=5 replicates).

  • Extract the ion chromatograms for m/z 90.05 and m/z 94.08.

  • Determine the peak apex retention time for each compound in each replicate.

  • Calculate the average retention time and standard deviation for both the labeled and unlabeled L-alanine.

  • Calculate the retention time shift (ΔRT) as: RT(unlabeled) - RT(labeled).

Expected Results and Discussion

The experiment is expected to yield a small but consistent and measurable retention time shift. The deuterated L-alanine-d4 will elute slightly earlier than the unlabeled L-alanine.

Table 1: Representative Retention Time Data

CompoundLabelingAverage Retention Time (min)Std. Dev.ΔRT (sec)
L-alanineUnlabeled2.450.004\multirow{2}{*}{1.8}
L-alanine-d4Deuterium (d4)2.420.005

The data clearly shows that the deuterated isotopologue has a shorter retention time. This observation is consistent with the theory that the weaker van der Waals interactions of the C-D bonds with the C18 stationary phase lead to reduced retention.[3] The magnitude of this shift is dependent on several factors, including the number and position of the deuterium atoms and the specific chromatographic conditions used.[10][11]

Implications for Quantitative Bioanalysis

The primary application of SIL compounds is as internal standards in quantitative LC-MS/MS assays.[12][13] The fundamental assumption is that the SIL standard and the native analyte behave identically during sample preparation and analysis, thus correcting for variability. However, a chromatographic retention time shift can compromise this assumption.

G cluster_A Scenario A: Ideal Co-elution cluster_B Scenario B: RT Shift A_Analyte Analyte A_Matrix Matrix Effect (Ion Suppression) A_IS SIL-IS A_Result Accurate Ratio Analyte / IS B_IS SIL-IS B_Matrix1 Matrix Effect (Low Suppression) B_Result Inaccurate Ratio Analyte / IS B_Analyte Analyte B_Matrix2 Matrix Effect (High Suppression)

Caption: Impact of RT shift on quantification due to matrix effects.

As illustrated above, if the analyte and its SIL internal standard do not co-elute, they may exit the column at different points in the elution profile of interfering matrix components.[3] This can lead to them experiencing different degrees of ion suppression or enhancement in the mass spectrometer's ion source, resulting in an inaccurate analyte/internal standard ratio and compromising the quantitative accuracy of the assay.[13] Therefore, while deuterium-labeled standards are invaluable, it is crucial to chromatographically resolve them from the unlabeled analyte during method development to understand the potential for differential matrix effects. Using ¹³C or ¹⁵N labeling is an effective alternative to avoid the chromatographic isotope effect, as these heavier isotopes do not typically cause a noticeable retention time shift.[1][14]

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]

  • Fitos, I., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. [Link]

  • Garcarek, J., et al. (2021). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences. [Link]

  • Welch, C. J., et al. (2009). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science. [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2006). ResearchGate. [Link]

  • Hartler, J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. [Link]

  • Dolan, J. W. (2022). Retention Time Drift—A Case Study. LCGC International. [Link]

  • Pénzes, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • Takano, Y., et al. (2011). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochemical Journal. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (2015). ResearchGate. [Link]

  • HPLC Methods for analysis of Alanine. (n.d.). HELIX Chromatography. [Link]

  • Szabelski, P., & Kaczmarski, K. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2022). ACS Omega. [Link]

  • Gáspár, J. (1991). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. Amino Acids. [Link]

  • Quantitative detection method of L-alanyl-L-alanine. (2016).
  • Deuterated Compounds. (2023). Chemistry LibreTexts. [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023). SYNMR. [Link]

  • Yadav, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Amino Acid and Peptide Chiral Separations. (n.d.). Astec. [Link]

Sources

Validation

High-Precision Standardization of (2S)-2-amino(1,2-13C2)propanoic acid for Multi-Lab Metabolomics

Executive Summary In multi-laboratory metabolomics and fluxomics studies, inter-laboratory reproducibility remains a critical bottleneck. Coefficient of variation (CV) rates often exceed 20% due to inconsistencies in int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In multi-laboratory metabolomics and fluxomics studies, inter-laboratory reproducibility remains a critical bottleneck. Coefficient of variation (CV) rates often exceed 20% due to inconsistencies in internal standard preparation and matrix effect correction. This guide establishes a rigorous protocol for standardizing (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2) concentrations.

Unlike deuterated alternatives, which suffer from chromatographic isotope effects, or uniformly labeled 13C analogs that introduce complex NMR coupling patterns, the (1,2-13C2) isotopologue offers a unique balance of mass spectrometry (MS) distinctiveness (+2 Da) and NMR spectral clarity. This document details a self-validating, gravimetric standardization workflow validated by quantitative NMR (qNMR) to achieve inter-lab CVs <5%.

Part 1: The Standard vs. Alternatives (Performance Matrix)

The choice of internal standard (IS) dictates the accuracy of absolute quantification. Below is an objective comparison of (1,2-13C2) Alanine against common alternatives.

Table 1: Comparative Performance of Alanine Internal Standards
Feature(2S)-2-amino(1,2-13C2)propanoic acid L-Alanine-d3 (Deuterated) L-Alanine-U-13C3 (Uniform) Unlabeled L-Alanine
Mass Shift +2.007 Da (M+2)+3.019 Da (M+3)+3.010 Da (M+3)None
LC-MS Co-elution Perfect (Identical RT)Poor (Elutes earlier)Perfect (Identical RT)N/A
Matrix Effect Correction High (Same ionization environment)Moderate (D-effect causes separation)High None
NMR Utility High (Specific satellite signals, no C3 coupling)Low (Silent in 1H NMR)Moderate (Complex J-coupling splitting)N/A
Isotopic Stability High (C-C bonds are stable)Risk (D-H exchange on acidic sites)High N/A
Cost ModerateLowHighNegligible
Scientific Insight: The "Deuterium Effect" Risk

In Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards often elute slightly earlier than their protium counterparts due to weaker lipophilic interactions with the stationary phase. This separation means the IS and the analyte enter the ion source at different times, subjecting them to different matrix effects (ion suppression/enhancement). 13C-labeled standards do not exhibit this shift , ensuring the IS experiences the exact same ionization environment as the analyte [1, 2].

Part 2: The Standardization Workflow (Core Protocol)

To standardize concentrations across multiple labs, we cannot rely on volumetric glassware or manufacturer purity claims alone. We must employ a Gravimetric-qNMR approach.

Diagram 1: High-Precision Standardization Pipeline

StandardizationWorkflow RawMaterial Raw Material (1,2-13C2 Alanine) Drying Desiccation (P2O5, Vacuum, 24h) RawMaterial->Drying Remove H2O qNMR qNMR Purity Check (vs. NIST Traceable Maleic Acid) Drying->qNMR Determine True Purity Gravimetric Gravimetric Stock Prep (Mass/Mass) qNMR->Gravimetric Adjust for Purity Aliquot Unit Aliquoting (Argon purged) Gravimetric->Aliquot Minimize Headspace Validation LC-MS/NMR Validation (CV% Assessment) Aliquot->Validation QC Check

Caption: The "Golden Thread" workflow ensures that the final concentration is derived from mass and verified purity, not volumetric assumptions.

Step-by-Step Methodology
Phase 1: True Purity Assessment (qNMR)

Before preparing the stock, the "chemical purity" (often >98%) must be distinguished from the "effective content" (which includes water and salts).

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or NIST SRM) as the qNMR internal standard. It provides a sharp singlet at

    
     6.3 ppm, distinct from Alanine signals [3].
    
  • Sample Prep: Weigh ~10 mg of (1,2-13C2) Alanine and ~5 mg of Maleic Acid into the same vial (precision

    
     mg). Dissolve in D2O.
    
  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of at least 
    
    
    
    (typically 30s) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2]
Phase 2: Gravimetric Stock Preparation

Volumetric flasks introduce temperature-dependent errors. We use mass-based dilution.

  • Target Concentration: 10.00 mM (in 0.1 M HCl to prevent microbial growth).

  • Weighing: Weigh the solid standard (

    
    ) into a tared glass bottle.
    
  • Solvent Addition: Add solvent by weight (

    
    ).
    
  • Density Correction: Calculate the exact molarity using the density of the solvent (

    
    ) at the preparation temperature.
    
    
    
    

Part 3: Multi-Lab Validation Data

The following data represents a comparison of this standardized protocol against a traditional volumetric approach across three independent laboratories (Simulated Data based on inter-lab study principles [4]).

Table 2: Inter-Laboratory Reproducibility (n=5 replicates per lab)
MethodLab A Mean (mM)Lab B Mean (mM)Lab C Mean (mM)Inter-Lab CV (%)
Traditional Volumetric (Nominal 10 mM)9.8210.459.608.7%
Standardized Gravimetric (Target 10 mM)10.0110.039.990.4%

Interpretation: The standardized approach reduces variability by eliminating pipetting errors and correcting for the hygroscopic nature of the alanine powder via qNMR.

Part 4: Experimental Application (Fluxomics & Metabolomics)

Why 1,2-13C2? The Metabolic Logic

In metabolic flux analysis (MFA), (1,2-13C2) Alanine is a critical tracer for determining the fate of pyruvate.

  • Pathway A (Direct Transamination): Pyruvate (from 1,2-13C2 Glucose)

    
     Alanine (Retains 1,2-label).
    
  • Pathway B (TCA Cycle Cycling): If Pyruvate enters the TCA cycle and returns via oxaloacetate/PEPCK, the label scrambling results in different isotopomers (e.g., single labeled carbons).

Diagram 2: Metabolic Fate Tracking

MetabolicFate Glucose Glucose (1,2-13C2) Pyruvate Pyruvate (1,2-13C2) Glucose->Pyruvate Glycolysis Alanine Alanine (1,2-13C2) (Direct Transamination) Pyruvate->Alanine ALT Enzyme (Preserves Label) AcetylCoA Acetyl-CoA (1-13C) Pyruvate->AcetylCoA PDH TCACycle TCA Cycle (Scrambling) AcetylCoA->TCACycle Aspartate Aspartate (Complex Labeling) TCACycle->Aspartate

Caption: (1,2-13C2) labeling allows clear differentiation between direct glycolysis products and TCA cycle intermediates [5].

References

  • BenchChem. (2025). The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. Retrieved from

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from

  • National Institutes of Health (NIH). (2025). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Retrieved from

  • Creative Proteomics. (2025). Overview of 13C Metabolic Flux Analysis. Retrieved from

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-amino(1,2-13C2)propanoic acid

Executive Summary & Chemical Profile (2S)-2-amino(1,2-13C2)propanoic acid, commonly known as L-Alanine-1,2-13C2, is a highly enriched stable isotope-labeled amino acid utilized as a critical internal standard for quantit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile (2S)-2-amino(1,2-13C2)propanoic acid, commonly known as L-Alanine-1,2-13C2, is a highly enriched stable isotope-labeled amino acid utilized as a critical internal standard for quantitative mass spectrometry (LC-MS/GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and metabolic flux analysis[1].

When handling this compound, the paradigm of laboratory safety must be inverted. Because 13C is a naturally occurring, non-radioactive stable isotope, it poses absolutely no radiation hazard and exhibits a toxicological profile identical to standard, unlabeled L-Alanine[2][3]. Therefore, the primary objective of Personal Protective Equipment (PPE) and handling protocols is not to protect the user from acute chemical toxicity, but rather to protect the highly enriched sample from natural abundance carbon (12C) and microbial contamination [4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating operational framework that ensures both baseline operator safety and absolute isotopic integrity.

Risk Assessment & Causality

To build a robust handling protocol, we must first understand the causality behind the risks:

  • Radiological Safety: None required. 13C does not decay and emits no ionizing radiation. It can be safely handled on standard laboratory benchtops without lead shielding or dosimeters[3].

  • Chemical Toxicity: L-Alanine is a non-essential amino acid with no acute toxicity[1]. However, fine lyophilized powders can act as a nuisance dust, causing mild respiratory or ocular irritation if aerosolized[5].

  • The Primary Threat Vector (Isotopic Cross-Contamination): Human skin, breath, and ambient laboratory dust are rich in natural abundance carbon (approx. 99% 12C, 1% 13C). Introducing even microscopic amounts of keratin, saliva, or natural amino acids into a 99% 13C-enriched standard will skew your isotopic ratios, fundamentally invalidating downstream quantitative metabolomics data[6].

Mandatory PPE & Gowning Protocol

To establish a strict contamination control barrier, the following PPE must be donned prior to opening the primary chemical container.

PPE ItemSpecificationCausality / Scientific Rationale
Gloves Powder-free Nitrile (Double gloving recommended for pure standards)Prevents the transfer of natural amino acids (e.g., squalene, keratin) and RNase/DNase from bare skin to the sample[7].
Lab Coat 100% Cotton or Tyvek (Clean, dedicated)Suppresses the shedding of particulate matter and synthetic fibers (which contain natural carbon polymers) into the workspace[7].
Eye Protection ANSI Z87.1 Safety Goggles or Glasses with side shieldsProtects ocular mucosa from nuisance dust during the weighing of lyophilized powders[5].
Respirator / Mask N95 or standard surgical maskCritical for sample integrity: Prevents breath-borne aerosols, saliva droplets, and natural carbon from contaminating the highly enriched standard[5].

Operational Workflow: Handling & Weighing

The following step-by-step methodology ensures a self-validating system for preparing L-Alanine-1,2-13C2 solutions without compromising isotopic purity.

  • Step 1: Workspace Decontamination. Wipe down the analytical balance and the interior of the chemical fume hood (or biosafety cabinet) with 70% LC-MS grade ethanol or a dilute acid solution to remove ambient 12C contaminants[8].

  • Step 2: Static Mitigation. Lyophilized amino acid powders are highly prone to static scatter. Use an anti-static gun (e.g., Zerostat) or an ionizing bar on the weighing spatula and weigh boat to prevent the powder from aerosolizing and clinging to the balance walls.

  • Step 3: Weighing. Using a micro-analytical balance, carefully transfer the required mass of (2S)-2-amino(1,2-13C2)propanoic acid using a sterile, single-use disposable spatula. Avoid reusable metal spatulas, which can harbor microscopic natural abundance amino acids from previous uses[6].

  • Step 4: Dissolution. Dissolve the powder immediately in LC-MS grade or NMR-grade solvents (e.g., D2O or ultrapure water). Ensure all glassware is baked (400°C for 4 hours) or certified organic-free.

  • Step 5: Aliquoting & Storage. Aliquot the stock solution into sterile, low-bind microcentrifuge tubes. Store at -20°C in a desiccated, dark environment to prevent microbial growth and chemical degradation[7].

  • Step 6: System Validation (Blank Run). Self-Validating Step: Always run a pure solvent blank through your LC-MS or NMR instrument immediately after preparing and running the 13C standard. This confirms that no isotopic carryover is contaminating the system for subsequent natural abundance samples.

Spill Response & Disposal Plan

  • Minor Spills (Solid): Do not sweep dry, as this aerosolizes the powder. Dampen a clean paper towel with water or 70% ethanol and carefully wipe up the powder[7]. Wash the area thoroughly with soap and water.

  • Disposal Logistics: While L-Alanine is non-toxic and environmentally benign, stable isotope-labeled compounds should not be disposed of in general aqueous waste if your facility conducts natural abundance isotopic tracing. Segregate 13C waste into a dedicated "Stable Isotope Waste" container to prevent elevated background levels in shared analytical instrumentation (like EA-IRMS)[6].

Process Visualization

Below is the logical workflow for handling stable isotopes to ensure both user safety and sample integrity.

IsotopeWorkflow A 1. Workspace Decontamination (70% EtOH / Dilute Acid) B 2. PPE Donning (Nitrile, Lab Coat, Mask) A->B C 3. Anti-Static Weighing (Analytical Balance in Hood) B->C D 4. Dissolution & Aliquoting (LC-MS Grade Solvents) C->D E 5. Storage (-20°C, Desiccated, Dark) D->E F 6. Waste Segregation (Isotope-Specific Disposal) D->F

Workflow for handling L-Alanine-1,2-13C2 to prevent isotopic cross-contamination.

References[8] Title: Stable Isotope Recommendations 6Sep16. Source: UNOLS. URL: https://www.unols.org/[5] Title: D-GLUCOSE (4-13C, 99%) Safety Data Sheet. Source: Cambridge Isotope Laboratories. URL:https://www.isotope.com/[7] Title: An In-Depth Technical Guide to the Safe Handling and Application of Ercalcitriol-13C,d3. Source: BenchChem. URL: https://www.benchchem.com/[6] Title: Standard Operating Procedures for Measuring Bulk Stable Isotope Values of Nitrogen and Carbon. Source: NOAA Institutional Repository. URL: https://repository.library.noaa.gov/[1] Title: L-Alanine-1-13C (Synonyms: L-2-Aminopropionic acid-1-13C). Source: MedChemExpress. URL: https://www.medchemexpress.com/[2] Title: Safety of stable isotope use. Source: PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/[3] Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development. Source: Metabolic Solutions. URL: https://www.metsol.com/[4] Title: Isotope Use on Scripps Ships. Source: UC San Diego. URL: https://blink.ucsd.edu/

Sources

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